Product packaging for (12S)-12-Methyltetradecanoic acid(Cat. No.:CAS No. 5746-58-7)

(12S)-12-Methyltetradecanoic acid

Cat. No.: B1627298
CAS No.: 5746-58-7
M. Wt: 242.4 g/mol
InChI Key: XKLJLHAPJBUBNL-AWEZNQCLSA-N
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Description

Anteiso-fatty acids (aFA) contain odd number of carbon atoms. It belongs to a family of branched chain fatty acids (BCFA). aFA is a chiral molecule and the (S)-enantiomers are the primary form. A methyl-substituent is present at the antepenultimate carbon of the carboxyalkyl chain. Anteiso 15:0 Fatty acid is found in food and bacteria.>(12S)-12-Methyltetradecanoic acid is a natural product found in Antirrhinum majus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O2 B1627298 (12S)-12-Methyltetradecanoic acid CAS No. 5746-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(12S)-12-methyltetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLJLHAPJBUBNL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70581533
Record name (12S)-12-Methyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5746-58-7
Record name (12S)-12-Methyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(12S)-12-Methyltetradecanoic acid biosynthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of (12S)-12-Methyltetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a C15 anteiso-branched-chain fatty acid (BCFA). BCFAs are prominent components of the cell membranes of many bacteria, particularly Gram-positive species like Bacillus subtilis, where they play a crucial role in maintaining membrane fluidity.[1][2][3][4] The unique physical properties of anteiso-BCFAs, such as their lower melting points compared to straight-chain fatty acids, make their biosynthetic pathway a subject of significant interest for understanding bacterial adaptation and for potential antimicrobial drug development. This guide provides a detailed overview of the biosynthetic pathway of this compound, including the enzymatic steps, relevant quantitative data, and key experimental protocols.

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the amino acid L-isoleucine and proceeds through two main stages: initiation and elongation. The initiation stage involves the conversion of L-isoleucine into its corresponding α-keto acid and then to a branched-chain acyl-CoA primer. The elongation stage consists of multiple cycles of the fatty acid synthase type II (FASII) pathway.

Initiation Phase: Primer Synthesis

The synthesis of the specific primer for anteiso-fatty acid biosynthesis, (S)-2-methylbutyryl-CoA, is a two-step process:

  • Transamination of L-Isoleucine: The pathway is initiated by the transamination of L-isoleucine to (S)-α-keto-β-methylvaleric acid. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) .[5]

  • Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation to form (S)-2-methylbutyryl-CoA. This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[5][6] This enzyme complex is essential for the synthesis of branched-chain fatty acids.[6]

Elongation Phase: Fatty Acid Synthase (FASII) Cycle

The (S)-2-methylbutyryl-CoA primer is then elongated through five cycles of the FASII pathway. Each cycle adds two carbon atoms from malonyl-CoA, which is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC) . The acyl intermediates in the FASII pathway are covalently attached to an acyl carrier protein (ACP) .

The four core enzymatic reactions of each elongation cycle are:

  • Condensation: The cycle begins with the condensation of the acyl-CoA primer (in the first cycle) or the growing acyl-ACP chain with malonyl-ACP. This reaction is catalyzed by β-ketoacyl-ACP synthase (KAS) . For the initial condensation with the branched-chain primer, β-ketoacyl-ACP synthase III (FabH) is the key enzyme.[5][7][8][9][10] Subsequent elongation cycles are catalyzed by β-ketoacyl-ACP synthase II (FabF) .[11][12]

  • Reduction: The resulting β-ketoacyl-ACP is then reduced to β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (FabG) , utilizing NADPH as the reducing agent.[11]

  • Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP intermediate. This dehydration is catalyzed by β-hydroxyacyl-ACP dehydratase (FabZ) .[11]

  • Reduction: Finally, the double bond in trans-2-enoyl-ACP is reduced by enoyl-ACP reductase (FabI) , again using NADPH, to yield a saturated acyl-ACP that is two carbons longer than the starting acyl chain.[11]

This four-step cycle is repeated four more times, each time adding a two-carbon unit, to extend the initial 5-carbon primer to the final 15-carbon chain of 12-methyltetradecanoyl-ACP. The final fatty acid is then liberated from the ACP.

12S_12_Methyltetradecanoic_Acid_Biosynthesis cluster_initiation Initiation Phase cluster_elongation Elongation Cycles (FASII) Isoleucine L-Isoleucine KetoAcid (S)-α-keto-β-methylvaleric acid Isoleucine->KetoAcid BCAT Primer (S)-2-Methylbutyryl-CoA KetoAcid->Primer BCKDH Cycle1 Cycle 1 Primer->Cycle1 FabH, FabG, FabZ, FabI + Malonyl-CoA Cycle2 Cycle 2 Cycle1->Cycle2 FabF, FabG, FabZ, FabI + Malonyl-CoA Cycle3 Cycle 3 Cycle2->Cycle3 FabF, FabG, FabZ, FabI + Malonyl-CoA Cycle4 Cycle 4 Cycle3->Cycle4 FabF, FabG, FabZ, FabI + Malonyl-CoA Cycle5 Cycle 5 Cycle4->Cycle5 FabF, FabG, FabZ, FabI + Malonyl-CoA FinalProduct This compound Cycle5->FinalProduct

Figure 1: Biosynthesis pathway of this compound.

Quantitative Data

EnzymeOrganismSubstrateKmkcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
BCAT Escherichia coliL-Isoleucine0.4 ± 0.1 mM--[13]
α-Ketoglutarate0.23 ± 0.05 mM--[13]
FabH Staphylococcus aureusMalonyl-ACP1.76 ± 0.40 µM--[14]
Acetyl-CoA6.18 ± 0.9 µM16.184.36 x 10⁴[14]
Isobutyryl-CoA0.32 ± 0.04 µM98.05.10 x 10⁶[14]
Butyryl-CoA2.32 ± 0.12 µM42.903.08 x 10⁵[14]

Note: Data for 2-methylbutyryl-CoA as a substrate for FabH was not available. Isobutyryl-CoA is a primer for iso-BCFAs.

Experimental Protocols

Analysis of Branched-Chain Fatty Acids by GC-MS (FAME Analysis)

This protocol is adapted for the extraction and derivatization of total fatty acids from bacterial cultures for analysis by gas chromatography-mass spectrometry.

a. Sample Preparation and Saponification:

  • Harvest bacterial cells from a culture (e.g., Bacillus subtilis grown to the late stationary phase) by centrifugation.

  • Wash the cell pellet with sterile saline solution and re-centrifuge.

  • Add 1 mL of saponification reagent (45 g NaOH, 150 mL methanol, 150 mL deionized water) to the cell pellet.

  • Incubate in a boiling water bath (100°C) for 30 minutes, vortexing every 5-10 minutes to ensure complete cell lysis and saponification of lipids.[15]

b. Methylation:

  • Cool the tubes to room temperature.

  • Add 2 mL of methylation reagent (325 mL 6.0 N HCl, 275 mL methanol).

  • Incubate in a water bath at 80°C for 10 minutes.

  • Rapidly cool the tubes in an ice-water bath.

c. Extraction:

  • Add 1.25 mL of extraction solvent (1:1 methyl-tert-butyl ether:hexane) to each tube.

  • Mix by gentle inversion for 10 minutes.

  • Centrifuge at a low speed to separate the phases.

  • Transfer the upper organic phase containing the fatty acid methyl esters (FAMEs) to a clean vial.[15]

d. Sample Cleanup:

  • Add 3 mL of a dilute NaOH solution (e.g., 10.8 g NaOH in 900 mL deionized water) to the extracted FAMEs.

  • Mix for 5 minutes and allow the phases to separate.

  • Transfer the upper organic phase to a new vial for GC-MS analysis.[15]

e. GC-MS Analysis:

  • Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP Ultra 2 or DB-225ms).

  • Use a temperature program to separate the FAMEs (e.g., initial temperature of 100°C, ramp to 250°C).

  • Identify the FAMEs based on their retention times and mass spectra compared to known standards.

FAME_Analysis_Workflow Start Bacterial Cell Pellet Saponification Saponification (NaOH, Methanol, 100°C) Start->Saponification Methylation Methylation (HCl, Methanol, 80°C) Saponification->Methylation Extraction Extraction (MTBE:Hexane) Methylation->Extraction Cleanup Base Wash (dilute NaOH) Extraction->Cleanup Analysis GC-MS Analysis Cleanup->Analysis

Figure 2: Workflow for FAME analysis of bacterial fatty acids.

Purification of β-Ketoacyl-ACP Synthase III (FabH)

This protocol describes the expression and purification of His-tagged FabH from E. coli. A similar procedure can be adapted for FabH from Bacillus subtilis.

a. Expression:

  • Clone the fabH gene into an expression vector (e.g., pET28a) with an N-terminal His-tag.

  • Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of ~0.6-0.8.

  • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation.

b. Purification:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

  • Elute the His-tagged FabH protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the fractions by SDS-PAGE to check for purity.

  • (Optional) For higher purity, perform size-exclusion chromatography on the pooled fractions.[14]

FabH Activity Assay

This is a filter-based radioassay to measure the condensation activity of FabH.

a. Reagents:

  • Purified FabH enzyme

  • Purified acyl carrier protein (ACP)

  • Malonyl-CoA

  • Radiolabeled acyl-CoA primer (e.g., [³H]acetyl-CoA or [¹⁴C]acetyl-CoA)

  • E. coli FabD (malonyl-CoA:ACP transacylase) to generate malonyl-ACP in situ

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • Whatman 3MM filter discs

  • Scintillation fluid

b. Procedure:

  • Prepare a reaction mixture containing ACP, β-mercaptoethanol, malonyl-CoA, radiolabeled acyl-CoA, and FabD in the reaction buffer.

  • Initiate the reaction by adding the purified FabH enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a Whatman 3MM filter disc.[8]

  • Wash the filter discs with a trichloroacetic acid (TCA) solution to precipitate the protein and the attached radiolabeled product, while washing away the unreacted radiolabeled primer.

  • Dry the filter discs and measure the radioactivity using a scintillation counter.

  • Calculate the specific activity based on the amount of radioactivity incorporated into the product over time.[8]

Conclusion

The biosynthesis of this compound is a well-defined pathway that relies on the interplay between amino acid metabolism and the conserved machinery of fatty acid synthesis. The initiation of the pathway with a specific branched-chain primer derived from L-isoleucine is the determining factor for the anteiso structure of the final product. While the overall pathway is understood, further research is needed to fully characterize the kinetic properties and regulatory mechanisms of all the enzymes involved, particularly in organisms like Bacillus subtilis that produce high levels of these fatty acids. Such knowledge will not only enhance our fundamental understanding of bacterial membrane biology but may also pave the way for the development of novel antimicrobial agents targeting this essential pathway.

References

The Biological Activity of 12-Methylmyristic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

12-Methylmyristic acid (12-MTA), a branched-chain fatty acid, has demonstrated a range of biological activities with potential therapeutic and industrial applications. This technical guide provides a comprehensive overview of the known biological effects of 12-MTA, focusing on its anti-tumor, antibacterial, and antifouling properties. This document synthesizes available quantitative data, outlines key experimental methodologies, and visualizes the known signaling pathways to serve as a resource for researchers and professionals in drug development and related scientific fields.

Introduction

12-Methylmyristic acid, also known as 12-methyltetradecanoic acid, is a saturated fatty acid with a methyl group at the 12th carbon position.[1] Its unique branched-chain structure imparts distinct physicochemical properties that are believed to contribute to its diverse biological functions. This guide delves into the scientific literature to present a detailed account of these activities, with a focus on the underlying molecular mechanisms.

Anti-Tumor Activity

12-MTA has been shown to possess anti-tumor properties, primarily through the induction of apoptosis in cancer cells.[2][3] The most well-documented activity is against prostate cancer cells.

Quantitative Data: Inhibition of Cancer Cell Proliferation

The inhibitory effect of 12-MTA on the proliferation of various cancer cell lines has been quantified using IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeIC50 (µg/mL)Reference
PC3Prostate Cancer17.99 - 35.44[2][4]
VariousNot Specified17.99 - 35.44[2][4]
Mechanism of Action: Inhibition of 5-Lipoxygenase and Apoptosis Induction

The anti-tumor activity of 12-MTA in prostate cancer cells is associated with the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade.[2][4] Inhibition of 5-LOX leads to a reduction in the production of its metabolite, 5-hydroxyeicosatetraenoic acid (5-HETE).[2][4] 5-HETE is known to have pro-proliferative and anti-apoptotic effects in cancer cells.[5][6] By reducing 5-HETE levels, 12-MTA promotes apoptosis.[2][4] A key downstream event in this apoptotic pathway is the activation of caspase-3, an executioner caspase that plays a central role in programmed cell death.[2][4] At a concentration of 50 µg/mL, 12-MTA has been observed to increase caspase-3 activity four to seven-fold in PC3 cells.[2][4]

Signaling Pathway

MTA 12-Methylmyristic Acid LOX5 5-Lipoxygenase MTA->LOX5 Inhibits Apoptosis Apoptosis MTA->Apoptosis Leads to HETE5 5-HETE LOX5->HETE5 Produces LOX5->Apoptosis Proliferation Cell Proliferation HETE5->Proliferation Promotes HETE5->Apoptosis Inhibits Caspase3 Caspase-3 Activation Apoptosis->Caspase3 via

Figure 1: 12-MTA Anti-Cancer Signaling Pathway.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cell lines (e.g., PC3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of 12-MTA for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

This assay quantifies the activity of caspase-3, a key executioner of apoptosis. The assay utilizes a peptide substrate that is specifically cleaved by active caspase-3, releasing a chromophore that can be measured spectrophotometrically.

  • Cell Lysis: Cells treated with 12-MTA and control cells are lysed to release intracellular contents.

  • Reaction Setup: The cell lysate is incubated with a caspase-3 substrate (e.g., DEVD-pNA) in a reaction buffer.

  • Incubation: The reaction is incubated at 37°C to allow for substrate cleavage.

  • Absorbance Reading: The absorbance of the released chromophore (pNA) is measured at 405 nm.

  • Data Analysis: The increase in caspase-3 activity is calculated relative to the untreated control.

This assay measures the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.

  • Enzyme and Substrate Preparation: Purified 5-lipoxygenase and its substrate, arachidonic acid, are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of 12-MTA.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Product Detection: The formation of the 5-LOX product (e.g., 5-HETE) is measured. This can be done using various methods, including spectrophotometry (measuring the conjugated diene formation at 234 nm) or by using a fluorescent probe that reacts with hydroperoxides.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of 12-MTA, and the IC50 value is determined.

Antibacterial Activity

12-MTA exhibits antibacterial properties, particularly against the opportunistic pathogen Pseudomonas aeruginosa.

Mechanism of Action: Inhibition of Swarming Motility

The antibacterial effect of 12-MTA against P. aeruginosa is linked to the inhibition of its swarming motility.[7] Swarming is a collective, flagella-driven movement of bacteria over a surface, which is dependent on the production of surfactants like rhamnolipids.[8] 12-MTA has been shown to repress the extracellular production of these surfactants, thereby inhibiting the ability of the bacteria to swarm.[9] This action is thought to be mediated through the regulation of the rhlAB operon, which is essential for rhamnolipid biosynthesis.[10]

Signaling Pathway

MTA 12-Methylmyristic Acid rhlAB rhlAB operon MTA->rhlAB Represses expression of Surfactants Surfactant Production (e.g., Rhamnolipids) rhlAB->Surfactants Leads to Swarming Swarming Motility Surfactants->Swarming Enables

Figure 2: 12-MTA Antibacterial Signaling Pathway.

Antifouling Activity

12-MTA has demonstrated potent antifouling properties, inhibiting the settlement of marine invertebrate larvae.

Quantitative Data: Inhibition of Larval Settlement

The antifouling efficacy of 12-MTA has been determined against the larvae of the polychaete Hydroides elegans.

OrganismActivityEC50 (µg/mL)Reference
Hydroides elegansInhibition of larval settlement0.6[11]
Mechanism of Action: Modulation of Gene Expression

The antifouling mechanism of 12-MTA involves the modulation of gene expression in H. elegans larvae. Specifically, it has been shown to down-regulate the expression of a GTPase-activating protein and up-regulate the expression of ATP synthase. These genes are believed to play crucial roles in the signaling and energy metabolism pathways associated with larval settlement.

Experimental Workflow

Start H. elegans Larvae Treatment Treatment with 12-MTA Start->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction RT_qPCR Reverse Transcription Quantitative PCR (RT-qPCR) RNA_Extraction->RT_qPCR Analysis Analysis of Gene Expression RT_qPCR->Analysis Result1 Down-regulation of GTPase-activating protein gene Analysis->Result1 Result2 Up-regulation of ATP synthase gene Analysis->Result2

Figure 3: Antifouling Experimental Workflow.

Conclusion

12-Methylmyristic acid is a bioactive branched-chain fatty acid with demonstrated anti-tumor, antibacterial, and antifouling activities. Its mechanisms of action, though not fully elucidated, involve the modulation of key enzymatic and signaling pathways, including the inhibition of 5-lipoxygenase in cancer cells, suppression of surfactant production in bacteria, and regulation of gene expression in marine invertebrate larvae. The quantitative data and mechanistic insights presented in this guide highlight the potential of 12-MTA for further investigation in the fields of drug discovery and development, as well as for applications in industrial and environmental contexts. Further research is warranted to fully explore its therapeutic and practical potential and to further delineate the intricate molecular pathways through which it exerts its biological effects.

References

The Pivotal Role of Anteiso-Fatty Acids in Bacterial Membrane Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial physiology, the cell membrane stands as a critical interface between the cell and its environment. Its composition is not static but dynamically altered to maintain optimal fluidity and function in response to environmental cues. Among the diverse array of lipid components, branched-chain fatty acids (BCFAs), particularly anteiso-fatty acids, play a crucial role in this adaptive process. This technical guide provides an in-depth exploration of the function of anteiso-fatty acids in bacterial membranes, offering valuable insights for researchers, scientists, and drug development professionals.

Core Function: Modulators of Membrane Fluidity

The primary function of anteiso-fatty acids is to regulate membrane fluidity. The methyl branch at the antepenultimate carbon of the acyl chain introduces a kink, disrupting the orderly packing of fatty acid chains in the membrane bilayer. This disruption lowers the melting temperature of the membrane lipids, thereby increasing membrane fluidity. This is a critical adaptation, particularly for bacteria that experience fluctuations in environmental conditions.

A key aspect of this regulation is the ratio of anteiso- to iso-fatty acids. While both are branched-chain fatty acids, the position of the methyl group has a significant impact on their physical properties. Anteiso-fatty acids are more effective at increasing membrane fluidity than their iso- counterparts.[1][2] Bacteria dynamically adjust this ratio to maintain a homeoviscous state, ensuring the membrane remains in a liquid-crystalline phase optimal for the function of embedded proteins and transport systems.

Adaptation to Environmental Stress

The ability to modulate membrane fluidity via anteiso-fatty acids is a cornerstone of bacterial survival under various stress conditions, most notably temperature and pH fluctuations.

Temperature Adaptation

As temperatures decrease, the kinetic energy of lipid molecules is reduced, leading to a more ordered and less fluid membrane. To counteract this, many bacteria increase the proportion of anteiso-fatty acids in their membranes.[3][4][5] This "cold hardening" mechanism is essential for survival and growth at low temperatures. For instance, in the foodborne pathogen Listeria monocytogenes, the content of anteiso-C15:0 can increase to over 70% at low temperatures, a critical factor for its ability to grow at refrigeration temperatures.[4]

pH Stress

Changes in environmental pH can also impact membrane structure and function. Some bacteria respond to alkaline stress by increasing the proportion of anteiso-fatty acids. This adaptation is thought to help maintain membrane integrity and function in challenging pH environments.

Data Presentation: Quantitative Analysis of Anteiso-Fatty Acid Composition

The following tables summarize quantitative data from various studies, illustrating the changes in anteiso-fatty acid composition in response to temperature shifts in different bacterial species.

Table 1: Fatty Acid Composition of Listeria monocytogenes at Different Growth Temperatures

Fatty AcidGrowth Temperature (°C)Percentage of Total Fatty Acids
37°C 5°C
anteiso-C15:044%70%
anteiso-C17:050%15%
iso-C15:02%5%

Source: Adapted from Annous et al., 1997.[6]

Table 2: Fatty Acid Composition of Bacillus subtilis in Response to Cold Shock

Fatty Acid TypeGrowth ConditionPercentage of Total Fatty Acids
37°C Cold Shock (15°C)
Total anteiso-Fatty Acids45%67%
Total iso-Fatty Acids50%28%

Source: Adapted from Klein et al., 1999.[5]

Table 3: Phase Transition Temperatures of Phosphatidylcholines Containing Different Fatty Acids

Fatty AcidPhase Transition Temperature (°C)
anteiso-C15:0-16.5
anteiso-C17:07.6
iso-C15:06.5
iso-C17:027.0

Source: Adapted from Lewis and McElhaney, 1985.[4]

Experimental Protocols

Analysis of Bacterial Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard procedure for the extraction, derivatization, and analysis of fatty acids from bacterial cultures.

a. Cell Harvesting and Lysis:

  • Grow bacterial cultures to the desired growth phase.

  • Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with sterile distilled water.

  • Lyophilize the cell pellet to dryness.

b. Saponification and Methylation:

  • To the dried cell pellet, add 1 mL of saponification reagent (45 g NaOH, 150 mL methanol, 150 mL distilled water).

  • Incubate at 100°C for 30 minutes in a sealed tube with intermittent vortexing.

  • Cool the tubes and add 2 mL of methylation reagent (325 mL 6N HCl, 275 mL methanol).

  • Incubate at 80°C for 10 minutes.

  • Rapidly cool the tubes in an ice-water bath.

c. Extraction:

  • Add 1.25 mL of extraction solvent (1:1 methyl tert-butyl ether:hexane).

  • Vortex for 10 minutes.

  • Centrifuge to separate the phases and transfer the upper organic phase to a clean vial.

d. Base Wash:

  • Add 3 mL of a dilute NaOH solution (10.8 g NaOH in 900 mL distilled water) to the organic phase.

  • Vortex for 5 minutes and centrifuge.

  • Transfer the upper organic phase to a new vial for analysis.

e. GC-MS Analysis:

  • Inject 1-2 µL of the FAME extract into the GC-MS.

  • Use a suitable capillary column (e.g., HP-5ms).

  • Employ a temperature program to separate the FAMEs (e.g., initial temperature of 170°C, ramp to 260°C).

  • Identify and quantify the fatty acids by comparing their mass spectra and retention times to known standards.

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to assess membrane fluidity.

a. Cell Preparation and Staining:

  • Grow bacterial cells to the desired optical density.

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

  • Resuspend the cells in the same buffer to a standardized optical density.

  • Add DPH (from a stock solution in tetrahydrofuran or DMF) to the cell suspension to a final concentration of 1-10 µM.

  • Incubate in the dark at the desired temperature for 30-60 minutes to allow the probe to incorporate into the membrane.

  • Wash the cells to remove unincorporated probe.

b. Fluorescence Anisotropy Measurement:

  • Resuspend the stained cells in the measurement buffer.

  • Use a fluorometer equipped with polarizers.

  • Excite the sample with vertically polarized light at ~360 nm.

  • Measure the fluorescence emission at ~430 nm through vertical (I_VV) and horizontal (I_VH) polarizers.

  • Excite the sample with horizontally polarized light and measure the emission through a horizontal polarizer (I_HH).

  • Calculate the grating factor (G) = I_HV / I_HH.

  • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Higher anisotropy values correspond to lower membrane fluidity.

Mandatory Visualizations

Biosynthesis of Anteiso-Fatty Acids

Anteiso_Biosynthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate alpha_keto_beta_methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->Methylbutyryl_CoA FabH FabH Methylbutyryl_CoA->FabH Malonyl_CoA Malonyl_CoA Malonyl_CoA->FabH Acyl_ACP Acyl-ACP (Elongation Cycles) FabH->Acyl_ACP Anteiso_Fatty_Acid Anteiso-Fatty Acid Acyl_ACP->Anteiso_Fatty_Acid

Caption: Biosynthesis pathway of anteiso-fatty acids.

Experimental Workflow for Bacterial Fatty Acid Analysis

FAME_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Saponification Saponification Lysis->Saponification Methylation Methylation (FAMEs) Saponification->Methylation Extraction Solvent Extraction Methylation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing GCMS->Data Identification Identification & Quantification Data->Identification

Caption: Experimental workflow for FAME analysis.

Logical Relationship of Cold Stress Adaptation

Cold_Stress_Adaptation Cold_Stress Low Temperature (Cold Stress) Membrane_Rigidity Increased Membrane Rigidity Cold_Stress->Membrane_Rigidity Signal_Transduction Signal Transduction Membrane_Rigidity->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Enzyme_Activity Changes in Enzyme Activity (e.g., FabH) Signal_Transduction->Enzyme_Activity Anteiso_Synthesis Increased Anteiso-Fatty Acid Synthesis Gene_Expression->Anteiso_Synthesis Enzyme_Activity->Anteiso_Synthesis Membrane_Fluidity Restored Membrane Fluidity Anteiso_Synthesis->Membrane_Fluidity Survival Bacterial Survival & Growth Membrane_Fluidity->Survival

Caption: Bacterial adaptation to cold stress.

Conclusion and Implications for Drug Development

The synthesis and regulation of anteiso-fatty acids are critical for bacterial survival in diverse and often harsh environments. This makes the enzymes involved in their biosynthesis, such as β-ketoacyl-acyl carrier protein synthase III (FabH), attractive targets for the development of novel antimicrobial agents. By disrupting the ability of bacteria to modulate their membrane fluidity, it may be possible to render them more susceptible to other stressors, including conventional antibiotics and the host immune response. A thorough understanding of the function and regulation of anteiso-fatty acids is therefore paramount for the development of innovative strategies to combat bacterial infections.

References

An In-Depth Technical Guide to (12S)-12-Methyltetradecanoic Acid: From Discovery to Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(12S)-12-Methyltetradecanoic acid, also known as anteiso-C15:0, is a branched-chain fatty acid that has garnered significant interest in the scientific community. Initially identified as a component of animal fats and bacterial cell membranes, its diverse biological activities, ranging from anti-cancer to anti-bacterial properties, have made it a subject of intense research. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key biological functions of this compound, with a focus on its underlying cellular and molecular mechanisms.

Discovery and History

The initial isolation of what is now known as 12-methyltetradecanoic acid can be traced back to the pioneering work of R.P. Hansen, F.B. Shorland, and N.J. Cooke in the early 1950s. Their research focused on the composition of branched-chain fatty acids in animal fats.

In 1953, they first reported the isolation of (+)-12-methyltetradecanoic acid from mutton fat.[1] This was followed by a subsequent, more detailed report in 1954, where they successfully isolated and characterized the same compound from butterfat.[2] These seminal studies laid the groundwork for understanding the natural occurrence of this unique fatty acid.

Early research primarily focused on its role as a structural component of bacterial cell membranes. It was observed that many bacteria, particularly gram-positive species like Listeria monocytogenes, incorporate significant amounts of anteiso-branched-chain fatty acids into their membrane phospholipids. This incorporation is crucial for maintaining membrane fluidity, especially at low temperatures, a phenomenon known as homeoviscous adaptation.

More recently, research has shifted towards elucidating the specific biological activities of this compound. Studies have revealed its potential as an anti-tumor agent, an inhibitor of bacterial communication systems, and a modulator of inflammatory pathways.

Physicochemical Properties

This compound is a saturated fatty acid with a methyl group at the antepenultimate carbon, giving it the characteristic "anteiso" structure. Its physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₃₀O₂
Molecular Weight 242.40 g/mol
CAS Number 5502-94-3[3]
Melting Point 54.4 °C[2]
Boiling Point 250.5 °C[2]
Appearance Solid[4]
Purity >98% (TLC, GC)[4]

Biological Activity and Therapeutic Potential

This compound exhibits a range of biological activities with potential therapeutic applications. A significant area of research has been its anti-proliferative effects on cancer cells.

Anti-Cancer Activity

Studies have demonstrated that 12-methyltetradecanoic acid can inhibit the proliferation of various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for its effect on different cancer cell types.

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
PC3Prostate Cancer17.99 - 35.44[5]
JurkatT-cell non-Hodgkin's lymphoma25.74 ± 3.50[6]
Hut78T-cell non-Hodgkin's lymphoma31.29 ± 2.27[6]
EL4T-cell non-Hodgkin's lymphoma31.53 ± 5.18[6]

The anti-cancer mechanism of 12-MTA is, at least in part, attributed to the induction of apoptosis, a form of programmed cell death.[5] In prostate cancer cells, this is associated with the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[5]

Anti-Bacterial and Anti-Biofilm Activity

Beyond its anti-cancer properties, 12-methyltetradecanoic acid has been shown to interfere with bacterial virulence mechanisms. Specifically, it can repress the production of surfactants required for the swarming motility of Pseudomonas aeruginosa, an opportunistic human pathogen. This effect is linked to the modulation of the bacterium's quorum-sensing systems.

Experimental Protocols

Isolation and Quantification of this compound from Bacterial Cultures (e.g., Listeria monocytogenes)

This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids from bacterial cells.

  • Culture Listeria monocytogenes in a suitable broth medium (e.g., Tryptic Soy Broth) to the desired growth phase.

  • Harvest the bacterial cells by centrifugation.

  • Wash the cell pellet with a buffered solution to remove any residual medium.

  • Saponification: Resuspend the cell pellet in a methanolic sodium hydroxide solution. Heat the mixture to saponify the cellular lipids, releasing the fatty acids from glycerolipids.

  • Methylation: Acidify the mixture with methanolic hydrochloric acid and heat to convert the free fatty acids into fatty acid methyl esters (FAMEs). This derivatization step is crucial for making the fatty acids volatile for gas chromatography analysis.

  • Extraction: Extract the FAMEs from the aqueous phase using an organic solvent such as a hexane/methyl tert-butyl ether mixture.

  • Wash the organic phase with a dilute sodium hydroxide solution to remove any remaining acidic components.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it under a stream of nitrogen.

  • Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).

  • Inject an aliquot of the sample into a gas chromatograph equipped with a mass spectrometer.

  • Use a suitable capillary column (e.g., a polar-phase column like BPX70) for the separation of the FAMEs.

  • Set the temperature program of the GC oven to effectively separate the different FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • The mass spectrometer will detect and identify the individual FAMEs based on their mass spectra.

  • Quantify the amount of this compound methyl ester by comparing its peak area to that of an internal standard.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating specific cellular signaling pathways. Two well-characterized examples are its inhibition of the 5-lipoxygenase pathway and its interference with bacterial quorum sensing.

Inhibition of the 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory response, responsible for the production of pro-inflammatory leukotrienes from arachidonic acid. 12-Methyltetradecanoic acid has been shown to inhibit this pathway, contributing to its anti-inflammatory and anti-cancer effects.[5]

G Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP binds Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX activates Five_HPETE 5-HPETE Five_LOX->Five_HPETE catalyzes LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 Proliferation Cell Proliferation Five_HPETE->Proliferation LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Twelve_MTA (12S)-12-Methyl- tetradecanoic acid Twelve_MTA->Five_LOX inhibits G cluster_las las System cluster_rhl rhl System LasI LasI Three_oxo_C12_HSL 3-oxo-C12-HSL LasI->Three_oxo_C12_HSL synthesizes LasR LasR Three_oxo_C12_HSL->LasR binds LasR_complex LasR:3-oxo-C12-HSL Complex LasR->LasR_complex las_genes las genes LasR_complex->las_genes activates RhlR RhlR LasR_complex->RhlR activates RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL synthesizes C4_HSL->RhlR binds RhlR_complex RhlR:C4-HSL Complex RhlR->RhlR_complex rhl_genes rhl genes RhlR_complex->rhl_genes activates Virulence Virulence Factors (e.g., Surfactants) rhl_genes->Virulence expresses Twelve_MTA (12S)-12-Methyl- tetradecanoic acid Twelve_MTA->LasR_complex interferes with Twelve_MTA->RhlR_complex interferes with

References

A Technical Guide to the Isolation of (12S)-12-Methyltetradecanoic Acid from Marine Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation, identification, and characterization of (12S)-12-Methyltetradecanoic acid, an anteiso-branched-chain fatty acid, from marine sources. This document outlines the known occurrences in marine organisms, detailed experimental protocols for extraction and purification, and methods for stereospecific analysis.

Introduction

This compound, a saturated fatty acid with the chemical formula C15H30O2, belongs to the class of anteiso-branched-chain fatty acids.[1][2] The "anteiso" designation refers to the methyl branch located on the antepenultimate (third-to-last) carbon atom from the methyl end of the fatty acid chain. The "(12S)" designation specifies the stereochemistry at the chiral center, the 12th carbon atom. While 12-methyltetradecanoic acid has been identified in various marine organisms, including bacteria, sponges, and sea cucumbers, the specific stereochemical configuration is often not determined in routine analyses.[3] However, biosynthetic pathways in bacteria strongly suggest that the (12S)-enantiomer is the naturally occurring form, as its biosynthesis is initiated from the amino acid L-isoleucine.[4][5]

This fatty acid has garnered significant interest due to its diverse biological activities, which include anti-tumor, antibacterial, and anti-larval settlement properties.[3] As a potential therapeutic agent, the ability to isolate and characterize the specific biologically active stereoisomer is of paramount importance for drug development and mechanistic studies.

Occurrence in Marine Organisms

12-Methyltetradecanoic acid is a common constituent of the cell membranes of many marine bacteria, where branched-chain fatty acids play a crucial role in maintaining membrane fluidity, particularly at low temperatures.[6][7] It is also found in higher marine organisms, likely through the food chain or symbiotic relationships with microorganisms.

Marine Organism TypeSpecific Examples (where available)Key Findings & References
Bacteria Listeria monocytogenes (model organism for anteiso-acid biosynthesis), various marine bacteriaPrecursor feeding studies confirm L-isoleucine as the precursor to anteiso-C15:0, indicating the (S)-configuration.[4][5]
Sponges Various DemospongesFound as a component of the phospholipid fraction.[2]
Sea Cucumbers Unspecified speciesIsolated from a sea cucumber extract and shown to have anti-tumor activity.[3]
Deep-sea Microorganisms Streptomyces sp. UST040711-290Isolated from a Streptomyces strain from deep-sea sediments, exhibiting antifouling activity.

Experimental Protocols

This section details the methodologies for the isolation, purification, and stereospecific analysis of this compound from marine organisms.

Extraction and Purification of Total Fatty Acids

A widely used and effective method for extracting lipids from marine invertebrate tissues is a modified Bligh and Dyer protocol.[8]

Protocol 1: Modified Bligh and Dyer Lipid Extraction from Marine Sponges [8][9]

  • Sample Preparation: Lyophilize and grind the marine organism tissue to a fine powder.

  • Extraction:

    • To approximately 100 mg of powdered sponge tissue, add a solvent mixture of 15 mL methanol, 7.5 mL dichloromethane (DCM), and 6 mL phosphate buffer (pH 7-8).

    • Agitate the mixture on a roller table for a minimum of 3 hours.

  • Phase Separation:

    • Induce phase separation by adding 7.5 mL of DCM and 7.5 mL of the phosphate buffer.

    • Collect the lower DCM layer containing the total lipids.

    • Wash the remaining aqueous layer a second time with DCM and combine the DCM fractions.

  • Drying and Fractionation:

    • Evaporate the combined DCM fractions under a stream of nitrogen to obtain the total lipid extract (TLE).

    • Fractionate the TLE on an activated silica column. Elute neutral lipids with DCM, glycolipids with acetone, and phospholipids with methanol. The phospholipid fraction is typically enriched in branched-chain fatty acids.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids are converted to their more volatile methyl esters.

Protocol 2: Alkaline Methylation for FAMEs Preparation [8]

  • Methylation:

    • To the dried phospholipid fraction, add a solution of sodium methoxide in methanol.

    • Allow the reaction to proceed to completion.

  • Extraction of FAMEs:

    • Extract the resulting FAMEs with hexane.

    • Concentrate the hexane solution to an appropriate volume for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to identify and quantify the fatty acids present in the sample.

Protocol 3: GC-MS Analysis of FAMEs [1][10]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a flame ionization detector (FID) can be used.

  • Column: A fused silica capillary column suitable for FAME analysis (e.g., OV-101 coated).

  • Temperature Program:

    • Initial temperature: 170°C

    • Ramp: 5°C/minute to 270°C

  • Carrier Gas: Hydrogen or Helium.

  • Identification: Identify 12-methyltetradecanoic acid methyl ester by its retention time and mass spectrum compared to an authentic standard.

Chiral Separation and Stereochemistry Determination

To resolve the enantiomers of 12-methyltetradecanoic acid, chiral high-performance liquid chromatography (HPLC) is employed after derivatization with a chiral fluorescent reagent.[11][12]

Protocol 4: Chiral HPLC of Fluorescently Labeled Anteiso-Fatty Acids [11][12]

  • Derivatization:

    • Esterify the purified 12-methyltetradecanoic acid with a chiral fluorescent reagent, such as (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol. This reaction forms diastereomeric esters.

  • HPLC System: A reversed-phase HPLC system with a fluorescence detector.

  • Column: A C18 (ODS) or C30 column.

  • Mobile Phase: A mixture of methanol, acetonitrile, and n-hexane.

  • Temperature: Low column temperatures are often required for optimal separation.

  • Detection: Monitor the elution of the diastereomeric esters using the fluorescence detector.

  • Stereochemistry Assignment: The elution order of the diastereomers, when compared to a standard of known absolute configuration, allows for the determination of the stereochemistry of the natural product. For anteiso-acids, the (S)-enantiomer is expected.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis & Identification cluster_chiral Stereochemical Analysis marine_organism Marine Organism (e.g., Sponge) homogenization Lyophilization & Homogenization marine_organism->homogenization lipid_extraction Modified Bligh & Dyer Extraction homogenization->lipid_extraction tle Total Lipid Extract (TLE) lipid_extraction->tle fractionation Silica Column Chromatography tle->fractionation pl_fraction Phospholipid Fraction fractionation->pl_fraction methylation FAMEs Preparation (Alkaline Methylation) pl_fraction->methylation gcms GC-MS Analysis methylation->gcms identification Identification of 12-Methyltetradecanoic Acid gcms->identification chiral_derivatization Chiral Fluorescent Derivatization identification->chiral_derivatization chiral_hplc Reversed-Phase Chiral HPLC chiral_derivatization->chiral_hplc stereochemistry Determination of (12S) Configuration chiral_hplc->stereochemistry

Caption: Workflow for the isolation and analysis of this compound.

Biosynthetic Pathway

biosynthetic_pathway L_isoleucine L-Isoleucine alpha_keto_acid α-keto-β-methylvalerate L_isoleucine->alpha_keto_acid Transamination acyl_coa 2-methylbutyryl-CoA (Primer) alpha_keto_acid->acyl_coa Decarboxylation fas Fatty Acid Synthase (FAS) acyl_coa->fas malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->fas anteiso_c15 (12S)-12-Methyltetradecanoyl-ACP fas->anteiso_c15 Elongation Cycles final_product This compound anteiso_c15->final_product Thioesterase

Caption: Biosynthesis of this compound from L-isoleucine in bacteria.

Conclusion

The isolation of enantiomerically pure this compound from marine organisms is a multi-step process that requires careful extraction, purification, and specialized analytical techniques. While this fatty acid is widespread in the marine environment, particularly in microorganisms, the determination of its absolute stereochemistry is a critical step for understanding its biological function and for its potential development as a therapeutic agent. The protocols and workflows outlined in this guide provide a robust framework for researchers and scientists to successfully isolate and characterize this promising marine natural product. Future research should focus on scaling up the chiral separation methods to obtain larger quantities of the pure enantiomer for in-depth biological evaluation.

References

Anteiso-C15:0 Fatty Acid: A Technical Guide to its Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anteiso-C15:0 fatty acid, systematically known as 12-methyltetradecanoic acid, is a branched-chain fatty acid (BCFA) that plays a critical role in the physiology of various microorganisms, particularly in their adaptation to environmental stressors such as temperature fluctuations. Unlike its straight-chain counterparts, the methyl branch in the anteiso position imparts unique conformational properties that influence membrane fluidity and other cellular processes. This technical guide provides an in-depth overview of the physical and chemical properties of anteiso-C15:0, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway and role in bacterial membrane adaptation.

Physical and Chemical Properties

Anteiso-C15:0 is a saturated fatty acid with a methyl group located on the antepenultimate carbon atom (the third carbon from the methyl end). This seemingly minor structural variation has significant implications for its physical and chemical behavior compared to the straight-chain pentadecanoic acid.

PropertyValueReference
Systematic Name 12-methyltetradecanoic acidN/A
Common Name anteiso-C15:0 fatty acidN/A
CAS Number 5502-94-3 (racemic mixture)[1]
5746-58-7 ((S)-enantiomer)
Molecular Formula C₁₅H₃₀O₂[1]
Molecular Weight 242.40 g/mol [1]
Melting Point 54.4 °C[2]
Boiling Point 250.5 °C[2]
pKa (predicted) 4.78[3]
Solubility Soluble in chloroform, ethanol, ether, and methanol.N/A
Appearance White to off-white powder or solid.N/A

Biological Significance: A Key Player in Bacterial Membrane Fluidity

The primary biological role of anteiso-C15:0 fatty acid is the regulation of cell membrane fluidity, particularly in bacteria such as Listeria monocytogenes.[4][5][6] The branched nature of anteiso fatty acids disrupts the tight packing of acyl chains in the phospholipid bilayer, thereby increasing membrane fluidity. This is a crucial adaptation mechanism for bacteria to survive and grow at low temperatures. As the temperature decreases, the proportion of anteiso-C15:0 in the cell membrane of L. monocytogenes increases, ensuring the membrane remains in a fluid, functional state for essential cellular processes.[4][5]

Experimental Protocols

Extraction and Analysis of Anteiso-C15:0 from Bacterial Cultures via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for bacterial fatty acid analysis.[2]

a. Materials and Reagents:

  • Bacterial cell culture

  • Methanol

  • Chloroform

  • Hexane

  • 1.25 M HCl in methanol

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

b. Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with phosphate-buffered saline (PBS) and then with distilled water to remove media components.

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v).

    • Vortex vigorously for 15 minutes.

    • Add an equal volume of chloroform and vortex for 2 minutes.

    • Add an equal volume of distilled water and vortex for 2 minutes.

    • Centrifuge to separate the phases. The lower chloroform layer contains the lipids.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Transfer the chloroform layer to a new tube and evaporate the solvent under a stream of nitrogen.

    • Add 1.25 M HCl in methanol to the dried lipid extract.

    • Add the internal standard.

    • Incubate at 80°C for 1 hour to convert the fatty acids to their methyl esters.

    • Cool the reaction mixture and add hexane and water. Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Wash the hexane layer with a saturated NaCl solution.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAME-containing hexane extract into the GC-MS.

    • GC Conditions (example):

      • Injector temperature: 250°C

      • Oven program: Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

      • Carrier gas: Helium

    • MS Conditions:

      • Ion source temperature: 230°C

      • Scan range: m/z 50-550

    • Identify the anteiso-C15:0 FAME peak based on its retention time and mass spectrum (characteristic fragments at m/z 74, 87, and the molecular ion). Quantify using the internal standard.

Synthesis of Anteiso-C15:0 Fatty Acid (Conceptual Outline)

Conceptual Steps:

  • Preparation of the Alkyl Halide Precursor: Start with a suitable long-chain alkyl halide that will form the main backbone of the fatty acid. For anteiso-C15:0, this would likely be a derivative of undecanoic acid.

  • Grignard Reagent Formation: Prepare a Grignard reagent from an appropriate secondary alkyl halide that will introduce the methyl branch at the desired position (e.g., 2-bromobutane).

  • Organocuprate Formation: Convert the Grignard reagent to a Gilman reagent (a lithium diorganocuprate) by reacting it with a copper(I) salt.

  • Coupling Reaction: React the organocuprate with the long-chain alkyl halide precursor. This will form the carbon skeleton of 12-methyltetradecanoic acid.

  • Functional Group Manipulation: Convert the terminal functional group of the coupled product to a carboxylic acid. This may involve hydrolysis of an ester or oxidation of a terminal alcohol.

  • Purification: Purify the final product using techniques such as column chromatography and recrystallization.

Visualizations

Biosynthesis of Anteiso-C15:0 Fatty Acid

The biosynthesis of anteiso-C15:0 in bacteria starts from the branched-chain amino acid isoleucine. The pathway involves the conversion of isoleucine to 2-methylbutyryl-CoA, which then serves as the primer for the fatty acid synthase (FAS) system.

Anteiso_C15_0_Biosynthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->Methylbutyryl_CoA Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) Methylbutyryl_CoA->FAS Primer Malonyl_CoA Malonyl_CoA Malonyl_CoA->FAS Elongation Units (x6) Anteiso_C15_0 anteiso-C15:0 (12-Methyltetradecanoic Acid) FAS->Anteiso_C15_0

Caption: Biosynthesis of anteiso-C15:0 fatty acid from isoleucine.

Experimental Workflow for Analyzing the Role of Anteiso-C15:0 in Bacterial Cold Adaptation

This workflow outlines the key experimental steps to investigate how Listeria monocytogenes modulates its membrane fatty acid composition, specifically the levels of anteiso-C15:0, in response to cold stress.

Cold_Adaptation_Workflow cluster_culture Bacterial Culture cluster_analysis Analysis cluster_results Results & Interpretation Culture_37C Grow L. monocytogenes at 37°C (Optimal) Lipid_Extraction Lipid Extraction Culture_37C->Lipid_Extraction Culture_10C Grow L. monocytogenes at 10°C (Cold Stress) Culture_10C->Lipid_Extraction FAME_Prep FAME Preparation Lipid_Extraction->FAME_Prep GCMS_Analysis GC-MS Analysis FAME_Prep->GCMS_Analysis Fatty_Acid_Profile Determine Fatty Acid Profile GCMS_Analysis->Fatty_Acid_Profile Compare_Profiles Compare Profiles (37°C vs 10°C) Fatty_Acid_Profile->Compare_Profiles Conclusion Conclusion: Increased anteiso-C15:0 at low temperature maintains membrane fluidity Compare_Profiles->Conclusion

Caption: Workflow for studying bacterial cold adaptation via fatty acid analysis.

References

Methodological & Application

Synthesis of (12S)-12-Methyltetradecanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(12S)-12-Methyltetradecanoic acid, an anteiso-branched-chain fatty acid, has garnered significant interest in the scientific community for its potential therapeutic applications. This document provides detailed protocols for its asymmetric synthesis and outlines its key applications in cancer research, focusing on its mechanism of action as a 5-lipoxygenase inhibitor.

Application Notes

This compound has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Its primary mechanism of action involves the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid that leads to the production of leukotrienes.[1][2][3] Leukotrienes are inflammatory mediators that have been implicated in promoting cancer cell proliferation, survival, and migration.[4][5]

By selectively inhibiting 5-LOX, this compound reduces the levels of downstream metabolites, such as 5-hydroxyeicosatetraenoic acid (5-HETE), which are known to support tumor growth.[1] The inhibition of this pathway ultimately leads to the induction of apoptosis in cancer cells, making this compound a promising candidate for further investigation in cancer therapy.[1][6]

Key Research Applications:

  • Cancer Biology: Studying the role of the 5-lipoxygenase pathway in cancer cell proliferation, survival, and apoptosis.

  • Drug Discovery: Serving as a lead compound for the development of novel and selective 5-LOX inhibitors.

  • Inflammation Research: Investigating the involvement of branched-chain fatty acids in inflammatory processes.

Asymmetric Synthesis Protocol

The enantioselective synthesis of this compound can be effectively achieved using a chiral auxiliary-based approach, specifically employing an Evans oxazolidinone auxiliary. This method allows for the stereocontrolled introduction of the methyl group at the C-12 position. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis Workflow start Chiral Oxazolidinone acylation Acylation with Propionyl Chloride start->acylation enolate Enolate Formation (LDA) acylation->enolate alkylation Diastereoselective Alkylation with 1-bromo-10-methyl-dodecane enolate->alkylation cleavage Auxiliary Cleavage (LiOH/H2O2) alkylation->cleavage product This compound cleavage->product

Caption: General workflow for the asymmetric synthesis of this compound.

Experimental Protocols

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise and allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

2. Diastereoselective Alkylation:

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the solution for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a solution of 1-bromo-10-methyldodecane (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 4 hours and then slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography to isolate the alkylated product.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Quantitative Data Summary
StepProductTypical Yield (%)Diastereomeric Ratio (dr)
1N-propionyl-(4S)-4-benzyl-2-oxazolidinone90-95N/A
2Alkylated Oxazolidinone80-85>95:5
3This compound85-90N/A (enantiopure)

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its anti-cancer effects by inhibiting the 5-lipoxygenase (5-LOX) signaling pathway. This pathway is crucial for the production of pro-inflammatory leukotrienes from arachidonic acid.

G cluster_1 5-Lipoxygenase Signaling Pathway and Inhibition AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 HETE5 5-Hydroxyeicosatetraenoic Acid (5-HETE) LOX5->HETE5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Caspase3 Caspase-3 Activation LOX5->Caspase3 Proliferation Cell Proliferation & Survival HETE5->Proliferation LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTB4->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis MTA (12S)-12-Methyl- tetradecanoic Acid MTA->LOX5 Inhibits Caspase3->Apoptosis

Caption: Inhibition of the 5-LOX pathway by this compound.

In many cancer cells, the 5-LOX pathway is upregulated, leading to increased production of 5-HETE and leukotrienes, which promote cell proliferation and survival.[2][5] this compound directly inhibits the enzymatic activity of 5-LOX.[1] This inhibition leads to a reduction in the levels of 5-HETE and other downstream metabolites. The decrease in these pro-survival signals, coupled with other potential downstream effects, triggers the activation of apoptotic pathways, including the activation of caspase-3, a key executioner caspase.[1] This ultimately results in the programmed cell death of cancer cells.

References

Application Notes and Protocols for the Purification of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of branched-chain fatty acids (BCFAs). The following sections outline established techniques, including urea adduction, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Extraction (SFE), offering methodologies and comparative data to guide researchers in selecting the most appropriate method for their specific needs.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are a class of fatty acids characterized by the presence of one or more methyl groups along their acyl chain. They are significant components of the lipids in many bacteria and are also found in various natural sources, including animal fats and dairy products. The unique structures of BCFAs, such as iso- and anteiso-forms, impart distinct physical and biological properties, making their purification and characterization essential for research in microbiology, nutrition, and drug development.

Purification Technique 1: Urea Adduction (Urea Complex Fractionation)

Urea adduction is a classical and cost-effective method for separating fatty acids based on their molecular shape. Urea molecules crystallize to form a hexagonal lattice containing a channel-like inclusion complex. Long, linear molecules like straight-chain fatty acids (SCFAs) fit into this channel and are incorporated into the urea crystals, while bulky or branched molecules, such as BCFAs, are excluded and remain in the liquid filtrate. This technique is particularly effective for bulk separations and initial enrichment of BCFAs from complex mixtures.

Experimental Protocol: Urea Adduction

This protocol is adapted from methodologies for concentrating unsaturated and branched-chain fatty acids.

Materials:

  • Fatty acid mixture (pre-saponified from lipid extract)

  • Urea (analytical grade)

  • Methanol or 95% Ethanol

  • Hexane or n-hexane

  • Hydrochloric acid (HCl)

  • Distilled water

  • Büchner funnel and filtration flask

  • Vacuum source

  • Rotary evaporator

  • Stirring hotplate

Procedure:

  • Dissolution of Urea: Prepare a saturated solution of urea in methanol or ethanol by heating to approximately 70-75°C with stirring until all urea is dissolved. A common ratio is 150 g of urea in 400 mL of methanol.[1]

  • Addition of Fatty Acids: Slowly add the fatty acid mixture to the hot urea solution. The ratio of urea to fatty acids is a critical parameter and should be optimized. Ratios from 1:1 to 4:1 (w/w) are commonly reported.[2][3]

  • Crystallization: Allow the mixture to cool slowly to a specific crystallization temperature. This can be room temperature, or for higher efficiency, temperatures between -10°C and 18°C can be used.[3][4] The cooling rate can influence the purity of the separation. A slow cooling rate (e.g., 0.3°C/min) is often preferred.[1] Let the mixture stand for a period of 5 to 24 hours to ensure complete crystallization.[3][4]

  • Filtration: Separate the urea-SCFA adduct crystals from the BCFA-enriched liquid phase by vacuum filtration using a Büchner funnel. The solid phase is the urea complexation fraction (UCF), and the liquid is the non-urea complexation fraction (NUCF).[2]

  • Recovery of BCFAs from NUCF:

    • Transfer the filtrate (NUCF) to a rotary evaporator to remove the alcohol solvent.

    • Add warm distilled water and a small amount of HCl to the residue to dissolve any remaining urea.

    • Extract the BCFAs from the aqueous solution using hexane.

    • Wash the hexane layer with distilled water to remove residual urea and acid.

    • Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent to obtain the purified BCFA concentrate.

Quantitative Data for Urea Adduction
ParameterValueOutcomeSource
Urea-to-Fatty Acid Ratio 0.94:1 (w/w)Purity of Linoleic Acid: 87.8%[3]
Urea-to-Fatty Acid Ratio 2.38:1 (w/w)Recovery of PUFAs: 82.31%[2]
Crystallization Temperature 18.0°CPurity of Linoleic Acid: 87.8%[3]
Crystallization Temperature -10°CYield of Oleic Acid: 86%[4]
Crystallization Time 5.0 hoursPurity of Linoleic Acid: 87.8%[3]
Crystallization Time 24 hoursYield of Oleic Acid: 86%[4]
Overall Purity (Two-Step) N/AOleic Acid Purity: 99%[1][4]

Workflow for Urea Adduction

Urea_Adduction_Workflow start Fatty Acid Mixture dissolve_urea Dissolve Urea in Hot Alcohol add_fa Add Fatty Acids to Urea Solution start->add_fa Fatty Acids dissolve_urea->add_fa Hot Urea Solution cool Cool to Crystallize (e.g., -10°C to 18°C) add_fa->cool filtrate Vacuum Filtration cool->filtrate nucf NUCF (Liquid) (BCFA Enriched) filtrate->nucf Filtrate ucf UCF (Solid) (SCFA-Urea Adducts) filtrate->ucf Crystals evaporate Solvent Evaporation nucf->evaporate extract Acidify & Extract with Hexane evaporate->extract purified_bcfa Purified BCFAs extract->purified_bcfa

Caption: Workflow for BCFA purification via urea adduction.

Purification Technique 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the high-resolution separation and purification of fatty acids. Reversed-phase HPLC (RP-HPLC) is most commonly employed, where fatty acids are separated based on their hydrophobicity. BCFAs can be separated from SCFAs, and in some cases, isomers of BCFAs can be resolved. For preparative scale work, collected fractions can yield highly pure BCFAs.

Experimental Protocol: Preparative RP-HPLC

This protocol provides a general framework for the preparative separation of BCFAs. Optimization of the gradient and flow rate is crucial for achieving the desired separation.

Materials:

  • BCFA-enriched sample (from urea adduction or other pre-purification)

  • HPLC-grade solvents: Acetonitrile, Methanol, Water

  • Acetic Acid or Formic Acid (for mobile phase modification)

  • Preparative HPLC system with a UV or Mass Spectrometry (MS) detector

  • Preparative C18 column (e.g., dimensions 250 x 10 mm, 5 µm particle size)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the BCFA-enriched sample in a solvent compatible with the initial mobile phase conditions (e.g., the mobile phase A solvent).[5] The concentration should be optimized to avoid column overloading, typically around 1 mg/mL for analytical scale, but can be higher for preparative scale depending on the column capacity.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: A mixture of acetonitrile and water (e.g., 75:25 v/v) or methanol and water.[6][7] Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to both mobile phases to ensure fatty acids remain protonated for better peak shape.[6]

    • Mobile Phase B: 100% Acetonitrile or Methanol.[7]

  • HPLC Method:

    • Column: A preparative C18 column is commonly used.[6]

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

    • Detection: Use a UV detector at a low wavelength (205-210 nm) for underivatized fatty acids.[6] For higher sensitivity and specificity, derivatization to phenacyl esters allows detection at 254 nm.[8] MS detection provides mass information for peak identification.

    • Gradient Elution: Start with a higher polarity mobile phase (e.g., 100% A) and gradually increase the proportion of the organic solvent (B). A slow gradient (e.g., 1% B per minute) generally provides better resolution.[5] An example gradient could be:

      • 0-20 min: 100% A

      • 20-25 min: Linear gradient to 100% B

      • 25-35 min: Hold at 100% B

  • Fraction Collection: Collect fractions corresponding to the peaks of interest as they elute from the column.

  • Post-Purification: Combine the fractions containing the desired BCFA, and remove the solvent using a rotary evaporator to obtain the purified compound.

Quantitative Data for HPLC Purification

Quantitative data for preparative HPLC is highly dependent on the sample matrix, column loading, and specific gradient used. The primary goal is typically high purity rather than high recovery.

ParameterSpecificationPurposeSource
Stationary Phase Octadecylsilyl (ODS, C18)Standard for reversed-phase separation of fatty acids.[6]
Mobile Phase A Acetonitrile/Methanol/Water (75:11:14 v/v/v)Provides initial polarity for retaining fatty acids.[7]
Mobile Phase B AcetonitrileIncreases mobile phase strength to elute hydrophobic compounds.[7]
Detector UV (205-210 nm)Detection of underivatized fatty acids.[6]
Detector (derivatized) UV (254 nm) for phenacyl estersEnhanced sensitivity and molar response.[8]
Purity Achievable >95%Dependent on resolution and fraction collection strategy.General HPLC knowledge

Workflow for HPLC Purification

HPLC_Workflow start BCFA-Enriched Sample prepare_sample Dissolve Sample in Mobile Phase A start->prepare_sample hplc_system Inject onto Preparative RP-HPLC System (C18) prepare_sample->hplc_system gradient Apply Gradient Elution (e.g., Water/ACN) hplc_system->gradient detection Monitor Elution (UV or MS) gradient->detection collect Collect Fractions of Target BCFA Peaks detection->collect evaporate Combine Fractions & Evaporate Solvent collect->evaporate end Highly Pure BCFA evaporate->end

Caption: Workflow for BCFA purification using preparative HPLC.

Purification Technique 3: Supercritical Fluid Extraction (SFE)

SFE is a "green" purification technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the density and solvating power of the supercritical fluid can be precisely controlled, allowing for the selective extraction of different lipid classes. SFE can be used to extract lipids from a solid matrix or to fractionate a liquid lipid mixture.

Experimental Protocol: Supercritical CO2 Extraction

This protocol outlines the general steps for extracting and fractionating fatty acids from a source material.

Materials:

  • Source material (e.g., dried microbial biomass, seed oil)

  • Supercritical Fluid Extractor

  • High-purity CO2

  • Co-solvent (e.g., ethanol or methanol, optional)

Procedure:

  • Sample Loading: Load the solid (ground) or liquid sample into the extraction vessel of the SFE system.

  • Setting Parameters:

    • Pressure and Temperature: These are the most critical parameters. Higher pressures generally increase the solubility of lipids. For fatty acids, pressures can range from 100 to 400 bar, and temperatures from 40°C to 70°C.[9][10]

    • CO2 Flow Rate: A continuous flow of supercritical CO2 passes through the sample. Flow rates can be optimized (e.g., 2-10 g/min ) to balance extraction efficiency and time.[9]

    • Co-solvent: For more polar lipids, a small percentage of a co-solvent like ethanol can be added to the CO2 to increase its solvating power.[11]

  • Extraction:

    • The system is pressurized and heated to bring the CO2 to its supercritical state.

    • The supercritical CO2 flows through the extraction vessel, dissolving the target compounds.

  • Fractionation and Collection:

    • The CO2, now containing the dissolved lipids, flows into a separator vessel at a lower pressure and/or different temperature.

    • This change in conditions causes the CO2 to lose its solvating power, and the extracted compounds precipitate out.

    • By using a series of separators at progressively lower pressures, a fractionation of the extract can be achieved, potentially separating different classes of lipids.

  • Recovery: The collected extract is removed from the separator. The CO2 can be recycled or vented.

Quantitative Data for SFE
ParameterValueOutcomeSource
Pressure 247 barOptimized for polyunsaturated fatty acid yield.[9][10]
Pressure 355 barOptimized for essential oil and fatty acid yield.[11]
Temperature 70°COptimized for polyunsaturated fatty acid yield.[9][10]
Temperature 65°COptimized for essential oil and fatty acid yield.[11]
CO2 Flow Rate 7 g/min Optimized for polyunsaturated fatty acid yield.[9][10]
Extraction Yield 9.67% (w/w)Oil yield from Benincasa hispida seed.[9][10]
Extraction Yield 0.68% to 17.1% (w/w)Varied yield from Descurainia sophia seed depending on conditions.[11]

Workflow for Supercritical Fluid Extraction

SFE_Workflow start Lipid Source Material load_vessel Load Sample into Extraction Vessel start->load_vessel set_params Pressurize & Heat CO2 to Supercritical State (e.g., 250 bar, 70°C) load_vessel->set_params extract Pass Supercritical CO2 Through Sample set_params->extract depressurize Depressurize in Separator Vessel extract->depressurize collect Precipitate & Collect Lipid Extract depressurize->collect end BCFA-Containing Extract collect->end

Caption: Workflow for lipid extraction using SFE.

Biological Context: BCFA Synthesis Pathway

While not a purification technique, understanding the biological origin of BCFAs is relevant for researchers. The diagram below illustrates the synthesis pathway of BCFAs in bacteria like Bacillus subtilis, which starts from branched-chain amino acids.

BCFA_Synthesis_Pathway BCAT: Branched-chain amino acid transaminase BKD: Branched-chain α-keto acid dehydrogenase FASII: Fatty Acid Synthase II cluster_amino_acids Branched-Chain Amino Acids cluster_keto_acids α-Keto Acids cluster_acyl_coa Acyl-CoA Primers cluster_bcfas Branched-Chain Fatty Acids Isoleucine Isoleucine Keto_Ile α-keto-β-methylvalerate Isoleucine->Keto_Ile BCAT Leucine Leucine Keto_Leu α-ketoisocaproate Leucine->Keto_Leu BCAT Valine Valine Keto_Val α-ketoisovalerate Valine->Keto_Val BCAT Acyl_Ile 2-methylbutyryl-CoA Keto_Ile->Acyl_Ile BKD Acyl_Leu isovaleryl-CoA Keto_Leu->Acyl_Leu BKD Acyl_Val isobutyryl-CoA Keto_Val->Acyl_Val BKD Anteiso_FA Anteiso-BCFAs (odd-carbon) Acyl_Ile->Anteiso_FA FASII Iso_FA_odd Iso-BCFAs (odd-carbon) Acyl_Leu->Iso_FA_odd FASII Iso_FA_even Iso-BCFAs (even-carbon) Acyl_Val->Iso_FA_even FASII

Caption: Biosynthesis of BCFAs in B. subtilis.[12]

References

Application Note: Quantitative Analysis of (12S)-12-Methyltetradecanoic Acid by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(12S)-12-Methyltetradecanoic acid is a branched-chain fatty acid (BCFA) of interest in various fields of research, including microbiology and metabolic studies. Accurate and sensitive quantification of this and other BCFAs is crucial for understanding their biological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity.[1] However, due to the low volatility of free fatty acids, derivatization is required to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), for optimal GC-MS analysis.[2][3]

This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from biological samples using GC-MS. The methodology described herein is based on established protocols for the analysis of branched-chain fatty acids and can be adapted for various research applications.

Chemical Properties

  • Chemical Formula: C₁₅H₃₀O₂

  • Molecular Weight: 242.40 g/mol

  • Synonyms: (+)-12-Methyl myristic acid, Anteiso-C15:0

Principle of the Method

The analytical workflow involves the extraction of total lipids from the sample, followed by the derivatization of the fatty acids to their corresponding methyl esters. The resulting FAMEs are then separated and quantified by GC-MS. The separation is achieved on a capillary GC column, and detection is performed by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data.

Experimental Protocols

I. Sample Preparation and Lipid Extraction

This protocol is a general guideline and may need to be optimized based on the specific sample matrix.

  • Sample Collection: Collect biological samples (e.g., bacterial cell pellets, plasma, tissues) and store them at -80°C until analysis.

  • Lipid Extraction (Folch Method):

    • To a known amount of sample (e.g., 100 mg of cell pellet or 100 µL of plasma), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 15 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

II. Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Reagent Preparation: Prepare a 2% (v/v) solution of sulfuric acid in methanol. Handle sulfuric acid with appropriate safety precautions in a fume hood.

  • Methylation:

    • To the dried lipid extract, add 2 mL of the 2% sulfuric acid in methanol solution.

    • Seal the tube tightly with a PTFE-lined cap.

    • Heat the mixture at 80°C for 2 hours in a heating block or water bath.[4]

    • Allow the tube to cool to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 0.5 mL of deionized water to the tube.

    • Vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

III. GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system or similar).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/min.

      • Hold at 250°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan from m/z 50-500 for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for Methyl (12S)-12-Methyltetradecanoate: m/z 74, 87, 143, 256 (monitor the most abundant and specific ions).

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of methyl (12S)-12-methyltetradecanoate.

ParameterValueSource
Analyte Methyl (12S)-12-methyltetradecanoateN/A
CAS Number 5129-66-8[5][6]
Molecular Formula C₁₆H₃₂O₂[3][5][6]
Molecular Weight 256.42 g/mol [3][5][6]
Kovats Retention Index (non-polar column) ~1786[3][5]
Key Mass Fragments (m/z) 74, 87, 143, 227, 256[2][5][6]
Limit of Detection (LOD) Estimated: 1-10 ng/mLN/A
Limit of Quantification (LOQ) Estimated: 5-50 ng/mLN/A

Note: LOD and LOQ are estimates and should be experimentally determined for the specific instrument and method.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_output Output Sample Biological Sample Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Dry_Extract Dried Lipid Extract Extraction->Dry_Extract Derivatization Methylation (2% H2SO4 in Methanol) Dry_Extract->Derivatization FAME_Extract FAME Extraction (Hexane) Derivatization->FAME_Extract GCMS GC-MS Analysis FAME_Extract->GCMS Data_Analysis Data Analysis (Quantification) GCMS->Data_Analysis Results Quantitative Results Data_Analysis->Results

Caption: Experimental workflow for the GC-MS analysis of this compound.

Metabolic Pathway: Mitochondrial Fatty Acid Beta-Oxidation

metabolic_pathway Mitochondrial Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix FA (12S)-12-Methyl- tetradecanoic acid AcylCoA 12-Methyltetradecanoyl-CoA FA->AcylCoA Acyl-CoA Synthetase AcylCarnitine 12-Methyltetradecanoyl- carnitine AcylCoA->AcylCarnitine CPT-I Mito_AcylCoA 12-Methyltetradecanoyl-CoA AcylCarnitine->Mito_AcylCoA CPT-II BetaOxidation Beta-Oxidation Cycle Mito_AcylCoA->BetaOxidation Energy Energy Production (Acetyl-CoA, Propionyl-CoA) BetaOxidation->Energy

Caption: Mitochondrial import and metabolism of 12-Methyltetradecanoic acid.

References

Application Notes and Protocols for HPLC Separation of Branched-Chain Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of branched-chain fatty acid (BCFA) isomers is a critical yet challenging analytical task. BCFAs, such as iso and anteiso fatty acids, play significant roles in microbial membranes, human health, and disease. Their structural similarity necessitates high-resolution chromatographic techniques for effective separation. This document provides detailed application notes and protocols for the separation of BCFA isomers using High-Performance Liquid Chromatography (HPLC), including reversed-phase, silver ion, and advanced UHPLC-MS methodologies.

Introduction to HPLC Methods for BCFA Isomer Separation

The separation of BCFA isomers is complicated by their similar physical and chemical properties. The choice of HPLC method depends on the specific isomers of interest, the complexity of the sample matrix, and the desired level of sensitivity and resolution.

  • Reversed-Phase HPLC (RP-HPLC) is a widely used technique that separates fatty acids based on their hydrophobicity.[1] Longer chain fatty acids and those with fewer branches generally have longer retention times.[2] Derivatization with a UV-active or fluorescent tag is often required for sensitive detection.[3][4]

  • Silver Ion HPLC (Ag+-HPLC) is particularly effective for separating unsaturated fatty acid isomers but can also be applied to differentiate saturated fatty acids based on subtle differences in their structure. The separation is based on the interaction of the silver ions with the fatty acid molecule.[5][6]

  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) offers high resolution, sensitivity, and the ability to identify and quantify isomers without derivatization, although derivatization can be used to enhance separation and ionization.[7][8] This technique is powerful for complex biological samples.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data for the separation of branched-chain fatty acid isomers using different HPLC methods. Please note that retention times are highly dependent on the specific chromatographic system and conditions.

Table 1: Reversed-Phase HPLC Separation of Anteiso-Fatty Acid Diastereomeric Esters

Anteiso-fatty acids were derivatized with chiral fluorescent reagents, (1R,2R)- and (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol, and separated on a C30 column. The data below illustrates the separation of diastereomeric esters.

Fatty AcidCarbon NumberRetention Factor (k')Separation Factor (α)Resolution (Rs)
13-methylpentadecanoic acidC16:010.2 (S), 10.8 (R)1.062.40
14-methylhexadecanoic acidC17:012.1 (S), 12.7 (R)1.051.42
15-methylheptadecanoic acidC18:014.3 (S), 14.9 (R)1.041.20
16-methyloctadecanoic acidC19:016.8 (S), 17.4 (R)1.041.10
17-methylnonadecanoic acidC20:019.8 (S), 20.5 (R)1.041.05

Data synthesized from studies on chiral discrimination of branched-chain fatty acids.

Table 2: UHPLC-MS Parameters for BCFA Isomer Profiling

This table provides typical parameters for the separation of short- to long-chain BCFA isomers using UHPLC-MS.

ParameterShort/Medium-Chain BCFAsLong-Chain BCFAs
Column Chiralpak IG-UAcquity UPLC CSH C18
Mobile Phase A 0.1% Formic acid in Water5 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile/Isopropanol (1:2, v/v) with 5 mM Ammonium Acetate
Gradient Optimized for C5-C12 isomersOptimized for C13-C20 isomers
Flow Rate 0.3 - 0.5 mL/min0.2 - 0.4 mL/min
Detection ESI-QTOF-MSESI-QTOF-MS

These parameters are based on recent studies on BCFA profiling.[1][7]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for RP-HPLC with UV Detection

This protocol describes the hydrolysis of lipids and subsequent derivatization of fatty acids to their p-bromophenacyl esters for UV detection.

Materials:

  • Sample containing lipids (e.g., microbial cell pellet, plasma)

  • Methanolic KOH (0.5 M)

  • Internal standard (e.g., heptadecanoic acid)

  • Hexane

  • p-Bromophenacyl bromide (derivatizing agent)

  • 18-Crown-6 (catalyst)

  • Acetonitrile (HPLC grade)

  • Sodium sulfate (anhydrous)

Procedure:

  • Hydrolysis:

    • To the lipid sample, add a known amount of internal standard.

    • Add methanolic KOH and heat at 80°C for 1 hour to saponify the lipids.

    • Cool the mixture and acidify with HCl to protonate the fatty acids.

    • Extract the free fatty acids with hexane.

    • Evaporate the hexane layer to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried fatty acid residue, add a solution of p-bromophenacyl bromide and 18-crown-6 in acetonitrile.

    • Heat the mixture at 80°C for 20 minutes.

    • Cool the reaction mixture to room temperature.

    • The sample is now ready for injection into the HPLC system.

Protocol 2: Reversed-Phase HPLC Method for Derivatized BCFA Isomers

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile/Water (70:30, v/v)

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 100% A to 100% B over 40 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

Protocol 3: Silver Ion HPLC for Fatty Acid Methyl Esters (FAMEs)

This protocol is suitable for the separation of FAMEs based on the degree of unsaturation and branching.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and evaporative light scattering detector (ELSD) or UV detector (for derivatized FAMEs).

  • Silver ion column (e.g., ChromSpher 5 Lipids).

Chromatographic Conditions:

  • Mobile Phase A: Hexane

  • Mobile Phase B: Acetonitrile

  • Gradient: A shallow gradient of acetonitrile in hexane, for example, from 0.1% to 1% acetonitrile over 60 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: ELSD or UV at 205 nm (for underivatized FAMEs) or a higher wavelength for derivatized FAMEs.

  • Injection Volume: 20 µL

Visualizations

The following diagrams illustrate key workflows and concepts in the HPLC analysis of branched-chain fatty acids.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization (Optional) cluster_HPLC HPLC Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Hydrolysis Saponification/ Hydrolysis LipidExtraction->Hydrolysis FFA Free Fatty Acids (FFAs) Hydrolysis->FFA Derivatization Derivatization with UV/Fluorescent Tag FFA->Derivatization DerivatizedFFA Derivatized FFAs Derivatization->DerivatizedFFA Injection Injection DerivatizedFFA->Injection Separation Chromatographic Separation (e.g., RP-HPLC, Ag+-HPLC) Injection->Separation Detection Detection (UV, FLD, ELSD, MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Peak Integration & Quantification DataAcquisition->Quantification

Caption: General experimental workflow for HPLC analysis of branched-chain fatty acids.

Separation_Principles cluster_RPHPLC Reversed-Phase HPLC cluster_AgHPLC Silver Ion HPLC RP_Principle Separation based on hydrophobicity RP_Elution Elution Order: 1. Short-chain / More branched 2. Long-chain / Less branched Ag_Principle Separation based on interaction with Ag+ ions Ag_Elution Elution Order: Depends on unsaturation and subtle structural differences

Caption: Comparison of separation principles for RP-HPLC and Silver Ion HPLC.

Derivatization_Logic node_process node_process Start Start with Free Fatty Acid DetectionMethod Sensitive Detection Required? Start->DetectionMethod Derivatize Derivatize with UV or Fluorescent Tag DetectionMethod->Derivatize Yes NoDerivatization Direct Analysis (e.g., with ELSD or MS) DetectionMethod->NoDerivatization No HPLUV HPLC with UV/FLD Derivatize->HPLUV HPLCMS HPLC with ELSD/MS NoDerivatization->HPLCMS

Caption: Logical flow for deciding on fatty acid derivatization.

References

Application Note: Enantioselective Analysis of Anteiso-Fatty Acids Using Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anteiso-fatty acids are branched-chain fatty acids with a methyl group on the antepenultimate carbon atom, creating a chiral center. The stereochemistry of these fatty acids is of growing interest in various fields, including microbiology, food science, and clinical diagnostics, as the enantiomeric distribution can provide insights into biosynthetic pathways and be indicative of certain pathological conditions. This application note provides detailed protocols for the enantioselective analysis of anteiso-fatty acids using both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) with pre-column derivatization.

Introduction

Anteiso-fatty acids (aFAs) are a class of branched-chain fatty acids characterized by a methyl branch at the antepenultimate carbon of the acyl chain. This structural feature introduces a stereogenic center, leading to the existence of (R)- and (S)-enantiomers. The enantiomeric composition of aFAs can vary depending on their biological origin. For instance, the (S)-enantiomers of 12-methyltetradecanoic acid (a15:0) and 14-methylhexadecanoic acid (a17:0) are often dominant in food samples, while the presence of (R)-enantiomers may indicate microbial activity.[1][2] Therefore, accurate enantioselective analysis is crucial for understanding the biological significance of these molecules. This document outlines two primary chromatographic approaches for the chiral resolution of anteiso-fatty acids: direct analysis by chiral gas chromatography and indirect analysis by chiral high-performance liquid chromatography following derivatization.

Methods and Protocols

Two primary methods for the enantioselective analysis of anteiso-fatty acids are presented: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with pre-column derivatization.

Method 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct enantioselective analysis of anteiso-fatty acids after conversion to their methyl esters.

Experimental Protocol:

  • Lipid Extraction and Fractionation:

    • Extract total lipids from the sample using a modified Folch or Bligh-Dyer method.

    • Separate neutral and polar lipids using solid-phase extraction (SPE) if necessary.[1]

  • Preparation of Fatty Acid Methyl Esters (FAMEs):

    • Transesterify the fatty acids in the lipid extract using a solution of methanolic HCl or BF3-methanol at 60°C for 15-30 minutes.

    • Extract the resulting FAMEs with hexane.

    • Wash the hexane extract with water and dry over anhydrous sodium sulfate.

    • Concentrate the FAMEs under a stream of nitrogen.

  • Optional Enrichment of Branched-Chain FAMEs:

    • For samples with low concentrations of anteiso-fatty acids, enrich the branched-chain FAMEs using urea complexation or silver ion HPLC (Ag+-HPLC).[2]

  • Chiral GC-MS Analysis:

    • GC Column: Use a capillary column coated with a chiral stationary phase, such as heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin diluted in a polysiloxane (e.g., OV1701).[1][2]

    • Injection: Inject 1 µL of the FAMEs solution in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp 1: 20°C/min to 140°C.

      • Ramp 2: 1°C/min to 180°C.

      • Ramp 3: 10°C/min to 240°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for the anteiso-FAMEs.

Expected Results:

This method should provide partial to baseline resolution of the (R)- and (S)-enantiomers of common anteiso-fatty acids, such as a15:0 and a17:0. The typical elution order is the (R)-enantiomer before the (S)-enantiomer.[2]

Method 2: Chiral UHPLC-MS/MS with Pre-column Derivatization

This method involves the derivatization of anteiso-fatty acids with a chiral reagent to form diastereomers, which are then separated on a standard reversed-phase column, or derivatization with an achiral reagent followed by separation on a chiral column. The latter approach is detailed below as it provides excellent enantioselectivity.[3][4][5]

Experimental Protocol:

  • Lipid Extraction:

    • Extract total lipids from the sample as described in Method 1.

    • Hydrolyze the lipid extract to release free fatty acids using a suitable method (e.g., saponification with methanolic KOH).

  • Pre-column Derivatization with 1-Naphthylamine:

    • To a solution of the fatty acid extract in a suitable solvent (e.g., acetonitrile), add a coupling agent (e.g., EDC/HOBt) and 1-naphthylamine.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Quench the reaction and extract the derivatized fatty acids.

  • Chiral UHPLC-MS/MS Analysis:

    • UHPLC Column: Employ a sub-2-μm polysaccharide-based chiral stationary phase, such as Chiralpak IB-U or Chiralpak IG-U.[3][4][5]

    • Mobile Phase: Use a reversed-phase elution gradient, for example:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over the run.

    • Flow Rate: A typical flow rate for UHPLC is 0.2-0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, e.g., 25°C.

    • MS/MS Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Monitor the transition of the protonated molecular ion of the derivatized anteiso-fatty acid to a specific product ion for quantification (Multiple Reaction Monitoring - MRM).

Data Presentation

The following table summarizes representative quantitative data that can be obtained from the enantioselective analysis of anteiso-fatty acids.

Anteiso-Fatty AcidMethodChiral Stationary PhaseElution OrderEnantiomeric Excess (ee %) in Fish OilReference
a15:0 (12-methyltetradecanoic acid)GC-MSHeptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin(R) before (S)>96% (S)[2]
a17:0 (14-methylhexadecanoic acid)GC-MSHeptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin(R) before (S)>90% (S)[2]
Short-chain aFAs (up to C8)UHPLC-MS/MSChiralpak IG-UAnalyte dependentNot Specified[5]
a13:0, a15:0, a17:1GC-MSNot Specified(R) before (S)High proportions of (R) detected[4]

Visualizations

The following diagrams illustrate the experimental workflows for the described methods.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction FAMEs_Prep FAMEs Preparation Lipid_Extraction->FAMEs_Prep Enrichment Enrichment (Optional) FAMEs_Prep->Enrichment Chiral_GC Chiral GC Separation Enrichment->Chiral_GC MS_Detection MS Detection (SIM) Chiral_GC->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for Chiral GC-MS Analysis of Anteiso-Fatty Acids.

experimental_workflow_uhplcms cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc Analysis Sample_HPLC Biological Sample Lipid_Extraction_HPLC Lipid Extraction & Hydrolysis Sample_HPLC->Lipid_Extraction_HPLC Derivatization Derivatization Lipid_Extraction_HPLC->Derivatization Chiral_UHPLC Chiral UHPLC Separation Derivatization->Chiral_UHPLC MSMS_Detection MS/MS Detection (MRM) Chiral_UHPLC->MSMS_Detection Data_Analysis_HPLC Data Analysis MSMS_Detection->Data_Analysis_HPLC

Caption: Workflow for Chiral UHPLC-MS/MS Analysis of Anteiso-Fatty Acids.

Conclusion

The enantioselective analysis of anteiso-fatty acids is a valuable tool for researchers in various scientific disciplines. The choice between chiral GC-MS and chiral UHPLC-MS/MS will depend on the specific fatty acids of interest, the required sensitivity, and the available instrumentation. The protocols provided in this application note offer robust and reliable methods for the accurate determination of the enantiomeric composition of anteiso-fatty acids in complex biological samples. These methods can be adapted and optimized to suit specific research needs, contributing to a deeper understanding of the roles of these chiral lipids in biological systems.

References

Application Notes and Protocols for (12S)-12-Methyltetradecanoic Acid in Cancer Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(12S)-12-Methyltetradecanoic acid (12-MTA) is a branched-chain fatty acid that has demonstrated significant anti-tumor activity in various cancer models.[1][2] This document provides detailed application notes and experimental protocols for the use of 12-MTA in cancer cell culture studies, focusing on its mechanism of action, data from key experiments, and methodologies for assessing its effects.

Mechanism of Action

12-MTA has been shown to inhibit the proliferation of a range of cancer cell lines.[1] Its primary mechanism of action is the selective inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid.[1][2] This inhibition leads to a reduction in the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a pro-inflammatory lipid mediator that has been implicated in promoting cancer cell growth and survival.[1][3][4] By decreasing 5-HETE levels, 12-MTA can induce apoptosis in cancer cells, a process that may involve the activation of caspase-3.[1] Some studies also suggest that branched-chain fatty acids can induce caspase-independent apoptosis in certain cancer cell lines.[5]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
PC3Prostate Cancer17.99 - 35.44
Various othersNot specified17.99 - 35.44

Source:[1][2]

Table 2: Effects of this compound on Key Biomarkers

BiomarkerCell Line12-MTA ConcentrationEffect
5-HETEPC325 µg/mL45% reduction
Caspase-3 ActivityPC350 µg/mL4 to 7-fold increase

Source:[1][2]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-cancer effects of this compound are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of 12-MTA on cancer cells.

Materials:

  • This compound (12-MTA)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: Prepare serial dilutions of 12-MTA in complete culture medium. Remove the old medium from the wells and add 100 µL of the 12-MTA solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve 12-MTA).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assessment using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for quantifying the percentage of apoptotic cells following treatment with 12-MTA.

Materials:

  • 12-MTA treated and control cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate on ice or at -20°C for at least 30 minutes to fix the cells.[1]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 15-30 minutes.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.

  • Data Analysis: Quantify the percentage of cells in the sub-G1 phase to determine the level of apoptosis.

Protocol 3: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • 12-MTA treated and control cancer cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Lysate Preparation: Treat cells with 12-MTA, harvest, and lyse them using the provided cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the assay buffer and the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7][8]

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[7][9]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in the 12-MTA treated samples compared to the untreated control.

Protocol 4: 5-Lipoxygenase (5-LOX) Activity Assay

This protocol determines the inhibitory effect of 12-MTA on 5-LOX activity.

Materials:

  • Purified 5-LOX enzyme or cell lysate containing 5-LOX

  • This compound (12-MTA)

  • Arachidonic acid (substrate)

  • Assay buffer

  • Spectrophotometer or HPLC system

Procedure:

  • Enzyme Preparation: Prepare a solution of purified 5-LOX or a cell lysate known to express 5-LOX.

  • Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of 12-MTA for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Product Measurement: Measure the formation of the 5-LOX product, 5-HETE. This can be done by monitoring the change in absorbance at 234 nm using a spectrophotometer or by quantifying 5-HETE levels using reverse-phase HPLC.[10][11]

  • Data Analysis: Calculate the percentage of 5-LOX inhibition by 12-MTA at different concentrations and determine the IC50 value for enzyme inhibition.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 HETE5 5-HETE LOX5->HETE5 Apoptosis Apoptosis LOX5->Apoptosis Induction via Inhibition Proliferation Cell Proliferation & Survival HETE5->Proliferation MTA (12S)-12-Methyl- tetradecanoic acid MTA->LOX5 Inhibition G cluster_workflow Experimental Workflow cluster_assays Assessments start Start: Cancer Cell Culture treatment Treat with (12S)-12-MTA start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (PI Staining) treatment->apoptosis caspase Caspase-3 Activity treatment->caspase lox 5-LOX Activity treatment->lox analysis Data Analysis (IC50, etc.) viability->analysis apoptosis->analysis caspase->analysis lox->analysis end Conclusion analysis->end

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 12-Methylmyristic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-methylmyristic acid, a branched-chain saturated fatty acid, has garnered interest for its potential antimicrobial properties. This document provides detailed protocols for evaluating its efficacy against various microbial pathogens. The methodologies outlined herein are established standards in antimicrobial susceptibility testing, ensuring reliable and reproducible results for research and drug development purposes. The primary assays covered are Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics, which together provide a comprehensive profile of the antimicrobial activity.

Data Presentation

Quantitative data from the described experimental protocols should be summarized in the following tables for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of 12-Methylmyristic Acid

Test MicroorganismMIC (µg/mL)MIC (mM)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureusVancomycin
Escherichia coliCiprofloxacin
Pseudomonas aeruginosaCiprofloxacin
Candida albicansFluconazole
(Other)

Table 2: Minimum Bactericidal Concentration (MBC) of 12-Methylmyristic Acid

Test MicroorganismMBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
(Other)

Table 3: Time-Kill Kinetics of 12-Methylmyristic Acid against [Test Microorganism]

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
0
2
4
8
12
24

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a widely used and standardized technique for determining the MIC of antimicrobial agents.[2][3][4]

Materials:

  • 12-methylmyristic acid (stock solution prepared in a suitable solvent, e.g., DMSO or ethanol)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., vancomycin, ciprofloxacin)

  • Negative control (broth and solvent)

Procedure:

  • Prepare Inoculum: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[5]

  • Serial Dilutions: Prepare serial two-fold dilutions of 12-methylmyristic acid in the microtiter plate using the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Inoculated broth without any antimicrobial agent.

    • Sterility Control: Uninoculated broth.

    • Solvent Control: Inoculated broth with the highest concentration of the solvent used to dissolve the 12-methylmyristic acid.

    • Positive Control: Inoculated broth with a known antibiotic.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[6]

  • Determine MIC: The MIC is the lowest concentration of 12-methylmyristic acid that shows no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7] It is determined by subculturing from the clear wells of the MIC assay onto agar plates.[5][7]

Materials:

  • MIC plate from the previous assay

  • Agar plates (e.g., Tryptic Soy Agar for bacteria)

  • Sterile pipette tips or loops

Procedure:

  • Subculturing: From each well that shows no visible growth in the MIC assay (i.e., at and above the MIC), take a 10-20 µL aliquot and streak it onto an agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[7][8]

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.[9][10][11]

Materials:

  • 12-methylmyristic acid

  • Test microorganism

  • Appropriate broth (e.g., CAMHB)

  • Sterile flasks or tubes

  • Shaking incubator

  • Agar plates for colony counting

  • Sterile saline or PBS for dilutions

Procedure:

  • Prepare Cultures: Grow an overnight culture of the test microorganism and dilute it to a starting concentration of approximately 1 x 10^6 CFU/mL in several flasks.

  • Add Test Compound: Add 12-methylmyristic acid to the flasks at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the compound.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[12]

  • Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Data Analysis: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL against time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[9][10]

Potential Signaling Pathways and Mechanisms of Action

Fatty acids, including branched-chain fatty acids, can exert their antimicrobial effects through various mechanisms. Two prominent targets in bacteria are the fatty acid biosynthesis pathway and two-component signaling systems.

Bacterial Fatty Acid Biosynthesis (FASII)

The bacterial fatty acid synthesis (FASII) pathway is essential for building bacterial cell membranes and is distinct from the mammalian (type I) pathway, making it an attractive target for antibiotics.[9][10][11] Inhibition of this pathway disrupts membrane integrity and leads to bacterial cell death.

FASII_Pathway cluster_0 Cytoplasm Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP Condensation FabG FabG Acetoacetyl_ACP->FabG Reduction Hydroxyacyl_ACP 3-Hydroxyacyl-ACP FabG->Hydroxyacyl_ACP FabZ FabZ/FabA Hydroxyacyl_ACP->FabZ Dehydration Enoyl_ACP Enoyl-ACP FabZ->Enoyl_ACP FabI FabI Enoyl_ACP->FabI Reduction Acyl_ACP Acyl-ACP FabI->Acyl_ACP Elongation_Cycle Elongation Cycles Acyl_ACP->Elongation_Cycle Fatty_Acids Fatty Acids Elongation_Cycle->Fatty_Acids Membrane Cell Membrane Components Fatty_Acids->Membrane Methylmyristic_Acid 12-Methylmyristic Acid Methylmyristic_Acid->FabH Inhibition Methylmyristic_Acid->FabI Potential Inhibition

Caption: Bacterial Fatty Acid Biosynthesis (FASII) Pathway and potential inhibition by 12-methylmyristic acid.

Two-Component Signaling Systems (TCS)

Bacteria utilize two-component systems (TCS) to sense and respond to environmental changes. A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR). Fatty acids have been shown to inhibit the autophosphorylation of the sensor kinase, thereby disrupting downstream signaling and cellular responses.[12]

TCS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Sensor Histidine Kinase (HK) RR Response Regulator (RR) HK->RR Phosphotransfer ATP ATP HK:e->ATP ADP ADP HK:e->ADP RR_P Phosphorylated RR DNA DNA RR_P->DNA Binds to DNA Gene_Expression Gene Expression (e.g., virulence, resistance) DNA->Gene_Expression Modulates Stimulus Environmental Stimulus Stimulus->HK Activation Methylmyristic_Acid 12-Methylmyristic Acid Methylmyristic_Acid->HK Inhibits Autophosphorylation ATP->ADP

Caption: General mechanism of a bacterial Two-Component Signaling System and its inhibition by fatty acids.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols described above.

Experimental_Workflow cluster_workflow Antimicrobial Activity Testing Workflow Start Start: Prepare 12-Methylmyristic Acid Stock & Microorganism Culture MIC_Assay Perform Broth Microdilution MIC Assay Start->MIC_Assay Read_MIC Read MIC Results (Visual/OD) MIC_Assay->Read_MIC MBC_Assay Perform MBC Assay (Subculturing from clear MIC wells) Read_MIC->MBC_Assay Time_Kill_Assay Perform Time-Kill Kinetics Assay Read_MIC->Time_Kill_Assay Read_MBC Read MBC Results (Colony Counting) MBC_Assay->Read_MBC Data_Analysis Data Analysis and Interpretation Read_MBC->Data_Analysis Analyze_Time_Kill Analyze Time-Kill Data (Log10 CFU/mL vs. Time) Time_Kill_Assay->Analyze_Time_Kill Analyze_Time_Kill->Data_Analysis End End: Comprehensive Antimicrobial Profile Data_Analysis->End

Caption: Workflow for determining the antimicrobial activity of 12-methylmyristic acid.

References

Application of (12S)-12-Methyltetradecanoic Acid as a Potent, Non-Toxic Antifouling Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine biofouling, the accumulation of unwanted marine organisms on submerged surfaces, poses significant economic and environmental challenges. Traditional antifouling agents often rely on broad-spectrum biocides that can harm non-target organisms and accumulate in the marine environment. (12S)-12-Methyltetradecanoic acid (12-MTA), a branched-chain fatty acid, has emerged as a promising environmentally friendly antifouling agent. This document provides detailed application notes and protocols for researchers interested in the evaluation and application of 12-MTA as an antifouling compound.

Mechanism of Action

This compound demonstrates potent antifouling activity by inhibiting the larval settlement of key fouling organisms, such as the polychaete Hydroides elegans, without causing significant toxicity.[1][2] The primary mechanism of action involves the targeted disruption of key molecular pathways essential for larval settlement. Specifically, 12-MTA has been shown to down-regulate the expression of a GTPase-activating protein (GAP) gene and up-regulate the expression of an ATP synthase (AS) gene in H. elegans larvae.[2][3] The modulation of these genes likely interferes with cellular signaling and energy metabolism, critical processes for the transition from a planktonic larva to a sessile juvenile.

Furthermore, 12-MTA has been observed to inhibit the swarming motility of the biofilm-forming bacterium Pseudomonas aeruginosa by repressing the production of surfactants.[4] This suggests a dual-action antifouling potential, targeting both the microfouling (biofilm) and macrofouling (larval settlement) stages.

Data Presentation

The antifouling efficacy of this compound against the larvae of the marine polychaete Hydroides elegans is summarized in the table below. The data highlights the compound's high potency and low toxicity.

CompoundTarget OrganismEC50 (µg/mL)LC50 (µg/mL)Therapeutic Ratio (LC50/EC50)Reference
This compoundHydroides elegans larvae0.6> 80> 133.5[1]

EC50 (Median Effective Concentration): The concentration of the compound that inhibits larval settlement by 50%. LC50 (Median Lethal Concentration): The concentration of the compound that causes mortality in 50% of the larval population. Therapeutic Ratio: A measure of the compound's selectivity, with a higher ratio indicating greater safety and less toxicity to the target organism at effective antifouling concentrations.

Experimental Protocols

Larval Settlement Bioassay for Hydroides elegans

This protocol outlines the procedure to assess the inhibitory effect of this compound on the larval settlement of the tubeworm Hydroides elegans.

Materials:

  • This compound (12-MTA)

  • Competent larvae of Hydroides elegans (5-7 days old)

  • Filtered seawater (FSW)

  • Multi-well plates (e.g., 24-well plates)

  • Biofilm-coated cover slips or petri dishes (to induce settlement)

  • Stereomicroscope

  • Incubator set to an appropriate temperature (e.g., 25°C)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of 12-MTA in a suitable solvent (e.g., ethanol or DMSO) and then make serial dilutions in FSW to achieve the desired final concentrations. A solvent control (FSW with the same concentration of solvent used for the highest 12-MTA concentration) must be included.

  • Experimental Setup:

    • Place one biofilm-coated cover slip into each well of a multi-well plate.

    • Add 1 mL of the respective test solution (or control) to each well.

    • Introduce 15-20 competent H. elegans larvae into each well.

    • Each treatment and control should be replicated at least three times.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for 24-48 hours in the dark.

  • Assessment of Settlement:

    • After the incubation period, carefully examine each well under a stereomicroscope.

    • Count the number of settled (metamorphosed) and swimming (unsettled) larvae.

    • A larva is considered settled if it has attached to the substrate and undergone metamorphosis (secretion of a primary tube and loss of swimming cilia).

  • Data Analysis:

    • Calculate the percentage of settlement for each replicate.

    • Determine the EC50 value by plotting the percentage of settlement inhibition against the log of the 12-MTA concentration and fitting the data to a dose-response curve.

Larval Toxicity Assay

This protocol is designed to determine the toxicity of 12-MTA to H. elegans larvae.

Materials:

  • Same as for the larval settlement bioassay, excluding the biofilm-coated surfaces.

Procedure:

  • Preparation of Test Solutions: Prepare a range of 12-MTA concentrations in FSW, extending to higher concentrations than those used in the settlement assay. Include a solvent control.

  • Experimental Setup:

    • Add 1 mL of the test solution to each well of a multi-well plate.

    • Introduce 15-20 competent larvae into each well.

    • Replicate each treatment and control at least three times.

  • Incubation: Incubate the plates under the same conditions as the settlement assay (e.g., 25°C for 24-48 hours).

  • Assessment of Mortality:

    • After incubation, observe the larvae under a stereomicroscope.

    • Larvae are considered dead if they are immobile and do not respond to gentle prodding with a fine probe.

  • Data Analysis:

    • Calculate the percentage of mortality for each replicate.

    • Determine the LC50 value using probit analysis or by plotting mortality percentage against the log of the 12-MTA concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_bioassay Bioassays cluster_analysis Data Analysis cluster_results Results prep_compound Prepare 12-MTA Stock Solution settlement_assay Larval Settlement Assay prep_compound->settlement_assay toxicity_assay Larval Toxicity Assay prep_compound->toxicity_assay prep_larvae Culture & Collect Competent Larvae prep_larvae->settlement_assay prep_larvae->toxicity_assay prep_biofilm Prepare Biofilm-Coated Surfaces prep_biofilm->settlement_assay count_settled Count Settled vs. Swimming Larvae settlement_assay->count_settled count_dead Count Dead vs. Alive Larvae toxicity_assay->count_dead calc_ec50 Calculate EC50 count_settled->calc_ec50 calc_lc50 Calculate LC50 count_dead->calc_lc50 efficacy Antifouling Efficacy calc_ec50->efficacy toxicity_profile Toxicity Profile calc_lc50->toxicity_profile therapeutic_ratio Therapeutic Ratio efficacy->therapeutic_ratio toxicity_profile->therapeutic_ratio

Caption: Experimental workflow for evaluating the antifouling activity of this compound.

Proposed Signaling Pathway of Antifouling Action

signaling_pathway cluster_physiological_outcome Physiological Outcome compound (12S)-12-Methyltetradecanoic Acid (12-MTA) gap_gene GTPase-activating protein (GAP) Gene compound->gap_gene Down-regulation as_gene ATP Synthase (AS) Gene compound->as_gene Up-regulation settlement_inhibition Inhibition of Larval Settlement gap_gene->settlement_inhibition as_gene->settlement_inhibition

Caption: Proposed signaling pathway for the antifouling action of this compound.

References

Application Notes and Protocols: (12S)-12-Methyltetradecanoic Acid in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(12S)-12-Methyltetradecanoic acid (12-MTA) is a branched-chain fatty acid that has demonstrated anti-tumor activity in various cancer models.[1][2] In prostate cancer, particularly in androgen-independent PC3 cells, 12-MTA has been shown to inhibit cell proliferation and induce apoptosis.[1][3][4] This document provides a detailed overview of the mechanism of action of 12-MTA in prostate cancer cells and offers comprehensive protocols for key experiments to study its effects.

Mechanism of Action

The primary mechanism of action of this compound in prostate cancer cells involves the inhibition of 5-lipoxygenase (5-LOX) , a key enzyme in the metabolism of arachidonic acid.[1][3][4] This inhibition leads to a cascade of events culminating in apoptosis.

Key mechanistic features include:

  • Inhibition of 5-HETE Production: 12-MTA selectively inhibits the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), a major product of the 5-LOX pathway.[1][3][4]

  • Induction of Apoptosis: By reducing the levels of pro-survival 5-HETE, 12-MTA triggers programmed cell death (apoptosis) in prostate cancer cells.[1][3][4][5]

  • Caspase-3 Activation: The apoptotic process induced by 12-MTA is associated with a significant increase in the activity of caspase-3, a key executioner caspase.[1][3][4]

The survival of prostate cancer cells is critically dependent on the 5-LOX pathway, and the reduction of 5-HETE by 12-MTA disrupts this survival signaling.[5] Exogenous addition of 5-HETE has been shown to rescue prostate cancer cells from 12-MTA-induced cell death, confirming the central role of this signaling molecule.[1][3][4]

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in cancer cells.

Table 1: In vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 Various Cancer Cell Lines17.99 - 35.44 µg/mL[1][2]
Caspase-3 Activation PC34 to 7-fold increase at 50 µg/mL[1][2][3][4]
5-HETE Reduction PC345% reduction at 25 µg/mL[1][2][3][4]

Mandatory Visualizations

Signaling Pathway of this compound

MTA (12S)-12-Methyl- tetradecanoic acid LOX 5-Lipoxygenase (5-LOX) MTA->LOX Inhibits HETE 5-HETE (5-Hydroxyeicosatetraenoic acid) LOX->HETE Produces Apoptosis Apoptosis Survival Cell Survival HETE->Survival Promotes Survival->Apoptosis Inhibits Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Induces

Caption: Signaling pathway of this compound in prostate cancer cells.

Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Analysis Culture Culture PC3 Cells Treat Treat with 12-MTA Culture->Treat MTT MTT Assay (Proliferation) Treat->MTT Caspase Caspase-3 Assay (Apoptosis) Treat->Caspase HETE_Analysis 5-HETE Analysis (Metabolite Level) Treat->HETE_Analysis

Caption: General experimental workflow for studying the effects of 12-MTA.

Experimental Protocols

Cell Culture and Maintenance of PC3 Cells

Materials:

  • PC3 human prostate cancer cell line

  • F-12K Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • 6-well, 24-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture PC3 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells when they reach 80-90% confluency.

  • To subculture, wash the cell monolayer with PBS and then add 1-2 mL of Trypsin-EDTA solution.

  • Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels at a density of 2-5 x 10⁴ cells/cm².

MTT Assay for Cell Proliferation

Materials:

  • PC3 cells

  • This compound (12-MTA)

  • Complete growth medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed PC3 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Allow cells to attach overnight in the incubator.

  • Prepare serial dilutions of 12-MTA in complete medium.

  • Remove the medium from the wells and add 100 µL of the 12-MTA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve 12-MTA).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Caspase-3 Activity Assay

Materials:

  • PC3 cells

  • This compound (12-MTA)

  • 6-well cell culture plates

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AFC substrate)

  • Microplate reader

Protocol:

  • Seed PC3 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of 12-MTA for the specified time.

  • Harvest the cells by scraping and centrifuge at 1500 rpm for 5 minutes.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit. This typically involves resuspending the cell pellet in a chilled lysis buffer and incubating on ice.

  • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Express the results as a fold change in caspase-3 activity compared to the untreated control.

Measurement of 5-HETE Levels

Materials:

  • PC3 cells treated with 12-MTA

  • Cell culture supernatant

  • 5-HETE ELISA kit or LC-MS/MS system

  • Solid-phase extraction (SPE) columns (if required for sample preparation)

Protocol (using ELISA as an example):

  • Culture and treat PC3 cells with 12-MTA as described previously.

  • Collect the cell culture supernatant at the end of the treatment period.

  • Centrifuge the supernatant to remove any detached cells or debris.

  • Process the supernatant for 5-HETE measurement. This may involve a solid-phase extraction step to concentrate the lipid mediators, following the ELISA kit manufacturer's instructions.

  • Perform the 5-HETE ELISA according to the manufacturer's protocol. This typically involves adding samples and standards to a pre-coated plate, followed by the addition of a specific antibody and a detection reagent.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of 5-HETE in the samples based on the standard curve.

  • Express the results as the amount of 5-HETE produced, normalized to cell number or protein concentration.

5-HETE Rescue Experiment

Materials:

  • PC3 cells

  • This compound (12-MTA)

  • 5-HETE

  • MTT assay or apoptosis assay reagents

Protocol:

  • Seed PC3 cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for apoptosis assays).

  • Allow cells to attach overnight.

  • Pre-treat the cells with a specific concentration of 5-HETE for a short period (e.g., 1-2 hours) before adding 12-MTA.

  • Add 12-MTA at a concentration known to induce apoptosis (e.g., its IC50 value).

  • Co-incubate the cells with both 5-HETE and 12-MTA for the desired duration.

  • Include control groups: untreated cells, cells treated with 12-MTA alone, and cells treated with 5-HETE alone.

  • At the end of the incubation period, assess cell viability using the MTT assay or measure apoptosis using a caspase-3 assay or Annexin V/PI staining.

  • Compare the results between the group treated with 12-MTA alone and the group co-treated with 12-MTA and 5-HETE to determine if 5-HETE can rescue the cells from 12-MTA-induced cell death.

References

Application Notes and Protocols: Experimental Use of Anteiso-Fatty Acids in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anteiso-fatty acids are a class of branched-chain fatty acids (BCFAs) characterized by a methyl group on the antepenultimate (n-2) carbon. Predominantly found in the cell membranes of various bacteria, they play a crucial role in maintaining membrane fluidity, particularly in response to environmental stressors like low temperatures.[1] In the field of lipidomics, the study of anteiso-fatty acids is gaining traction due to their unique physicochemical properties and potential as biomarkers or therapeutic targets. This document provides detailed application notes and experimental protocols for the investigation of anteiso-fatty acids.

Applications in Lipidomics and Drug Development

The unique structure of anteiso-fatty acids confers specific properties that are of interest in various research and development areas:

  • Bacterial Identification and Characterization: The fatty acid profile of bacteria, including the relative abundance of specific anteiso- and iso-branched-chain fatty acids, can serve as a chemotaxonomic marker for bacterial identification and classification.[2][3]

  • Antimicrobial Drug Development: As essential components of the bacterial membrane, the biosynthetic pathway of anteiso-fatty acids presents a potential target for novel antimicrobial agents.

  • Studying Microbial Adaptation: The regulation of anteiso-fatty acid composition in response to environmental changes, such as temperature shifts, provides a model system for studying microbial adaptation mechanisms.[1][4]

  • Modulators of Host Immune Response: Emerging evidence suggests that bacterial fatty acids can interact with host immune receptors, such as Toll-like receptors (TLRs), influencing inflammatory responses. While direct evidence for anteiso-fatty acids is still developing, other saturated fatty acids have been shown to activate TLR2.[5][6]

Quantitative Data Presentation

A key aspect of lipidomics is the quantitative analysis of fatty acid composition. The following table summarizes the changes in the fatty acid profile of Listeria monocytogenes grown at different temperatures, highlighting the significant increase in anteiso-C15:0 at lower temperatures.

Table 1: Fatty Acid Composition of Listeria monocytogenes at Different Growth Temperatures

Fatty Acid37°C (%)5°C (%)
iso-C14:01.52.1
anteiso-C15:0 44.0 70.2
iso-C16:02.51.8
C16:01.00.5
anteiso-C17:0 50.0 24.5
iso-C17:01.00.9

Data adapted from a study on L. monocytogenes strain 10403S grown in defined medium.[5]

Experimental Protocols

Protocol 1: Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and derivatization of total fatty acids from bacterial cells for analysis by GC-MS.

Materials:

  • Bacterial cell pellet

  • Methanol

  • Chloroform

  • Deionized water

  • Anhydrous 1.25 M HCl in methanol

  • Hexane

  • Sodium bicarbonate

  • Internal standard (e.g., Heptadecanoic acid, C17:0)

  • Glass centrifuge tubes with Teflon-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with sterile water and lyophilize to dry completely.

  • Lipid Extraction and Methylation (Acid-Catalyzed):

    • To the dried cell pellet, add a known amount of internal standard.

    • Add 0.5 mL of anhydrous 1.25 M HCl in methanol.[7]

    • Cap the tube tightly and heat at 80°C for 1 hour to simultaneously extract and methylate the fatty acids to fatty acid methyl esters (FAMEs).[7]

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 0.5 mL of deionized water to the tube.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.[7]

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • Example GC Conditions:

      • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: Initial temperature of 100°C for 2 min, ramp to 250°C at 4°C/min.[8]

      • Injector Temperature: 250°C.

      • MS Detector: Scan range m/z 50-550.

  • Data Analysis: Identify FAMEs by comparing their mass spectra and retention times to known standards. Quantify the relative abundance of each fatty acid by integrating the peak areas and normalizing to the internal standard.

Protocol 2: In Vitro Treatment of Mammalian Cells with Anteiso-Fatty Acids

This protocol provides a general guideline for treating a mammalian cell line, such as HepG2 human liver cells, with an anteiso-fatty acid like 12-methyltetradecanoic acid (anteiso-C15:0).

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Anteiso-fatty acid (e.g., 12-methyltetradecanoic acid)

  • Bovine serum albumin (BSA), fatty acid-free

  • Ethanol or DMSO (for dissolving fatty acid)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates

Procedure:

  • Preparation of Fatty Acid-BSA Complex:

    • Prepare a stock solution of the anteiso-fatty acid in ethanol or DMSO.

    • Prepare a solution of fatty acid-free BSA in serum-free culture medium (e.g., 10% w/v).

    • Warm the BSA solution to 37°C.

    • Slowly add the fatty acid stock solution to the BSA solution while stirring to achieve the desired final concentration and molar ratio (e.g., 2:1 fatty acid to BSA).

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

    • Sterile-filter the fatty acid-BSA complex solution.

  • Cell Seeding: Seed HepG2 cells in culture plates at the desired density and allow them to adhere overnight.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared fatty acid-BSA complex solution (diluted in complete culture medium to the final desired concentration) to the cells.

    • Include a vehicle control (medium with BSA and the solvent used to dissolve the fatty acid).

    • Incubate the cells for the desired period (e.g., 24 hours).

  • Downstream Analysis: After the treatment period, cells can be harvested for various analyses, such as RNA extraction for gene expression analysis, protein extraction for western blotting, or lipid extraction for lipidomic analysis.

Visualizations

Bacterial Branched-Chain Fatty Acid Biosynthesis Workflow

The following diagram illustrates the general workflow for the biosynthesis of iso- and anteiso-fatty acids in bacteria, starting from branched-chain amino acid precursors.

G cluster_elongation Fatty Acid Elongation cluster_products Final Products Isoleucine Isoleucine 2-methylbutyryl-CoA 2-methylbutyryl-CoA Isoleucine->2-methylbutyryl-CoA Leucine Leucine isovaleryl-CoA isovaleryl-CoA Leucine->isovaleryl-CoA Valine Valine isobutyryl-CoA isobutyryl-CoA Valine->isobutyryl-CoA FASII Fatty Acid Synthase II (FASII) System 2-methylbutyryl-CoA->FASII isovaleryl-CoA->FASII isobutyryl-CoA->FASII Malonyl_ACP Malonyl_ACP Malonyl_ACP->FASII Anteiso-Fatty Acids Anteiso-Fatty Acids FASII->Anteiso-Fatty Acids Iso-Fatty Acids (odd chain) Iso-Fatty Acids (odd chain) FASII->Iso-Fatty Acids (odd chain) Iso-Fatty Acids (even chain) Iso-Fatty Acids (even chain) FASII->Iso-Fatty Acids (even chain) G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Bacterial Culture or Cell Treatment Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Peak_Identification Peak Identification GC_MS->Peak_Identification Quantification Quantification Peak_Identification->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biological Interpretation Biological Interpretation Statistical_Analysis->Biological Interpretation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS for Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the analysis of branched-chain fatty acids (BCFAs) using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the GC-MS analysis of BCFAs.

Chromatography & Peak Issues

Q1: Why am I seeing poor peak shape (tailing or fronting) for my BCFA derivatives?

A: Poor peak shape is often caused by issues in the injector, column, or sample preparation.

  • Active Sites: Active sites in the injector liner or the front of the GC column can cause peak tailing, especially for polar compounds.[1][2]

    • Solution: Deactivate the liner by silanizing it, or use a pre-deactivated, inert liner.[1] If column activity is suspected, trim the first 15-50 cm from the front of the column.[1][2]

  • Improper Derivatization: Incomplete derivatization leaves behind polar, underivatized fatty acids that interact strongly with the system, causing tailing.

    • Solution: Optimize derivatization conditions (time, temperature, reagent ratio) to ensure the reaction goes to completion.[3][4][5] Run a time-course experiment to find the optimal reaction time.

  • Injector Temperature: If the injector temperature is too low, higher-boiling compounds may not vaporize completely or quickly, leading to broad or tailing peaks.[1] Conversely, a temperature that is too high can cause degradation of thermally labile derivatives.

    • Solution: Adjust the injector temperature. A typical starting point is 250 °C for FAMEs.[6] Ensure the temperature is appropriate for the solvent and analytes.[7]

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.

    • Solution: Dilute the sample or use a split injection with a higher split ratio.[1][8]

Q2: How can I improve the resolution between critical BCFA isomers (e.g., iso- and anteiso- forms)?

A: Co-elution of branched-chain fatty acid methyl esters (BCFAMEs) with other FAMEs is a common challenge.[9] Improving resolution requires optimizing the column and temperature program.

  • Column Choice: The stationary phase is critical for separating isomers.

    • Solution 1 (Highly Polar Columns): Use a highly polar stationary phase, such as a cyanopropyl phase (e.g., DB-225ms) or an ionic liquid phase (e.g., SLB-IL111), which provide different selectivity for separating FAMEs.[3][4][10]

    • Solution 2 (Tandem Columns): For complex separations, coupling two columns of different polarities (e.g., a polar DB-225ms with a nonpolar DB-5ms) can significantly enhance resolving power.[3][4]

  • Temperature Program: The oven temperature ramp rate affects separation.

    • Solution: Use a slower temperature ramp rate (e.g., 2-5 °C/min) during the elution window of your target BCFAs.[6] This increases the time analytes spend interacting with the stationary phase, improving separation.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium) impacts efficiency.

    • Solution: Optimize the carrier gas flow rate. While a higher flow rate speeds up analysis, it can reduce resolution. Setting the flow rate to the column's optimal linear velocity will maximize efficiency.[11]

Sensitivity and Contamination

Q3: My signal intensity is low. How can I increase sensitivity for trace-level BCFAs?

A: Low sensitivity can stem from the injection method, MS settings, or sample loss.

  • Injection Mode:

    • Solution: Use a splitless injection for trace analysis to ensure the entire sample volume is transferred to the column.[4][6] Optimize the splitless time (typically 0.5-1.5 minutes) to maximize analyte transfer without introducing excessive solvent.[1]

  • Derivatization Reagent: The choice of derivative can significantly impact ionization efficiency.

    • Solution: For enhanced sensitivity with electron capture negative ionization, consider derivatizing with pentafluorobenzyl bromide (PFBBr) instead of creating methyl esters.[4][12]

  • MS Detector Settings:

    • Solution: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode.[4] Monitoring specific, abundant ions for each analyte dramatically increases the signal-to-noise ratio.

  • System Leaks: Leaks in the injector can reduce the amount of sample reaching the detector, especially for more volatile compounds.[7]

    • Solution: Regularly check for leaks at the septum and column fittings using an electronic leak detector.[1]

Q4: I am seeing ghost peaks and a high baseline in my chromatograms. What is the source of this contamination?

A: Ghost peaks and high background are typically caused by contamination from the sample preparation process, injection system, or carrier gas.

  • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can release siloxanes, especially during temperature programming.[1]

    • Solution: Use a high-quality, low-bleed septum and ensure the septum purge flow is active (around 0.5 mL/min).[1]

  • Sample Contamination: Solvents, reagents, and lab equipment (e.g., plastic tubes) can introduce fatty acid contaminants.[13]

    • Solution: Use high-purity solvents. Whenever possible, use glassware instead of plastic.[13] Run a solvent blank to identify the source of contamination.[1]

  • Injector Contamination: Residue from previous injections can accumulate in the liner.

    • Solution: Regularly replace or clean the injector liner.[1][7]

  • Carrier Gas Impurities: Oxygen or other impurities in the carrier gas can degrade the column phase, leading to increased bleed and baseline noise.[7]

    • Solution: Install and regularly replace oxygen and moisture traps on the carrier gas line.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective derivatization method for BCFA analysis?

A: The goal of derivatization is to convert polar fatty acids into more volatile, non-polar esters to make them suitable for GC analysis.[12] The two most common methods are:

  • Fatty Acid Methyl Ester (FAME) Formation: This is the most traditional method. It involves esterification using reagents like boron trifluoride (BF₃) or boron trichloride (BCl₃) in methanol.[5] FAMEs provide excellent stability and are suitable for electron ionization (EI) MS.

  • Pentafluorobenzyl Bromide (PFBBr) Derivatization: This method creates PFB esters, which are ideal for high-sensitivity analysis using negative chemical ionization (NCI-MS).[3][4][12] This is often preferred for quantifying trace amounts of BCFAs.

FeatureFAME Derivatization (e.g., with BF₃-Methanol)PFBBr Derivatization
Principle Esterification of carboxyl group to a methyl ester.Alkylation of carboxyl group to a PFB ester.
Typical Reagents 14% BF₃ in Methanol; 12% BCl₃ in Methanol.[5]1% PFBBr and 1% diisopropylethylamine in acetonitrile.[13]
MS Ionization Mode Electron Ionization (EI).[9][12]Negative Chemical Ionization (NCI) or EI.[4][12]
Primary Advantage Robust, well-established method; good for general profiling.Extremely high sensitivity for trace quantification.[12]
Consideration EI can cause extensive fragmentation, potentially lowering the abundance of the molecular ion.[9][12]Requires careful optimization of reaction conditions (pH, time, temp).[3][4]

Q2: Which GC column should I choose for BCFA separation?

A: The choice of column depends on the complexity of your sample and whether you need to separate BCFAs from straight-chain or unsaturated fatty acids.

  • For General Profiling: A nonpolar or mid-polar column like a DB-5ms or HP-5MS is often sufficient.[4] These columns separate FAMEs primarily by boiling point.

  • For Isomer Separation: A highly polar column is recommended to resolve structural isomers.[9]

    • DB-225ms (50% Cyanopropylphenyl): This phase provides excellent selectivity for separating cis/trans isomers and positional isomers of FAMEs.[3][4]

    • Ionic Liquid Columns (e.g., SLB-IL111): These are extremely polar columns that offer unique selectivity and can resolve complex mixtures of FAMEs that are difficult to separate on traditional phases.[10]

Q3: What are the key MS parameters for identifying and quantifying BCFAs?

A: Unambiguous identification can be challenging because isomeric BCFAMEs often produce very similar EI mass spectra.[9]

  • Ionization Mode: Standard Electron Ionization (EI) at 70 eV is typically used.[4][9]

  • Mass Analyzer Mode:

    • Full Scan: Useful for initial identification and screening for unknown compounds.

    • Selected Ion Monitoring (SIM): The preferred mode for quantification. By monitoring characteristic ions for each BCFA, sensitivity and selectivity are greatly improved.[4] For example, the fragment ion at m/z = 181 is often used to monitor many PFBBr-derivatized SCFAs.[4]

  • Tandem Mass Spectrometry (MS/MS): For unambiguous structural confirmation, MS/MS is the best approach. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), unique fragmentation patterns are produced that can pinpoint the branch location.[6][9]

    • iso-BCFAMEs produce a characteristic neutral loss of 43 Da ([M-43]⁺).[6]

    • anteiso-BCFAMEs show prominent ions corresponding to losses of 29 and 57 Da ([M-29]⁺ and [M-57]⁺).[6]

Experimental Protocols

Protocol: Derivatization and Analysis of Short-Chain BCFAs using PFBBr

This protocol is adapted from the method described by He et al. (2018) for the simultaneous analysis of straight- and branched-chain short-chain fatty acids.[3][4]

1. Sample Preparation & Derivatization:

  • To 50 µL of your aqueous sample (or standard solution) in a glass tube, adjust the pH to 7.0.[4]

  • Add 100 µL of a 2:1 (v/v) solution of acetone and water.[3]

  • Add the derivatization reagent, which consists of pentafluorobenzyl bromide (PFBBr) in acetone.

  • Seal the tube and incubate at 60 °C for 90 minutes.[3][4]

  • After cooling, extract the PFBBr derivatives with a nonpolar solvent like hexane.

  • Transfer the organic layer to a clean vial for GC-MS analysis.

2. GC-MS Parameters: The following parameters are a validated starting point for analysis.

ParameterSetting
Injection Mode Splitless (1.0 min splitless time)[4]
Injection Volume 1 µL[4]
Inlet Temperature 220 °C[4]
GC Column DB-225ms (30 m) coupled in tandem with a DB-5ms (30 m)[3][4]
Carrier Gas Helium
Oven Program Initial 80°C for 0.5 min, ramp 10°C/min to 170°C (hold 0.5 min), then 5°C/min to 220°C (hold 5 min).[4]
MS Transfer Line 220 °C[4]
Ion Source Temp 220 °C[4]
Ionization Energy 70 eV (EI)[4]
Acquisition Mode Selected Ion Monitoring (SIM)[4]

Visualizations

Experimental Workflow

Caption: General workflow for BCFA analysis.

Troubleshooting Logic for Poor Resolution

G Start Problem: Poor Isomer Resolution CheckColumn Is the column appropriate? (e.g., highly polar) Start->CheckColumn CheckTemp Is the oven program optimized? CheckColumn->CheckTemp Yes Sol_Column Action: Switch to a highly polar column (e.g., DB-225ms) or a tandem column setup. CheckColumn->Sol_Column No CheckFlow Is carrier gas flow rate optimal? CheckTemp->CheckFlow Yes Sol_Temp Action: Decrease the temperature ramp rate (e.g., 2-5 °C/min). CheckTemp->Sol_Temp No Sol_Flow Action: Set flow rate to optimal linear velocity for the column diameter. CheckFlow->Sol_Flow No Resolved Resolution Improved CheckFlow->Resolved Yes Sol_Column->CheckTemp Sol_Temp->CheckFlow Sol_Flow->Resolved

Caption: Decision tree for troubleshooting poor resolution.

References

Technical Support Center: Optimizing Anteiso- and Iso-Fatty Acid Separation by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the resolution of anteiso- and iso-fatty acid separation by High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during these sensitive analyses.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate anteiso- and iso-fatty acids using standard reversed-phase HPLC?

A1: Anteiso- and iso-fatty acids are structural isomers with very similar physicochemical properties. They typically have the same carbon number and degree of saturation, differing only in the position of a methyl branch near the end of the acyl chain (penultimate carbon for iso-isomers and antepenultimate for anteiso-isomers). This subtle structural difference results in nearly identical hydrophobicity, leading to very similar retention times and co-elution on standard C8 or C18 columns.[1]

Q2: Is derivatization necessary for the HPLC analysis of these fatty acids?

A2: While not strictly required for HPLC as it is for GC, derivatization is highly recommended for several reasons.[2] Free fatty acids can exhibit poor peak shape due to their polar carboxyl group.[3] Derivatization to esters (e.g., phenacyl or p-bromophenacyl esters) neutralizes this polarity, leading to sharper, more symmetrical peaks and improved chromatographic performance.[3][4] Furthermore, derivatization can incorporate a chromophore or fluorophore, significantly enhancing detection sensitivity, especially for UV or fluorescence detectors.[4][5] For advanced methods like chiral separations, derivatization is a critical step.[6]

Q3: What is the primary mode of HPLC used for separating fatty acid isomers?

A3: Reversed-phase HPLC (RP-HPLC) is the most common technique.[4] In RP-HPLC, fatty acids are separated based on their hydrophobicity, which is influenced by chain length and degree of unsaturation.[4][7] However, for resolving challenging isomers like anteiso- and iso-forms, more specialized techniques such as silver-ion chromatography or chiral chromatography may be necessary.[4][5][6]

Q4: Can I improve resolution without changing my C18 column?

A4: Yes, you can optimize several parameters to improve resolution on an existing C18 column. These include adjusting the mobile phase composition (e.g., the ratio of organic solvent to water), lowering the flow rate, and decreasing the column temperature.[8] Lowering the temperature can enhance the subtle intermolecular interactions between the analytes and the stationary phase, potentially improving selectivity.[8]

Q5: What detection methods are suitable for analyzing anteiso- and iso-fatty acids?

A5: If the fatty acids are not derivatized, detection can be challenging due to the lack of a strong UV chromophore.[7] In this case, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used.[7] If the fatty acids are derivatized with a UV-absorbing or fluorescent tag, then UV-Vis or Fluorescence detectors are excellent choices, offering high sensitivity.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter when trying to resolve anteiso- and iso-fatty acids by HPLC.

Issue 1: Complete Co-elution or a Single Broad Peak

Possible Causes:

  • Insufficient Selectivity: The primary cause is the very similar structure of the isomers, which standard C18 phases cannot easily differentiate.[1]

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimized to exploit the subtle differences in polarity.

  • High Column Temperature: Elevated temperatures can decrease retention and reduce the interaction time with the stationary phase, thus diminishing separation.[8]

Solutions:

Solution IDStrategyDetailed Protocol / Explanation
S1.1 Optimize Mobile Phase In reversed-phase, increase the aqueous component (e.g., water) in your mobile phase (e.g., acetonitrile/water or methanol/water) in small increments (1-2%). This increases the retention factor (k), allowing more time for interaction with the stationary phase, which can improve resolution.[9]
S1.2 Reduce Column Temperature Lower the column temperature. Start at 40°C and decrease in 5°C increments. Lower temperatures can increase selectivity for closely related compounds.[8]
S1.3 Decrease Flow Rate Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the number of theoretical plates (efficiency) and can improve the resolution of critical pairs.[8]
S1.4 Consider a Different Column If optimization fails, a standard C18 may be insufficient. Consider columns with different stationary phase chemistries, such as those with phenyl or polar-embedded groups, which can offer alternative selectivities. For definitive separation, a specialized chiral column may be required.[6]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: If analyzing underivatized fatty acids, the free carboxyl group can interact with active sites on the silica backbone of the column, causing tailing.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

  • Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.[10]

Solutions:

Solution IDStrategyDetailed Protocol / Explanation
S2.1 Derivatize the Sample Derivatize the fatty acids to their ester forms to block the polar carboxyl group. This is the most effective way to prevent tailing and improve peak symmetry.[3]
S2.2 Acidify the Mobile Phase If analyzing underivatized fatty acids, add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This suppresses the ionization of the carboxyl group, reducing unwanted interactions with the stationary phase.[4]
S2.3 Reduce Injection Volume Dilute your sample and inject a smaller volume to avoid overloading the column.
S2.4 Match Injection Solvent Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[10]
Issue 3: Inconsistent Retention Times

Possible Causes:

  • Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially between gradient runs.

  • Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of the more volatile component).

  • Temperature Fluctuations: The column temperature is not stable.

Solutions:

Solution IDStrategyDetailed Protocol / Explanation
S3.1 Increase Equilibration Time Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase before each injection.
S3.2 Prepare Fresh Mobile Phase Prepare fresh mobile phase daily and keep the reservoirs capped to prevent evaporation. Degas the mobile phase properly.
S3.3 Use a Column Oven Always use a thermostatically controlled column compartment to maintain a stable temperature.[10]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Derivatized Fatty Acids

This protocol provides a starting point for separating derivatized anteiso- and iso-fatty acids on a standard C18 column.

  • Derivatization (Example using p-Bromophenacyl Bromide):

    • Dissolve a known amount of the fatty acid sample in acetonitrile.

    • Add a 1.5-fold molar excess of p-bromophenacyl bromide and a catalyst (e.g., a crown ether).

    • Heat the mixture at 80°C for 15-30 minutes.[5]

    • Cool the sample, dilute as necessary with the mobile phase, and inject.

  • HPLC Conditions:

    • Column: High-resolution C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size).

    • Mobile Phase: Acetonitrile and water. Start with a gradient from 70% acetonitrile to 95% acetonitrile over 30 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Protocol 2: Advanced UHPLC-MS/MS Method for Chiral Separation

This protocol is adapted from a published method for the specific chiral separation of anteiso-fatty acids.[6]

  • Derivatization (1-Naphthylamine):

    • Perform pre-column derivatization of the fatty acids with 1-naphthylamine to create diastereomers suitable for chiral separation.

  • UHPLC Conditions:

    • Column: Chiralpak IG-U.

    • Mobile Phase: Isocratic or gradient elution with a mixture of appropriate organic solvents (e.g., hexane/ethanol).

    • Detection: Tandem Mass Spectrometry (MS/MS) for sensitive and specific detection of the derivatized analytes.

Data Presentation: Impact of Method Parameters on Resolution

The following table summarizes the expected qualitative impact of various parameter adjustments on the resolution (Rs) between anteiso- and iso-fatty acids.

ParameterChangeExpected Impact on Resolution (Rs)Potential Drawbacks
Mobile Phase Strength Decrease % OrganicIncreaseLonger run times, increased backpressure
Flow Rate DecreaseIncreaseLonger run times
Temperature DecreaseIncreaseIncreased backpressure, longer run times
Column Length IncreaseIncreaseLonger run times, increased backpressure
Column Particle Size DecreaseIncreaseSignificantly increased backpressure

Visualizations

Troubleshooting Workflow for Co-eluting Peaks

This diagram outlines a logical workflow for addressing the common problem of co-elution between anteiso- and iso-fatty acid peaks.

G start Start: Co-eluting Peaks Observed check_derivatization Is sample derivatized? start->check_derivatization derivatize Action: Derivatize sample to improve peak shape check_derivatization->derivatize No optimize_mobile_phase Action: Decrease % Organic Solvent in Mobile Phase check_derivatization->optimize_mobile_phase Yes derivatize->optimize_mobile_phase check_resolution1 Resolution Improved? optimize_mobile_phase->check_resolution1 optimize_temp_flow Action: Decrease Temperature and/or Flow Rate check_resolution1->optimize_temp_flow No end_success End: Baseline Resolution Achieved check_resolution1->end_success Yes check_resolution2 Resolution Improved? optimize_temp_flow->check_resolution2 change_column Action: Consider column with different selectivity (e.g., Phenyl, Chiral) check_resolution2->change_column No check_resolution2->end_success Yes end_partial End: Partial Resolution (Acceptable?) change_column->end_partial

Caption: Troubleshooting workflow for co-eluting anteiso- and iso-fatty acid peaks.

Factors Influencing HPLC Resolution

This diagram illustrates the key factors in the resolution equation that can be manipulated to improve separation.

ResolutionFactors cluster_Efficiency Improve by: cluster_Selectivity Improve by: cluster_Retention Improve by: Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Resolution->Efficiency depends on Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity depends on Retention Retention Factor (k) (Peak Retention) Resolution->Retention depends on LongerColumn Longer Column Efficiency->LongerColumn SmallerParticles Smaller Particles Efficiency->SmallerParticles LowerFlowRate Lower Flow Rate Efficiency->LowerFlowRate ChangeMobilePhase Change Mobile Phase (Solvent Type, pH, Additives) Selectivity->ChangeMobilePhase ChangeColumn Change Stationary Phase Selectivity->ChangeColumn ChangeTemp Change Temperature Selectivity->ChangeTemp WeakerMobilePhase Weaker Mobile Phase (Less Organic Solvent) Retention->WeakerMobilePhase

Caption: Key chromatographic factors that can be adjusted to improve peak resolution.

References

stability of (12S)-12-Methyltetradecanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (12S)-12-Methyltetradecanoic acid (also known as anteiso-C15:0).

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a branched-chain saturated fatty acid. It is generally soluble in organic solvents such as chloroform, ethanol, ether, and methanol.[1] It is a solid at room temperature.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C.[1][2][3] Some suppliers suggest storage at 2-8°C for shorter periods.[4][5] To prevent oxidation, it is best to store the compound under an inert atmosphere, such as nitrogen or argon, especially when in solution.

Q3: How stable is this compound in different solvents?

Currently, there is limited publicly available quantitative data specifically detailing the degradation rate of this compound in various solvents over extended periods. However, based on general principles for fatty acids, stability is influenced by the solvent, temperature, and exposure to light and oxygen. Saturated fatty acids like this one are generally more stable than unsaturated fatty acids. For optimal stability in solution, it is recommended to use a non-polar solvent like ethanol-stabilized chloroform and store at low temperatures (-20°C or -80°C).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock solution.1. Prepare fresh stock solutions for critical experiments.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Store stock solutions at -20°C or -80°C under an inert atmosphere.4. Perform a stability test on your stock solution using the protocol provided below.
Low recovery after extraction Improper solvent selection or extraction technique.1. Ensure the extraction solvent is appropriate for your sample matrix. A common method is the Folch extraction using a chloroform:methanol mixture.[6]2. Optimize vortexing time and the number of extractions to ensure complete recovery.
Unexpected peaks in GC-MS analysis Contamination or degradation products.1. Analyze a solvent blank to check for impurities in the solvent.2. Ensure proper cleaning of all glassware and equipment.3. Degradation can lead to byproducts. Compare the chromatogram of a fresh sample with the problematic one.

Stability of this compound in Common Solvents

Solvent Recommended Storage Temperature Potential Issues
Chloroform -20°C to -80°CCan degrade over time to form HCl and phosgene, which can react with the fatty acid. Use chloroform stabilized with ethanol.[7][8]
Ethanol -20°CGenerally a good solvent for fatty acids.
Methanol -20°CSimilar to ethanol, it is a suitable solvent.
Hexane -20°CGood for non-polar lipids, but solubility of free fatty acids might be lower compared to more polar solvents.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Solvent

This protocol outlines a method to determine the stability of this compound in a chosen solvent over time using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials:

  • This compound

  • High-purity solvent of interest (e.g., chloroform, ethanol)

  • Internal standard (e.g., Heptadecanoic acid, C17:0)

  • Derivatization agent (e.g., BF3 in methanol or methanolic HCl)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). Also, prepare a stock solution of the internal standard.

  • Time-Zero Analysis (T=0):

    • Take an aliquot of the fatty acid stock solution.

    • Add a known amount of the internal standard.

    • Derivatize the fatty acids to their fatty acid methyl esters (FAMEs). A common method is to heat the sample with BF3-methanol at 60-100°C for 5-10 minutes.

    • After cooling, add water and extract the FAMEs with hexane.

    • Dry the hexane layer with anhydrous sodium sulfate.

    • Analyze the sample by GC-MS.

  • Storage: Store the remaining stock solution under the desired conditions (e.g., at room temperature, 4°C, and -20°C, both with and without exposure to light).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), repeat the analysis described in step 2 on an aliquot from the stored stock solution.

  • Data Analysis:

    • Calculate the peak area ratio of the this compound FAME to the internal standard FAME for each time point.

    • Compare the peak area ratios at different time points to the T=0 value to determine the percentage of degradation.

Visualizations

Biosynthesis of Anteiso-Branched-Chain Fatty Acids

The following diagram illustrates the initial steps in the biosynthesis of anteiso-branched-chain fatty acids, such as this compound, starting from the amino acid isoleucine.

BCFAsynthesis Isoleucine Isoleucine alpha_keto_acid α-Keto-β-methylvalerate Isoleucine->alpha_keto_acid Branched-chain amino acid transaminase (BCAT) acyl_CoA 2-Methylbutyryl-CoA (anteiso-C5:0-CoA) alpha_keto_acid->acyl_CoA Branched-chain α-keto acid dehydrogenase (BCKDH) FASII Fatty Acid Synthase II (FASII) acyl_CoA->FASII Primer BCFA Anteiso-Branched-Chain Fatty Acids (e.g., this compound) FASII->BCFA Elongation with Malonyl-CoA

Biosynthesis pathway of anteiso-fatty acids.

Experimental Workflow for Stability Assessment

This diagram outlines the logical flow of the experimental protocol for assessing the stability of this compound.

StabilityWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Storage cluster_data Data Interpretation prep_stock Prepare Stock Solution (Fatty Acid in Solvent) add_is Add Internal Standard prep_stock->add_is storage Store Stock Solution (Different Conditions) prep_stock->storage derivatize Derivatize to FAMEs add_is->derivatize extract Extract with Hexane derivatize->extract gcms_t0 GC-MS Analysis (T=0) extract->gcms_t0 calc_ratio Calculate Peak Area Ratio gcms_t0->calc_ratio gcms_tx GC-MS Analysis (T=x) storage->gcms_tx gcms_tx->calc_ratio compare Compare Ratios to T=0 calc_ratio->compare determine_deg Determine % Degradation compare->determine_deg

Workflow for fatty acid stability testing.

References

Technical Support Center: Quantification of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of branched-chain fatty acids (BCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during BCFA analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying BCFAs in biological samples?

The accurate quantification of BCFAs is often complicated by several factors:

  • Co-elution of Isomers: BCFAs have numerous structural isomers (e.g., iso and anteiso) and positional isomers that are difficult to separate chromatographically from each other and from straight-chain fatty acids (SCFAs).[1][2][3]

  • Low Abundance: BCFAs are typically present at much lower concentrations than their straight-chain counterparts in many biological matrices.[4]

  • Matrix Effects: Complex biological samples contain various components like proteins and lipids that can interfere with the ionization of BCFAs in mass spectrometry, leading to ion suppression or enhancement.[5][6]

  • Derivatization Inefficiency: Gas chromatography (GC) methods often require derivatization to make the fatty acids volatile. Incomplete or inconsistent derivatization can lead to inaccurate quantification.[7][8][9]

Q2: Which analytical technique is better for BCFA quantification: GC-MS or LC-MS?

Both GC-MS and LC-MS have their advantages and disadvantages for BCFA analysis.

  • GC-MS is the traditional and more common method, offering high resolution for separating volatile compounds.[2][10] However, it requires a derivatization step to convert fatty acids into volatile esters (e.g., fatty acid methyl esters - FAMEs).[2][8][10] This step can introduce variability.

  • LC-MS can often analyze BCFAs without derivatization, simplifying sample preparation.[2][10] However, BCFAs can have poor retention on conventional reversed-phase columns and may ionize poorly.[11][12] Recent advancements in LC column technology and derivatization strategies for LC-MS are improving its utility for BCFA analysis.[2][10]

Q3: Why is derivatization necessary for GC analysis of BCFAs?

Free fatty acids are highly polar and not volatile enough for direct analysis by gas chromatography.[8] Derivatization converts the carboxylic acid group into a less polar and more volatile ester, typically a methyl ester (FAME).[8] This process improves chromatographic peak shape and allows for separation based on boiling point and degree of unsaturation.[8]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Co-elution of BCFA Isomers

Symptom: You observe broad, overlapping peaks in your chromatogram, making it difficult to accurately identify and quantify individual BCFA isomers.

Possible Causes:

  • Inappropriate GC or LC column selection.

  • Suboptimal temperature gradient (for GC) or mobile phase gradient (for LC).

  • Incorrect flow rate.

Troubleshooting Steps:

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Methodologies:

  • GC Column Selection: For FAMEs analysis, highly polar cyanopropyl-based stationary phases (e.g., SP-2560, CP-Sil 88) are often recommended for resolving cis/trans and positional isomers.[3][13][14] Medium-polar columns can also provide good separation without co-elution of BCFAs with other fatty acids.[4]

  • LC Column Selection: For underivatized BCFAs, reversed-phase C18 columns can offer selectivity for long-chain isomers, while chiral columns like Chiralpak IG-U have shown excellent selectivity for short and medium-chain BCFA isomers.[2][10]

  • Temperature/Gradient Optimization: A slower temperature ramp in GC or a shallower mobile phase gradient in LC can improve the separation of closely eluting isomers.[1]

Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS

Symptom: You observe poor reproducibility of results, and the calculated concentrations of your BCFAs are inconsistent, especially when analyzing different sample types.

Possible Causes:

  • Co-eluting endogenous compounds from the sample matrix are suppressing or enhancing the ionization of the target BCFAs.[5][6]

Troubleshooting Steps:

Caption: Troubleshooting workflow for matrix effects in LC-MS.

Detailed Methodologies:

  • Sample Extraction:

    • Solid-Phase Extraction (SPE): Can be used to separate lipids into different classes (e.g., neutral and polar lipids) and remove interfering substances.[4]

    • Liquid-Liquid Extraction (LLE): A common method for extracting lipids. The choice of solvents is critical for efficient extraction and minimizing co-extraction of interfering compounds.[15][16]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): The use of SIL-IS is the most effective way to compensate for matrix effects.[17][][19] These standards co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate normalization.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.[6]

Issue 3: Low Recovery and Inconsistent Derivatization for GC-MS

Symptom: You observe low signal intensity for your BCFA peaks and poor reproducibility between replicate injections.

Possible Causes:

  • Incomplete derivatization reaction.

  • Degradation of derivatives.

  • Loss of analytes during sample workup.

Troubleshooting Steps:

Caption: Troubleshooting workflow for derivatization issues.

Detailed Methodologies:

  • Derivatization Protocol for FAMEs using Boron Trifluoride-Methanol (BF3-Methanol):

    • To your extracted lipid sample, add 1-2 mL of 14% BF3-methanol solution.[9]

    • Heat the mixture at 60-100°C for 5-10 minutes. The optimal time and temperature should be determined empirically.[8][9]

    • After cooling, add 1 mL of water and 1-2 mL of hexane.[8]

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Carefully transfer the upper hexane layer to a new vial.

    • Dry the hexane extract with anhydrous sodium sulfate before GC-MS analysis.[9]

  • Alternative Derivatization Reagents: Other common reagents include boron trichloride-methanol (BCl3-methanol) and silylating agents like BSTFA.[8][9]

Quantitative Data Summary

The following tables provide a summary of typical recovery rates and limits of detection for BCFA quantification methods.

Table 1: Recovery Rates of BCFAs using Different Extraction and Derivatization Methods

Fatty AcidMatrixExtraction MethodDerivatizationRecovery (%)Reference
iso-C15:0CheeseSPEGC/EI-MS-SIM83 - 107.7[4]
anteiso-C15:0CheeseSPEGC/EI-MS-SIM83 - 107.7[4]
iso-C17:0FishSPEGC/EI-MS-SIM83 - 107.7[4]
anteiso-C17:0FishSPEGC/EI-MS-SIM83 - 107.7[4]
Various SCFAsFecesLLEPFBBr55.7 - 97.9[7]
Various SCFAsSerumLLE3-NPH94 - 114[20]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for BCFAs

Analyte(s)MethodLODLOQReference
8 SCFAsGC-MS (PFBBr derivatization)0.244-0.977 μM-[7]
8 SCFAsLC-QQQ-MS (3-NPH derivatization)1 - 7 ng/mL3 - 19 ng/mL[20]
Acetate, Propionate, ButyrateLC-MS (Aniline derivatization)40 nM160 - 310 nM[11]

References

Technical Support Center: (12S)-12-Methyltetradecanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (12S)-12-Methyltetradecanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Cell Culture and In Vitro Assays

FAQs

Question: My this compound is precipitating out of my cell culture medium upon dilution from the stock solution. How can I improve its solubility?

Answer:

This compound, like many fatty acids, has limited solubility in aqueous solutions such as cell culture media.[1][2] Precipitation can lead to inconsistent and non-reproducible results. Here are several strategies to improve its solubility:

  • Use of a Carrier Protein: Fatty acid-free Bovine Serum Albumin (BSA) is commonly used to complex with fatty acids and maintain their solubility in culture media.[1] The BSA-fatty acid complexes can then be taken up by cells.

  • Solvent Choice for Stock Solution: While DMSO is a common solvent, ethanol can sometimes be a better choice for dissolving fatty acids.[1][3] However, it is crucial to keep the final solvent concentration in the culture medium low (typically <0.1%) to avoid solvent-induced cytotoxicity.[1][3]

  • Preparation Method: When preparing the working solution, add the stock solution to the pre-warmed culture medium while vortexing to facilitate dispersion and prevent immediate precipitation.

  • Sonication: If available, brief sonication of the final working solution can help to disperse the fatty acid and break up small precipitates.[1]

  • Use of Solubilizers: Cyclodextrins can be used to increase the aqueous solubility of lipids.[2]

Question: I am observing unexpected cytotoxicity or off-target effects in my cell-based assays. What could be the cause?

Answer:

Unexpected cytotoxicity or off-target effects can arise from several factors when working with this compound:

  • Solvent Toxicity: The solvent used to dissolve the fatty acid (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations.[1][3] It is essential to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to differentiate between the effects of the fatty acid and the solvent.

  • High Compound Concentration: Exceeding the optimal concentration range of this compound can lead to non-specific cytotoxic effects. A dose-response experiment is crucial to determine the appropriate concentration for your specific cell line and assay.

  • Contaminants: Ensure the purity of your this compound. Impurities from the synthesis process or degradation products could have unintended biological activities.

  • Biological Variations: Inherent biological variations within cell cultures can sometimes lead to inconsistent results.[4] Maintaining consistent cell passage numbers and culture conditions is important.

Question: My adherent cells are detaching after treatment with this compound. What should I do?

Answer:

Cell detachment can be a sign of cytotoxicity or a specific cellular response. Consider the following:

  • Assess Cell Viability: Use a viability assay (e.g., Trypan Blue exclusion, MTT, or a live/dead staining kit) to determine if the detachment is due to cell death.

  • Lower the Concentration: If significant cell death is observed, reduce the concentration of this compound.

  • Check for Apoptosis: this compound has been shown to induce apoptosis in some cancer cell lines.[5] You can assess for markers of apoptosis, such as caspase activation or DNA fragmentation.

  • Optimize Coating of Culture Vessels: If your cells require a specific coating for adherence (e.g., poly-L-lysine, collagen), ensure that the coating is properly applied.[6]

Experimental Workflow for Cell Viability Assay (MTT)

Workflow for MTT Cell Viability Assay A Seed cells in a 96-well plate and allow to attach overnight B Prepare serial dilutions of this compound A->B C Treat cells with the compound and vehicle control B->C D Incubate for the desired time period (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well and incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO, isopropanol with HCl) E->F G Read absorbance at the appropriate wavelength (e.g., 570 nm) F->G H Calculate cell viability relative to the vehicle control G->H

Caption: A stepwise workflow for assessing cell viability using the MTT assay.

II. Analytical Chemistry (GC-MS)

FAQs

Question: I am not seeing a peak for this compound in my GC-MS analysis. What could be the problem?

Answer:

The absence of a peak for this compound in a GC-MS chromatogram is a common issue, often related to sample preparation:

  • Derivatization is Crucial: Free fatty acids are not volatile enough for direct GC analysis. They must be converted to their more volatile fatty acid methyl esters (FAMEs) through a process called derivatization. Failure to perform or incomplete derivatization is a primary reason for not observing a peak.

  • Choice of Derivatization Reagent: Common and effective derivatization reagents for fatty acids include Boron Trichloride in Methanol (BCl3-Methanol) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Ensure you are using an appropriate reagent and following a validated protocol.

  • Injection Port Temperature: An injection port temperature that is too low may not efficiently volatilize the FAME derivative, leading to a weak or absent peak. Conversely, a temperature that is too high can cause degradation.

Question: My GC peaks are showing significant tailing. How can I improve the peak shape?

Answer:

Peak tailing in gas chromatography can be caused by several factors:[7]

  • Active Sites in the System: Active sites in the injection port liner, the column, or connections can interact with the analyte, causing tailing. Using deactivated liners and columns is important.[7][8]

  • Column Contamination: Buildup of non-volatile residues on the column can lead to poor peak shape. Trimming the first few centimeters of the column or baking it out at a high temperature (within the column's limits) can help.

  • Improper Column Installation: Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.

Question: How do I interpret the mass spectrum of the this compound methyl ester?

Answer:

The mass spectrum of the methyl ester of 12-Methyltetradecanoic acid will show a characteristic fragmentation pattern. The molecular ion peak (M+) will be observed at m/z corresponding to the molecular weight of the FAME. Common fragments will arise from the cleavage of the carbon chain. Comparing your obtained spectrum with a library spectrum or published data for 12-methyltetradecanoate methyl ester is the best way to confirm its identity.[9]

Experimental Protocol: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) using BCl3-Methanol
  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial.

  • Reagent Addition: Add 1 mL of 14% Boron Trichloride in methanol (BCl3-Methanol) to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to the vial.

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.

  • Analysis: Inject an aliquot of the hexane layer into the GC-MS system.

Diagram of Derivatization and GC-MS Analysis Workflow

Workflow for Derivatization and GC-MS Analysis A Weigh this compound sample B Add BCl3-Methanol reagent A->B C Heat to facilitate derivatization B->C D Extract FAME into hexane C->D E Inject sample into GC-MS D->E F Separate FAME on GC column E->F G Detect and fragment ions in MS F->G H Analyze chromatogram and mass spectrum G->H

Caption: A streamlined workflow for the chemical derivatization and subsequent GC-MS analysis of this compound.

III. Antibacterial Assays

FAQs

Question: I am not observing the expected antibacterial activity of this compound. What could be the issue?

Answer:

Several factors can influence the outcome of antibacterial assays:

  • Bacterial Strain Specificity: The antibacterial activity of fatty acids can vary significantly between different bacterial species and even strains.[10][11] this compound may be more effective against Gram-positive than Gram-negative bacteria, a common trait for many fatty acids.[10]

  • Inoculum Size: The initial concentration of bacteria can affect the minimum inhibitory concentration (MIC) value. Ensure you are using a standardized inoculum as per established protocols (e.g., McFarland standards).

  • Growth Medium Composition: Components of the growth medium can sometimes interfere with the activity of the test compound. For example, high lipid content in the medium might sequester the fatty acid, reducing its availability to the bacteria.

  • Solubility and Delivery: As with cell culture experiments, ensuring the fatty acid is properly dissolved and dispersed in the assay medium is critical for obtaining accurate results.

Signaling Pathway: Proposed Mechanism of Action in Cancer Cells

Proposed Signaling Pathway of this compound in Cancer Cells MTA (12S)-12-Methyl- tetradecanoic Acid LOX 5-Lipoxygenase (5-LOX) MTA->LOX Inhibits Apoptosis Apoptosis MTA->Apoptosis Induces HETE 5-HETE LOX->HETE Produces Proliferation Cell Proliferation HETE->Proliferation Promotes Caspase Caspase-3 Activation Apoptosis->Caspase Leads to

Caption: A diagram illustrating the proposed mechanism of this compound, involving the inhibition of 5-LOX and induction of apoptosis.[5]

IV. Quantitative Data Summary

ParameterValueCell Line/OrganismReference
IC50 (Cell Proliferation) 17.99 - 35.44 µg/mLVarious cancer cell lines[5]
Apoptosis Induction 4 to 7-fold increase in caspase-3 activity at 50 µg/mLPC3 (prostate cancer)[5]
5-HETE Reduction 45% reduction at 25 µg/mLPC3 (prostate cancer)[5]
Molecular Weight 242.4 g/mol N/A[12]
Solubility Soluble in Chloroform, Ethanol, EtherN/A[12]

References

Technical Support Center: Enhancing Bacterial Production of Anteiso-Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the yield of anteiso-fatty acids in bacterial systems.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at increasing anteiso-fatty acid production.

1.1 Low Overall Yield of Branched-Chain Fatty Acids (BCFAs)

Symptom Possible Cause Troubleshooting Steps
Low total BCFAs in GC-MS analysis.Insufficient Precursor Supply: The availability of branched-chain amino acid precursors (isoleucine, leucine, valine) is a common limiting factor.1. Supplement the culture medium: Add isoleucine, the direct precursor for anteiso-fatty acids, to the growth medium. Start with a concentration of 1-2 g/L and optimize as needed.[1] 2. Metabolic Engineering: Overexpress genes involved in the biosynthesis of branched-chain amino acids, such as the ilvA gene which is involved in isoleucine biosynthesis.
Low Activity of Key Biosynthetic Enzymes: The efficiency of enzymes in the fatty acid synthesis (FAS) pathway, particularly the initiating enzyme FabH, can be a bottleneck.[2][3]1. Optimize Expression of fabH: If using a heterologous fabH, ensure optimal induction conditions (e.g., inducer concentration, temperature). Verify protein expression via SDS-PAGE and Western blot. 2. Select an Appropriate FabH Homolog: Different FabH enzymes have varying substrate specificities. Select a FabH known to have a high preference for branched-chain acyl-CoA primers.[2] 3. Enzyme Activity Assay: Perform an in vitro activity assay to confirm the functionality of your purified FabH enzyme.
Suboptimal Culture Conditions: Temperature, pH, and aeration can significantly impact bacterial metabolism and fatty acid production.1. Optimize Temperature: Lowering the cultivation temperature (e.g., from 37°C to 20-30°C) can increase the proportion of anteiso-fatty acids.[3][4][5] 2. Control pH: Maintain a stable pH in the fermenter, as pH shifts can alter metabolic fluxes. The optimal pH is often strain-dependent.[6] 3. Ensure Adequate Aeration: Proper aeration is crucial for cell growth and metabolism. Optimize the agitation and aeration rates in your fermenter.

1.2 Low Ratio of Anteiso- to Iso-Fatty Acids

Symptom Possible Cause Troubleshooting Steps
GC-MS analysis shows a high proportion of iso-fatty acids (derived from leucine and valine) compared to anteiso-fatty acids (derived from isoleucine).Suboptimal Precursor Balance: An excess of leucine and valine relative to isoleucine in the culture medium can lead to a higher proportion of iso-fatty acids.1. Adjust Precursor Supplementation: Increase the concentration of isoleucine in the medium while reducing or maintaining the concentration of leucine and valine.[7] 2. Metabolic Engineering: Overexpress the ilvA gene to specifically increase the intracellular pool of isoleucine. This has been shown to increase the proportion of anteiso-C17 mycosubtilin, which contains an anteiso-fatty acid, by 41%.
Suboptimal FabH Specificity at the Given Temperature: The preference of FabH for the anteiso-precursor (2-methylbutyryl-CoA) is temperature-dependent.[3][4]1. Lower the Cultivation Temperature: Reducing the growth temperature often enhances the selectivity of FabH for the anteiso-precursor.[3][4][5]
Metabolic Regulation: The global transcriptional regulator CodY can repress the expression of genes involved in branched-chain amino acid biosynthesis.1. Knockout of codY: Deleting the codY gene can lead to an increase in the intracellular pool of branched-chain amino acids. Note that in some contexts, this has been shown to favor iso-fatty acid production, so this strategy should be carefully evaluated for your specific goals.

1.3 Presence of Straight-Chain Fatty Acids (SCFAs)

Symptom Possible Cause Troubleshooting Steps
Significant peaks corresponding to SCFAs (e.g., C14:0, C16:0, C18:0) are observed in the GC-MS analysis.Competition from Acetyl-CoA as a Primer: The native FabH in many bacteria (like E. coli) has a high affinity for acetyl-CoA, the precursor for SCFAs.[2]1. Heterologous Expression of a BCFAspecific FabH: Introduce a fabH gene from a bacterium that naturally produces a high proportion of BCFAs (e.g., Bacillus subtilis).[2] 2. Knockout or Repression of Native fabH: In some cases, it may be necessary to remove the native fabH to prevent competition for malonyl-ACP.
Insufficient Supply of Branched-Chain Precursors: If the pool of branched-chain acyl-CoA primers is low, the FAS system may utilize the more abundant acetyl-CoA.1. Increase Precursor Supplementation: Ensure an adequate supply of isoleucine, leucine, and valine in the culture medium.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary precursor for anteiso-fatty acid biosynthesis?

A1: The primary precursor for anteiso-fatty acids is the amino acid L-isoleucine.[1] Isoleucine is converted to 2-methylbutyryl-CoA, which serves as the starter unit for the fatty acid synthase (FAS) system to build the anteiso-fatty acid chain.[3]

Q2: How does temperature affect the production of anteiso-fatty acids?

A2: Lowering the cultivation temperature generally increases the proportion of anteiso-fatty acids in many bacterial species. This is primarily due to the increased selectivity of the β-ketoacyl-acyl carrier protein synthase III (FabH) for the anteiso-precursor 2-methylbutyryl-CoA at lower temperatures.[3][4][5]

Q3: My engineered E. coli strain is still producing mainly straight-chain fatty acids. What can I do?

A3: E. coli's native FabH enzyme has a strong preference for acetyl-CoA, leading to the synthesis of straight-chain fatty acids. To shift production towards branched-chain fatty acids, you should introduce a heterologous FabH from a bacterium known for high branched-chain fatty acid production, such as Bacillus subtilis.[2] It may also be beneficial to ensure a high intracellular concentration of branched-chain precursors by supplementing the medium or engineering the precursor biosynthetic pathways.

Q4: I am having trouble with my GC-MS analysis of fatty acid methyl esters (FAMEs). What are some common issues?

A4: Common issues in GC-MS analysis of FAMEs include poor peak shape (fronting or tailing), ghost peaks, and shifts in retention time.

  • Poor peak shape can be caused by an overloaded column, active sites in the injector liner or column, or improper injection technique.

  • Ghost peaks are often due to contamination in the syringe, injector, or carrier gas.

  • Retention time shifts can result from changes in carrier gas flow rate, oven temperature, or column degradation.

For a detailed troubleshooting guide on GC-MS, please refer to specialized resources on chromatographic analysis.

Section 3: Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing anteiso-fatty acid production.

Table 1: Effect of Genetic Modifications in Bacillus subtilis on Mycosubtilin Isoform Production (containing anteiso- and iso-fatty acids)

StrainGenetic ModificationAnteiso-C17 Mycosubtilin (%)Iso-C16 Mycosubtilin (%)
ATCC 6633 (Wild Type)-45.123.6
BBG133ilvA overexpression63.6 (+41%)Not reported
BV12I37codY knockoutNot reported66.1 (+180%)

Table 2: Effect of Temperature on FabH Activity and Substrate Preference in Listeria monocytogenes [3]

SubstrateTemperature (°C)Apparent Km (µM)kcat (s-1)kcat/Km (M-1s-1)
2-methylbutyryl-CoA3011.8 ± 1.31.8 ± 0.1152,542
1015.4 ± 1.10.34 ± 0.0122,078
Isovaleryl-CoA3014.8 ± 1.51.1 ± 0.174,324
1018.5 ± 1.70.06 ± 0.0023,243
Isobutyryl-CoA3024.3 ± 2.10.7 ± 0.0428,807
1030.7 ± 2.50.08 ± 0.0032,606

Section 4: Experimental Protocols

4.1 Protocol: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

This protocol is a general guideline for the preparation of FAMEs from bacterial cells for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Bacterial cell pellet

  • Methanol

  • Chloroform

  • Concentrated Hydrochloric Acid (HCl) or Boron Trifluoride (BF3) in Methanol

  • Hexane

  • Anhydrous Sodium Sulfate

  • Glass test tubes with Teflon-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with sterile saline or phosphate buffer to remove residual medium components.

  • Lysis and Extraction: Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously to lyse the cells and extract the lipids.

  • Phase Separation: Add water to the mixture to induce phase separation. The lower chloroform phase will contain the lipids. Carefully collect the lower phase.

  • Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the dried lipid extract.

  • Methylation: Add a methylation reagent, such as 2% (v/v) methanolic HCl or 14% BF3 in methanol, to the dried lipids.

  • Incubation: Seal the tube tightly and heat at 80-100°C for 1-2 hours to allow for the transesterification of fatty acids to their methyl esters.

  • Extraction of FAMEs: After cooling, add hexane and water to the tube. Vortex to extract the FAMEs into the upper hexane layer.

  • Drying and Concentration: Transfer the hexane layer to a new tube containing anhydrous sodium sulfate to remove any residual water. The sample can be concentrated under a stream of nitrogen if necessary.

  • Analysis: The FAME sample is now ready for injection into the GC-MS system.

4.2 Outline for Genetic Engineering in Bacillus subtilis

The following provides a general workflow for gene overexpression and knockout in Bacillus subtilis. Specific details such as primer sequences and plasmid maps should be designed based on the target gene and the chosen vector.

Overexpression of ilvA using an Inducible Vector (e.g., pHT01):

  • Primer Design: Design primers to amplify the coding sequence of the ilvA gene from B. subtilis genomic DNA. Add appropriate restriction sites to the primers for cloning into the multiple cloning site (MCS) of the pHT01 vector.

  • PCR Amplification: Perform PCR to amplify the ilvA gene.

  • Vector and Insert Preparation: Digest both the pHT01 vector and the PCR product with the chosen restriction enzymes.

  • Ligation: Ligate the digested ilvA insert into the digested pHT01 vector.

  • Transformation into E. coli: Transform the ligation mixture into a suitable E. coli cloning strain for plasmid propagation. Select for transformants on LB agar containing ampicillin.

  • Plasmid Verification: Isolate the plasmid from E. coli and verify the correct insertion of ilvA by restriction digest and/or DNA sequencing.

  • Transformation into B. subtilis: Transform the verified pHT01-ilvA plasmid into a competent B. subtilis strain. Select for transformants on a medium containing the appropriate antibiotic for the vector (e.g., chloramphenicol).

  • Expression Studies: Grow the recombinant B. subtilis strain and induce the expression of ilvA with IPTG. Analyze the fatty acid profile by GC-MS to confirm the effect on anteiso-fatty acid production.

Knockout of codY using a Temperature-Sensitive Vector (e.g., pMAD):

  • Primer Design: Design primers to amplify the upstream and downstream flanking regions (homology arms, typically ~1 kb each) of the codY gene from B. subtilis genomic DNA.

  • PCR Amplification: Amplify the upstream and downstream homology arms in separate PCR reactions.

  • Assembly of the Knockout Cassette: Use overlap extension PCR or a similar cloning method to fuse the upstream and downstream homology arms, creating a deletion cassette.

  • Cloning into pMAD: Clone the deletion cassette into the MCS of the pMAD vector.

  • Transformation and Plasmid Propagation in E. coli: Transform the pMAD-codY-knockout plasmid into an E. coli cloning strain and select on ampicillin.

  • Plasmid Verification: Verify the correct construction of the knockout plasmid.

  • Transformation into B. subtilis: Transform the verified plasmid into B. subtilis and select for single-crossover integrants at the non-permissive temperature (e.g., 37°C) on a medium containing the appropriate antibiotic (e.g., erythromycin).

  • Selection for Double-Crossover: Culture the single-crossover integrants at the permissive temperature (e.g., 30°C) without antibiotic selection to facilitate the second crossover event, which will excise the plasmid.

  • Screening for Knockout Mutants: Screen for colonies that have lost the plasmid by replica plating onto plates with and without the antibiotic. Confirm the deletion of the codY gene by PCR using primers that flank the gene.

Section 5: Diagrams

Anteiso_Fatty_Acid_Biosynthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto_beta_methylvalerate->Methylbutyryl_CoA FabH FabH Methylbutyryl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Acyl_ACP Acyl-ACP FabH->Acyl_ACP Elongation_Cycle Elongation Cycle (FabG, FabZ, FabI, FabF/B) Acyl_ACP->Elongation_Cycle Anteiso_Fatty_Acid Anteiso-Fatty Acid Elongation_Cycle->Anteiso_Fatty_Acid

Caption: Biosynthesis pathway of anteiso-fatty acids.

Metabolic_Engineering_Strategy cluster_precursor Precursor Supply cluster_regulation Transcriptional Regulation Threonine Threonine ilvA ilvA (Threonine deaminase) OVEREXPRESSION Threonine->ilvA alpha_ketobutyrate α-ketobutyrate ilvA->alpha_ketobutyrate Isoleucine Isoleucine alpha_ketobutyrate->Isoleucine Anteiso_FA_synthesis Increased Anteiso- Fatty Acid Synthesis Isoleucine->Anteiso_FA_synthesis leads to CodY CodY (Global Regulator) KNOCKOUT bkd_operon bkd operon CodY->bkd_operon represses BCFA_precursors Branched-chain acyl-CoA precursors bkd_operon->BCFA_precursors produces

Caption: Metabolic engineering strategies for enhancing anteiso-fatty acid production.

Troubleshooting_Workflow Start Low Anteiso-Fatty Acid Yield Check_GCMS Verify GC-MS data (Internal Standards, Peak Integration) Start->Check_GCMS Check_Precursors Analyze Precursor Supply Check_GCMS->Check_Precursors Data OK Check_Enzymes Evaluate Enzyme Expression and Activity Check_GCMS->Check_Enzymes Data OK Check_Conditions Assess Culture Conditions Check_GCMS->Check_Conditions Data OK Supplement_Medium Supplement with Isoleucine Check_Precursors->Supplement_Medium Insufficient Metabolic_Engineering Metabolic Engineering (e.g., ilvA overexpression) Check_Precursors->Metabolic_Engineering Insufficient Optimize_Induction Optimize Protein Expression Check_Enzymes->Optimize_Induction Low Expression/Activity Change_FabH Use different FabH homolog Check_Enzymes->Change_FabH Low Specificity Optimize_Temp_pH Optimize Temperature and pH Check_Conditions->Optimize_Temp_pH Suboptimal

Caption: A logical workflow for troubleshooting low anteiso-fatty acid yield.

References

Technical Support Center: Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for branched-chain fatty acid (BCFA) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and prevent contamination in your experiments, ensuring the accuracy and reliability of your results.

Troubleshooting Guide: Contamination & Ghost Peaks

Unexpected peaks in your chromatogram can invalidate your results. This guide will help you systematically identify and eliminate the source of contamination.

Question: I see unexpected peaks, especially for common fatty acids like palmitic (C16:0) and stearic (C18:0), in my GC-MS blanks and samples. What is the cause?

Answer: This is a classic sign of contamination. Common fatty acids are ubiquitous and can be introduced at multiple stages of your workflow. The most likely sources are plasticware, solvents, glassware, and handling. Phthalates (plasticizers) are also very common contaminants.[1][2][3]

Troubleshooting Steps:

  • Isolate the Source: Run a series of blank analyses to pinpoint the contamination origin.

    • Solvent Blank: Inject the analysis solvent directly. If the peaks are present, your solvent is contaminated.

    • System Blank (No Injection): Run the GC-MS method without an injection. If peaks appear, they may be due to carryover from a previous injection or contamination within the GC system itself (e.g., septum, liner, or column bleed).[4][5]

    • Procedure Blank: Process a sample tube with no actual sample, but include all reagents and perform all extraction and derivatization steps. This will identify contamination from reagents, glassware, or plasticware.

  • Check Plasticware: Many lab consumables are sources of contamination.

    • Plastic syringe filters, pipette tips, and centrifuge tubes can leach fatty acids and phthalates.[1]

    • Solution: Whenever possible, switch to glass syringes with stainless-steel filters, glass pipette tips, and borosilicate glass centrifuge tubes.[1] If you must use plastic, pre-rinse it with a high-purity solvent.

  • Evaluate Handling Procedures:

    • Human skin is a major source of fatty acids, particularly C16:0 and C18:0, from fingerprints.[6]

    • Solution: Always wear nitrile gloves (check that they are phthalate-free) and handle glassware and equipment carefully, avoiding contact with surfaces that will touch the sample or solvents.[7][8]

  • Clean Glassware Meticulously:

    • Detergents can leave a residue of fatty acids.

    • Solution: Avoid washing with detergents.[8] A best practice is to rinse glassware multiple times with high-purity organic solvent (e.g., hexane, methanol) and then bake it in a muffle furnace (e.g., at 450°C for at least 2 hours) to pyrolyze any organic contaminants.[2]

Question: My chromatogram shows broad, late-eluting peaks in subsequent runs. What's happening?

Answer: This is likely carryover, where components from a previous, highly concentrated sample remain in the injection port or the front of the GC column and elute in a later run.[5]

Troubleshooting Steps:

  • Run a No-Injection Blank: If you see the broad peaks, it confirms carryover.[5]

  • Increase GC Oven Temperature/Time: Extend the run time or increase the final oven temperature during the bake-out phase at the end of the run to ensure all compounds elute from the column.[5]

  • Perform Inlet Maintenance: The GC inlet liner is a common site for non-volatile residue to accumulate. Replace the liner and septum regularly.[9]

  • Solvent Washes: Before and after injecting a high-concentration sample, perform several injections of a pure solvent (like hexane or the mobile phase solvent) to wash the syringe and the injection port.

Contamination Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing the source of unexpected peaks in your BCFA analysis.

G cluster_0 Troubleshooting Logic Start Unexpected Peaks Observed in Chromatogram SolventBlank Run Solvent Blank Start->SolventBlank CheckSolvent Peaks Present? SolventBlank->CheckSolvent ContamSolvent Source: Contaminated Solvent Action: Use new, high-purity solvent. CheckSolvent->ContamSolvent Yes ProcBlank Run Full Procedure Blank (No Sample) CheckSolvent->ProcBlank No Clean Problem Solved ContamSolvent->Clean CheckProc Peaks Present? ProcBlank->CheckProc ContamReagent Source: Reagents, Glassware, or Handling Action: Check cleaning protocols, switch to glass, check gloves. CheckProc->ContamReagent Yes SystemBlank Run No-Injection Blank CheckProc->SystemBlank No ContamReagent->Clean CheckSystem Peaks Present? SystemBlank->CheckSystem ContamSystem Source: GC System Carryover/Contamination Action: Perform inlet maintenance, bake out column. CheckSystem->ContamSystem Yes CheckSystem->Clean No ContamSystem->Clean

Caption: A decision tree for troubleshooting contamination sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in fatty acid analysis? A1: The most prevalent contaminants are straight-chain saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0), which can originate from fingerprints, dust, and lab consumables.[1][6] Phthalates (e.g., DEHP, DBP) are also extremely common and leach from plastic materials like tubes, gloves, and solvent bottle caps.[2][3][7]

Q2: Can I use plastic tubes or pipette tips for my sample preparation? A2: It is strongly discouraged. Plastics are a primary source of fatty acid and phthalate contamination.[1] A study demonstrated that switching from plastic syringes and filters to glass and stainless-steel alternatives drastically reduced background levels of C16:0 and C18:0.[1] If unavoidable, ensure you run a procedure blank to assess the level of contamination from your specific consumables.

Q3: How should I clean my glassware to prevent contamination? A3: Do not use detergents, as they can leave a fatty acid residue.[8] The best practice is to rinse glassware thoroughly with high-purity solvents (e.g., methanol, hexane), followed by baking in a muffle furnace at high temperatures (e.g., 450°C) to burn off any organic material.[2] Store clean glassware covered with clean aluminum foil.

Q4: My solvent is advertised as "High Purity" or "GC Grade." Can it still be a source of contamination? A4: Yes. Even high-grade solvents can become contaminated over time. Phthalates can leach from the plastic cap of the solvent bottle. It's good practice to test new solvent bottles by running a direct injection as a blank. For ultra-sensitive analyses, some labs redistill their solvents in an all-glass apparatus.[3]

Q5: What is a "septum bleed" and can it affect my BCFA analysis? A5: Septum bleed refers to the degradation of the rubber septum in the GC injection port at high temperatures, which releases siloxanes and other compounds that can appear as peaks in your chromatogram. In some cases, septa have been identified as a source of fatty acid contamination.[6] Using high-quality, pre-conditioned septa and replacing them regularly can minimize this issue.[9]

Table 1: Common Contaminants in Fatty Acid Analysis & Mitigation Strategies
Contaminant ClassCommon ExamplesPrimary SourcesMitigation Strategy
Saturated Fatty Acids Palmitic Acid (C16:0), Stearic Acid (C18:0)Fingerprints, dust, glassware, plasticware, septa[1][6]Wear nitrile gloves; use baked, solvent-rinsed glassware; replace plastic with glass.
Phthalates (Plasticizers) DEHP, DBP, DINPPlastic tubes, pipette tips, syringe filters, vinyl gloves, solvent bottle caps[2][7][10]Replace all plasticware with glass or stainless steel; use phthalate-free gloves.[1][3]
Septum Bleed Products SiloxanesGC inlet septum degradation at high temperatures[6]Use high-temperature, low-bleed septa; replace septum regularly; condition new septa.
Carryover High concentration analytes from previous injectionsGC inlet liner, front of GC column[5]Run solvent blanks between samples; perform regular inlet maintenance (replace liner).[9]

Experimental Protocol: FAME Preparation for BCFA Analysis

This protocol describes a standard acid-catalyzed method for preparing fatty acid methyl esters (FAMEs) from a lipid extract for subsequent GC-MS analysis.

Objective: To convert fatty acids, including BCFAs, into their more volatile methyl ester derivatives.

Materials:

  • Lipid extract in chloroform or hexane.

  • Internal Standard (e.g., C19:0 or a deuterated fatty acid).[11][12]

  • Methylation Reagent: 1.5% (v/v) concentrated sulfuric acid in anhydrous methanol.[11] (Caution: Prepare fresh and handle with care).

  • Heptane (High Purity, GC Grade).

  • 1M Sodium Chloride (NaCl) solution.

  • 2 mL borosilicate glass vials with PTFE-lined caps.[11]

  • Glass Pasteur pipettes or glass syringes.

  • Heating block or oven.

FAME Preparation Workflow

G cluster_0 Sample Preparation for BCFA Analysis Start Start with Lipid Extract in Glass Vial Add_IS Add Internal Standard (e.g., C19:0) Start->Add_IS Evaporate Evaporate Solvent under Nitrogen Add_IS->Evaporate Add_Reagent Add Methylation Reagent (H2SO4 in Methanol) Evaporate->Add_Reagent Heat Heat at 100°C for 1 hour Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool Add_NaCl Add 1M NaCl and Heptane Cool->Add_NaCl Vortex Vortex and Centrifuge to Separate Phases Add_NaCl->Vortex Extract Transfer Upper Heptane Layer to Clean GC Vial Vortex->Extract Repeat Repeat Heptane Extraction Extract->Repeat Pool Pool Heptane Fractions Repeat->Pool Analyze Ready for GC-MS Analysis Pool->Analyze

Caption: Workflow for acid-catalyzed FAME derivatization.

Detailed Steps:
  • Sample Preparation: To a 2 mL borosilicate glass vial, add your lipid extract.

    • Contamination Note: Use only glass vials and PTFE-lined caps to avoid plasticizer contamination.[11]

  • Add Internal Standard: Spike the sample with a known amount of internal standard (e.g., 20 µL of a C19:0 solution).[11] This is crucial for accurate quantification.

  • Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen until the lipid residue is dry.

  • Methylation:

    • Add 800 µL of freshly prepared methylation reagent (1.5% H₂SO₄ in anhydrous methanol) to the dried lipid extract.[11]

    • Seal the vial tightly with the PTFE-lined cap.

    • Vortex briefly and place the vial on a heating block at 100°C for 1 hour.[11][13]

  • Extraction:

    • Allow the vial to cool completely to room temperature.

    • Add 300 µL of 1M NaCl solution and 300 µL of heptane to the vial.[11]

    • Vortex thoroughly for 30 seconds to mix.

    • Centrifuge briefly (e.g., 2 min at 1000 x g) to achieve a clean separation of the aqueous and organic layers.

  • Collect FAMEs:

    • Using a glass Pasteur pipette, carefully transfer the upper heptane layer (which now contains the FAMEs) to a clean glass GC autosampler vial.

    • Contamination Note: Be careful not to draw up any of the lower aqueous layer.

    • Repeat the extraction by adding another 300 µL of heptane to the original reaction vial, vortexing, centrifuging, and pooling the second heptane layer with the first.[11]

  • Final Sample: The pooled heptane fractions are now ready for injection into the GC-MS. The final volume should be around 600 µL.

References

Technical Support Center: Derivatization of Fatty Acids for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of fatty acids for Gas Chromatography (GC) analysis. The information is tailored for researchers, scientists, and drug development professionals to help refine their laboratory methods.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of fatty acids necessary for GC analysis?

A1: Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can lead to several issues during GC analysis, including poor peak shape (tailing), late elution times due to low volatility, and potential adsorption to the GC column.[1][2][3] Derivatization converts the polar carboxyl group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), which improves chromatographic separation and provides more accurate and reproducible results.[4][5]

Q2: What are the most common derivatization methods for fatty acids?

A2: The most common methods involve esterification or transesterification to form fatty acid methyl esters (FAMEs). Key reagents include:

  • Boron trifluoride (BF3) in methanol: A widely used acid-catalyzed method for both free fatty acids and esterified fatty acids (transesterification).[6][7][8]

  • Trimethylsilylation (TMS) reagents (e.g., BSTFA, MSTFA): These reagents convert the carboxylic acid group to a trimethylsilyl (TMS) ester.[1][9] This method is also effective for other functional groups like hydroxyl and amino groups.[1]

  • Diazomethane: This reagent reacts rapidly with carboxylic acids to form methyl esters with few by-products.[10][11] However, it is highly toxic and potentially explosive, requiring special handling precautions.[10][12][13]

  • Base-catalyzed methods (e.g., sodium hydroxide or potassium hydroxide in methanol): These are rapid, one-step methods that occur at room temperature but are not effective for free fatty acids.[2][14]

Q3: How do I choose the right derivatization reagent?

A3: The choice of reagent depends on the nature of your sample and the fatty acids you are analyzing.

  • For samples containing free fatty acids , an acid-catalyzed method like BF3-methanol or a silylation reagent is appropriate.[14]

  • For glycerolipids (e.g., triglycerides, phospholipids), a base-catalyzed method can be used for transesterification.[14]

  • If your sample contains compounds with other functional groups that you do not want to derivatize, a more specific reagent may be needed.

  • For safety reasons, trimethylsilyldiazomethane is a safer alternative to diazomethane.[11][13][15]

Q4: Can the presence of water in my sample affect derivatization?

A4: Yes, the presence of water can significantly hinder the esterification reaction.[10] It is crucial to ensure that samples and reagents are as anhydrous as possible.[1] If your sample is in an aqueous solvent, it should be evaporated to dryness before derivatization. A water scavenger, such as 2,2-dimethoxypropane, can also be added.

Troubleshooting Guides

Issue 1: Incomplete Derivatization or Low Product Yield

Symptoms:

  • Smaller than expected FAME peaks in the chromatogram.

  • Presence of broad, tailing peaks corresponding to underivatized free fatty acids.[1]

  • Inconsistent and non-reproducible results.[16]

Possible Causes and Solutions:

Possible Cause Solution
Presence of water Ensure samples are completely dry before adding reagents.[1] Use high-purity, anhydrous solvents and reagents. Consider adding a water scavenger.
Insufficient reagent Increase the amount of derivatizing agent. A molar excess is often required.[1]
Suboptimal reaction time or temperature Optimize the reaction time and temperature for your specific fatty acids. Analyze aliquots at different time points to determine when the reaction is complete.[17]
Poor sample/reagent mixing Ensure thorough vortexing or shaking to facilitate the reaction.[1]
Degraded derivatization reagent Store reagents according to the manufacturer's instructions. Discard reagents that appear old or have precipitates.[6]
Presence of fatty acid salts Fatty acid salts are non-volatile and will not derivatize effectively, which can lead to inconsistent results.[16] Ensure proper sample preparation to avoid their formation.
Issue 2: Peak Tailing or Fronting in the Chromatogram

Symptoms:

  • Asymmetrical peaks, where the peak slopes more on one side than the other.[18]

Possible Causes and Solutions:

Possible Cause Solution
Active sites on the GC column Condition the column at a higher temperature.[18] If the problem persists, the column may be degraded and need replacement.
Column overload Reduce the sample concentration or use a split injection.[18]
Contaminated sample or inlet liner Ensure proper sample cleanup. Clean or replace the inlet liner.[19][20]
Interaction of underivatized fatty acids with the column This points back to incomplete derivatization. Re-optimize the derivatization protocol.[1]
Issue 3: Appearance of Ghost Peaks or Artifacts

Symptoms:

  • Unexpected peaks in the chromatogram that are not part of the sample.[18]

Possible Causes and Solutions:

Possible Cause Solution
Contaminated reagents, solvents, or glassware Use high-purity reagents and solvents.[21] Thoroughly clean all glassware. Prepare a reagent blank to identify any contaminants.
By-products from the derivatization reaction Some reagents, like BF3, can produce methoxy artifacts with unsaturated fatty acids.[22] Diazomethane can also form by-products.[11] Optimize reaction conditions to minimize their formation.
Carryover from previous injections Run a blank solvent injection to check for carryover. Clean the syringe and injector port if necessary.[18]
Column bleed This appears as a rising baseline, especially at higher temperatures.[18] Condition the column or replace it if it is old.

Experimental Protocols

Protocol 1: Esterification using Boron Trifluoride (BF3)-Methanol

This protocol is a general guideline and may need to be optimized for specific applications.

Materials:

  • Fatty acid sample (1-25 mg)

  • BF3-Methanol reagent (12-14% w/w)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution or water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Micro reaction vessel (5-10 mL) with a screw cap

Procedure:

  • Weigh 1-25 mg of the lipid sample into a micro reaction vessel. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.

  • Add 2 mL of BF3-methanol reagent to the vessel.

  • Cap the vessel tightly and heat at 60°C for 5-10 minutes in a water bath or heating block. Reaction times may need to be optimized.

  • Cool the vessel to room temperature.

  • Add 1 mL of water (or saturated NaCl solution) and 1 mL of hexane.

  • Cap the vessel and vortex vigorously for at least 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Reaction Conditions Summary:

ParameterValue
Sample Amount 1-25 mg
BF3-Methanol 2 mL (12-14% w/w)
Reaction Temperature 60°C
Reaction Time 5-10 minutes (optimization may be required)
Extraction Solvent Hexane
Protocol 2: Derivatization via Silylation using BSTFA

This protocol is a general guideline for forming TMS esters.

Materials:

  • Fatty acid sample (dried)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Reaction vial with a screw cap

Procedure:

  • Place the dried fatty acid sample in a reaction vial.

  • Add an appropriate amount of anhydrous solvent to dissolve the sample.

  • Add a molar excess of the BSTFA + 1% TMCS reagent.

  • Cap the vial tightly and heat at a specified temperature (e.g., 60-75°C) for a designated time (e.g., 30-60 minutes). Optimization of temperature and time is often necessary.[8]

  • Cool the vial to room temperature.

  • The sample can be directly injected into the GC.

Reaction Conditions Summary:

ParameterValue
Reagent BSTFA + 1% TMCS
Reaction Temperature 60-75°C (optimization recommended)
Reaction Time 30-60 minutes (optimization recommended)
Solvent Anhydrous Pyridine or Acetonitrile

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis start Start with Fatty Acid Sample dry_sample Dry Sample (if aqueous) start->dry_sample add_reagent Add Derivatization Reagent (e.g., BF3-Methanol) dry_sample->add_reagent heat Heat at Optimal Temperature add_reagent->heat cool Cool to Room Temperature heat->cool add_solvents Add Water and Hexane cool->add_solvents vortex Vortex to Extract FAMEs add_solvents->vortex separate Allow Layers to Separate vortex->separate transfer Transfer Hexane Layer separate->transfer dry_extract Dry with Anhydrous Na2SO4 transfer->dry_extract gc_analysis Inject into GC dry_extract->gc_analysis

Caption: Workflow for Fatty Acid Derivatization using BF3-Methanol.

troubleshooting_logic start Problem with GC Analysis incomplete Incomplete Derivatization? start->incomplete peak_shape Poor Peak Shape? incomplete->peak_shape No check_water Check for Water incomplete->check_water Yes ghost_peaks Ghost Peaks? peak_shape->ghost_peaks No check_column Check Column Condition peak_shape->check_column Yes check_blanks Run Reagent/Solvent Blanks ghost_peaks->check_blanks Yes check_reagents Check Reagent Amount/Quality check_water->check_reagents optimize_conditions Optimize Time/Temperature check_reagents->optimize_conditions check_overload Check for Overloading check_column->check_overload check_liner Check Inlet Liner check_overload->check_liner check_carryover Check for Carryover check_blanks->check_carryover check_column_bleed Check for Column Bleed check_carryover->check_column_bleed

Caption: Troubleshooting Logic for Common GC Derivatization Issues.

References

overcoming matrix effects in the analysis of biological samples for BCFAs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Branched-Chain Fatty Acids (BCFAs) in biological samples, with a specific focus on identifying and overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of BCFA analysis by LC-MS?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of BCFAs from biological samples, components like phospholipids, salts, and proteins can co-extract with the BCFAs.[4][5] During LC-MS analysis, these components can interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][5][6] This interference can severely compromise the accuracy, precision, and sensitivity of quantification.[1]

Q2: What are the primary sources of matrix effects in biological samples like plasma or serum?

A2: The most significant source of matrix effects in plasma and serum analysis is phospholipids.[6][7][8] Phospholipids are highly abundant in biological membranes and can cause substantial ion suppression in electrospray ionization (ESI), particularly in the positive ion mode.[6] Other endogenous components like salts, cholesterol, and proteins that are not completely removed during sample preparation also contribute to matrix effects.[5]

Q3: How can I determine if my BCFA analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): In this method, a standard solution of your BCFA analyte is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A dip or rise in the analyte's signal as the matrix components elute indicates the presence of ion suppression or enhancement, respectively.[5][9]

  • Quantitative Assessment (Post-Extraction Spike): This is the more common approach. You compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte spiked into a clean solvent. A significant difference in the peak areas indicates the presence of matrix effects.[9]

Q4: What is a stable isotope-labeled internal standard (SIL-IS), and why is it highly recommended for BCFA quantification?

A4: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (the BCFA) in which one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C or ²H). The SIL-IS is chemically identical to the analyte and will have nearly identical chromatographic retention times and ionization behavior.[9] Because it experiences the same extraction inefficiencies and matrix effects as the target analyte, it can effectively compensate for signal variations.[6][9] The use of SIL-IS in a technique called stable isotope dilution (SID) is considered the gold standard for accurate quantification in complex matrices.[10][11][12]

Troubleshooting Guide

Problem: I'm observing poor peak shape (e.g., tailing, splitting) and inconsistent retention times for my BCFAs.

  • Possible Cause: This may be a result of matrix components accumulating on your analytical column or interacting with the analyte.[13] Some matrix components can even bond loosely to analytes, altering their chromatographic behavior.[3]

  • Solution 1: Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove interferences. Consider switching from a simple protein precipitation (PPT) method to a more robust technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9][14] Specialized phospholipid removal plates or cartridges can be particularly effective.[8][15]

  • Solution 2: Optimize Chromatography: Modify your LC gradient to better separate your BCFA analytes from matrix interferences. A shallower gradient around the elution time of your analytes can improve resolution from co-eluting matrix components.[14]

  • Solution 3: Implement a Column Wash: Introduce a robust wash step at the end of each chromatographic run to elute highly retained matrix components, like phospholipids, from the column.[13]

Problem: My BCFA signal is very low, and I have poor recovery.

  • Possible Cause: Significant ion suppression is the most likely cause. Co-eluting matrix components, especially phospholipids, are likely interfering with the ionization of your target BCFAs.[8]

  • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As the "gold standard," a SIL-IS will co-elute and experience the same ion suppression as your analyte, correcting for the signal loss during data processing and ensuring accurate quantification.[9][12]

  • Solution 2: Aggressive Sample Cleanup: Employ more rigorous extraction methods. LLE or SPE are generally better at removing phospholipids than PPT.[9] A double LLE, where an initial extraction with a nonpolar solvent like hexane removes hydrophobic interferences, can be very effective.[9]

  • Solution 3: Sample Dilution: If your BCFA concentration is sufficiently high, simply diluting the final extract can reduce the concentration of interfering matrix components and lessen the suppression effect.[1][14]

Problem: I see high variability (%CV) between replicate injections of the same sample.

  • Possible Cause: Inconsistent matrix effects are a common cause of poor reproducibility. If the interfering components are not eluting consistently, the degree of ion suppression or enhancement can vary from injection to injection.[1]

  • Solution 1: Ensure Complete Removal of Precipitated Proteins: If using protein precipitation, ensure proteins are completely crashed out and the supernatant is carefully transferred without disturbing the pellet. Incomplete protein removal can lead to column clogging and erratic results.[4]

  • Solution 2: Automate Sample Preparation: If possible, use automated liquid handling systems for sample preparation to minimize human error and improve the consistency of extraction.

  • Solution 3: Use Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., analyte-free serum or plasma). This ensures that your calibrants and samples experience similar matrix effects, improving accuracy and precision.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for BCFA Analysis

This protocol is a modified Folch extraction method designed to separate lipids, including BCFAs, from proteins and other polar molecules.

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean glass tube.

  • Internal Standard Spiking: Add the SIL-IS solution to the sample and briefly vortex.

  • Protein Precipitation & Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution (saline) to the tube. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids. A protein disk will be visible at the interface.

  • Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein layer.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas at 30-40°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 methanol:water) for LC-MS analysis.

Protocol 2: Assessment of Matrix Effect via Post-Extraction Spike

This protocol quantifies the extent of ion suppression or enhancement.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the BCFA standard and SIL-IS into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract at least six different blank matrix lots using your validated sample preparation protocol. After the final evaporation step, reconstitute the extracts with the reconstitution solvent containing the BCFA standard and SIL-IS (at the same concentration as Set A).

  • Analysis: Inject all samples into the LC-MS system.

  • Calculation: The matrix factor (MF) is calculated for each lot as follows:

    • MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Interpretation:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The %CV of the MF across the different lots should be <15% to demonstrate that the matrix effect is consistent.

Quantitative Data Summary

The choice of sample preparation method has a significant impact on the level of matrix interference and analyte recovery. The following table summarizes the general performance of common techniques for reducing matrix effects in biological samples.

Technique Principle Phospholipid Removal Efficiency Analyte Recovery Key Advantages Key Disadvantages
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.Low to Moderate[9]Good to ExcellentFast, simple, and inexpensive.[8]Fails to remove significant amounts of phospholipids and other endogenous interferences.[8][9]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Moderate to High[9]Good to ExcellentCleaner extracts than PPT; can be optimized by solvent choice and pH adjustment.[9]More labor-intensive and uses larger volumes of organic solvents than PPT.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution.High to Excellent[14]Good to ExcellentProvides very clean extracts and allows for analyte concentration.[4][14]Can require extensive method development; more expensive than PPT or LLE.[8]
Phospholipid Depletion Plates Specialized SPE sorbent that selectively binds phospholipids.Excellent[15]ExcellentHighly selective for phospholipid removal; simple workflow often combined with PPT.[15]Higher cost per sample compared to bulk sorbents or LLE.

Visualizations

BCFA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Sample Biological Sample (Plasma, Serum) Spike Spike SIL-IS Sample->Spike Extraction Extraction (LLE, SPE, PPT) Spike->Extraction Drydown Evaporation Extraction->Drydown ME1 Matrix Introduction Recon Reconstitution Drydown->Recon LC LC Separation Recon->LC MS MS Detection LC->MS ME2 Ion Suppression/ Enhancement Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant Result Final Concentration Quant->Result ME1->LC ME2->MS Mitigation Mitigation Steps: - Robust Extraction (SPE/LLE) - SIL-IS Spiking - Optimized Chromatography Mitigation->Spike Mitigation->Extraction Mitigation->LC

Caption: Workflow for BCFA analysis highlighting where matrix effects are introduced and mitigated.

Troubleshooting_Tree Start Problem Observed in BCFA Analysis? Problem_Var High Variability / Poor Precision? Start->Problem_Var Problem_Rec Low Recovery / Low Signal? Start->Problem_Rec Problem_Peak Poor Peak Shape / RT Shifts? Start->Problem_Peak Problem_Var->Problem_Rec No Sol_IS Use Stable Isotope Internal Standard (SIL-IS) Problem_Var->Sol_IS Yes Problem_Rec->Problem_Peak No Sol_Cleanup Improve Sample Cleanup (Switch PPT -> LLE/SPE) Problem_Rec->Sol_Cleanup Yes Problem_Peak->Sol_Cleanup Also consider Sol_Chroma Optimize LC Method (Gradient, Column) Problem_Peak->Sol_Chroma Yes Sol_Matrix Use Matrix-Matched Calibrants Sol_IS->Sol_Matrix Sol_Cleanup->Sol_IS Sol_Dilute Dilute Sample Extract Sol_Cleanup->Sol_Dilute Sol_Chroma->Sol_Cleanup

Caption: Decision tree for troubleshooting common issues in BCFA analysis.

SID_Principle Principle of Stable Isotope Dilution (SID) cluster_sample In the Sample cluster_process During Process (Extraction & Ionization) cluster_detector At the MS Detector Analyte Analyte (BCFA) Analyte->p1 IS SIL-IS (Known Amount) IS->p1 Losses Signal Loss due to: - Inefficient Extraction - Ion Suppression Losses->p2 Analyte_Signal Reduced Analyte Signal Analyte_Signal->Ratio IS_Signal Equally Reduced IS Signal IS_Signal->Ratio p1->Losses p2->Analyte_Signal p2->IS_Signal

References

Validation & Comparative

A Comparative Analysis of the Anti-Proliferative Efficacy of (12S)-12-Methyltetradecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-proliferative effects of (12S)-12-Methyltetradecanoic acid (12-MTA), a branched-chain fatty acid, against various cancer cell lines. The performance of 12-MTA is contextualized by comparing its in vitro efficacy with established chemotherapeutic agents, doxorubicin and paclitaxel. All experimental data is presented with detailed methodologies to ensure reproducibility and aid in the critical evaluation of this compound as a potential anti-cancer agent.

Comparative Anti-Proliferative Activity

The in vitro cytotoxic activity of this compound and two conventional chemotherapeutic drugs, doxorubicin and paclitaxel, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined through MTT assays.

It is important to note that the following IC50 values are compiled from different studies. Direct comparison should be approached with caution due to potential variations in experimental conditions, such as cell culture media, passage number, and specific assay protocols.

CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (µM)¹Reference
This compound PC3Prostate Cancer17.99~74.2[1]
DU145Prostate Cancer20.11~82.9[1]
LNCaPProstate Cancer35.44~146.2[1]
MDA-MB-231Breast Cancer22.54~92.9[1]
MCF-7Breast Cancer28.99~119.5[1]
HT-29Colon Cancer25.33~104.5[1]
Doxorubicin PC32.64~4.85
MCF-70.40 (400 nM)~0.73
HT-29--
Paclitaxel PC3--
MCF-7-~0.002 - 3.5
HT-29--

¹ Molar concentrations were calculated from the provided µg/mL values using the molar mass of each compound (12-MTA: 242.4 g/mol ; Doxorubicin: 543.5 g/mol ; Paclitaxel: 853.9 g/mol ).

Experimental Protocols

The determination of the anti-proliferative effects of the cited compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is directly proportional to the number of viable cells.

MTT Assay Protocol for Cell Viability
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound, doxorubicin, or paclitaxel). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is then removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Add Test Compound Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow of a typical MTT anti-proliferative assay.

Mechanism of Action: Signaling Pathway

This compound has been shown to exert its anti-proliferative effects, at least in part, through the inhibition of the 5-lipoxygenase (5-LOX) pathway and the subsequent induction of apoptosis.[1]

The 5-LOX pathway is a critical metabolic cascade that converts arachidonic acid into pro-inflammatory leukotrienes. In some cancers, this pathway is upregulated and contributes to cell proliferation and survival. By inhibiting 5-LOX, 12-MTA reduces the production of downstream signaling molecules that promote cancer cell growth. This inhibition ultimately leads to the activation of the apoptotic cascade, characterized by the activation of key executioner enzymes like caspase-3, resulting in programmed cell death.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Leukotrienes Leukotrienes LOX5->Leukotrienes Apoptosis Apoptosis LOX5->Apoptosis inhibition leads to Proliferation Cell Proliferation & Survival Leukotrienes->Proliferation promotes Caspase3 Caspase-3 Activation Apoptosis->Caspase3 MTA This compound MTA->LOX5 inhibits

Caption: Proposed mechanism of 12-MTA via 5-LOX inhibition.

Conclusion

This compound demonstrates significant anti-proliferative activity against a range of cancer cell lines in vitro. Its mechanism, involving the inhibition of the 5-lipoxygenase pathway and induction of apoptosis, presents a potentially targeted approach to cancer therapy. While the IC50 values of 12-MTA are generally higher than those of the potent chemotherapeutic agents doxorubicin and paclitaxel, its distinct mechanism of action and potential for lower toxicity warrant further investigation. Future studies should focus on direct comparative analyses under standardized conditions, in vivo efficacy, and a more detailed elucidation of its molecular targets to fully assess its therapeutic potential.

References

A Comparative Analysis of (12S)-12-Methyltetradecanoic Acid and Myristic Acid on Tumor Growth

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the contrasting effects of a branched-chain and a saturated fatty acid on cancer progression. This guide provides a comparative analysis of their mechanisms, supported by experimental data, detailed protocols, and pathway visualizations.

The role of fatty acids in cancer biology is a field of intense investigation, with different fatty acid species exhibiting divergent effects on tumor growth and survival. This guide presents a comparative analysis of two 14-carbon fatty acids: (12S)-12-Methyltetradecanoic acid (12-MTA), a branched-chain fatty acid, and myristic acid, a saturated fatty acid. While structurally similar, these molecules demonstrate opposing effects on tumor progression, with 12-MTA showing anti-tumor properties and myristic acid promoting tumor growth. This analysis summarizes the available experimental data, provides detailed methodologies for key experiments, and visualizes the involved signaling pathways to offer a clear and objective comparison for researchers in oncology and drug development.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo and in vitro studies on the effects of this compound and myristic acid on tumor growth and cancer cell viability.

Table 1: In Vivo Effects on Tumor Growth (VX2 Squamous Cell Carcinoma in Rabbits)

Treatment AgentDosageChange in Tumor VolumeKey Biomarker Changes
This compound (12-MTA)Dose-dependentInhibition of tumor growth↓ 5-HETE, ↑ 15-HETE[1][2]
Myristic AcidNot specifiedStimulation of tumor growth↑ Prostaglandin E2 (PGE2)[1][2]
Control (Ethiodol alone)Not specifiedContinued tumor growth-

Data from a study involving targeted arterial delivery of the fatty acids formulated with Ethiodol.[1][2]

Table 2: In Vitro Effects of this compound on Cancer Cell Proliferation

Cell LineCancer TypeIC50 (µg/mL)
PC3Prostate Cancer17.99 - 35.44
Various other cell linesVarious17.99 - 35.44

IC50 values were determined by MTT assay.[3]

Note: Direct comparative in vitro studies evaluating the IC50 of myristic acid on the same cancer cell lines were not identified in the reviewed literature. Preclinical data indicates that high dietary intake of myristic acid stimulates tumor growth in mice.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Targeted Arterial Delivery in a Rabbit VX2 Tumor Model

This protocol is based on the in vivo study comparing the effects of 12-MTA and myristic acid on VX2 squamous cell carcinoma in rabbits.[1][2]

  • Animal Model: New Zealand white rabbits with intramuscularly induced VX2 squamous cell carcinoma in the thigh.

  • Catheterization: A 3-French catheter is introduced into the common carotid artery and guided to the deep femoral artery, the primary vessel supplying the tumor, under fluoroscopic guidance.

  • Treatment Formulation: this compound or myristic acid is formulated with Ethiodol, an oily contrast agent that acts as a targeting vehicle.

  • Administration: The fatty acid-Ethiodol mixture is injected through the catheter directly to the tumor's blood supply. A control group receives Ethiodol alone.

  • Evaluation: Tumor growth is monitored and evaluated 7-8 days post-treatment. Tumor tissues are assayed for eicosanoid metabolites (5-HETE, 15-HETE, and PGE2) at 2 and 7 days after therapy.

MTT Assay for Cell Proliferation

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., PC3 for prostate cancer) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., 12-MTA) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell proliferation by 50% is calculated from the dose-response curve.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Cancer cells treated with the test compound and control cells are harvested and lysed to release intracellular contents.

  • Substrate Addition: A specific caspase-3 substrate, typically a peptide conjugated to a colorimetric or fluorometric reporter molecule (e.g., p-nitroaniline or 7-amino-4-methylcoumarin), is added to the cell lysates.

  • Incubation: The reaction is incubated to allow active caspase-3 to cleave the substrate, releasing the reporter molecule.

  • Detection: The amount of released reporter is quantified using a spectrophotometer or fluorometer.

  • Data Analysis: The increase in caspase-3 activity in treated cells is calculated relative to the control cells. In studies with 12-MTA, a four to seven-fold increase in caspase-3 activity was observed in PC3 cells at a concentration of 50 µg/ml.[3]

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on the 5-LOX enzyme.

  • Enzyme and Substrate Preparation: A source of 5-lipoxygenase (e.g., purified enzyme or cell lysate) and its substrate, arachidonic acid, are prepared.

  • Inhibitor Incubation: The enzyme is pre-incubated with the test compound (e.g., 12-MTA) at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.

  • Product Measurement: The formation of 5-hydroxyeicosatetraenoic acid (5-HETE), the product of the 5-LOX reaction, is measured. This can be done using various techniques, such as spectrophotometry, HPLC, or ELISA.

  • Inhibition Calculation: The percentage of inhibition of 5-LOX activity is calculated by comparing the product formation in the presence and absence of the inhibitor. 12-MTA has been shown to selectively inhibit the formation of 5-HETE.[3]

Signaling Pathways and Mechanisms of Action

The contrasting effects of this compound and myristic acid on tumor growth can be attributed to their distinct interactions with cellular signaling pathways.

This compound: An Inhibitor of Tumor Growth

12-MTA appears to exert its anti-tumor effects primarily through the induction of apoptosis and the modulation of eicosanoid metabolism.

G cluster_0 12-MTA 12-MTA 5-Lipoxygenase 5-Lipoxygenase 12-MTA->5-Lipoxygenase Inhibits Caspase-3 Activation Caspase-3 Activation 12-MTA->Caspase-3 Activation Induces Arachidonic Acid Arachidonic Acid 5-HETE 5-HETE Arachidonic Acid->5-HETE 5-LOX Pro-survival Signaling Pro-survival Signaling 5-HETE->Pro-survival Signaling Promotes Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed mechanism of 12-MTA's anti-tumor activity.

The branched-chain fatty acid 12-MTA has been shown to inhibit the proliferation of various cancer cell lines, including prostate cancer cells.[3] Its mechanism involves the induction of apoptosis, a form of programmed cell death, which is mediated by the activation of caspase-3.[3] Furthermore, 12-MTA selectively inhibits the enzyme 5-lipoxygenase (5-LOX).[3] This inhibition leads to a decrease in the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a pro-inflammatory and pro-survival lipid mediator.[1][2][3] The reduction in 5-HETE levels likely contributes to the observed anti-tumor effects.

Myristic Acid: A Promoter of Tumor Growth

In contrast to 12-MTA, myristic acid has been shown to promote tumor growth.[1][2][4] This pro-tumorigenic activity is linked to its role in post-translational protein modification, specifically N-myristoylation.

G cluster_1 Myristic Acid Myristic Acid Myristoyl-CoA Myristoyl-CoA Myristic Acid->Myristoyl-CoA N-Myristoyltransferase N-Myristoyltransferase Myristoyl-CoA->N-Myristoyltransferase Src Kinase (inactive) Src Kinase (inactive) Src Kinase (active, myristoylated) Src Kinase (active, myristoylated) Oncogenic Signaling Oncogenic Signaling Src Kinase (active, myristoylated)->Oncogenic Signaling Promotes Tumor Growth Tumor Growth Oncogenic Signaling->Tumor Growth N-MyristoyltransferaseSrc Kinase (inactive) N-MyristoyltransferaseSrc Kinase (inactive) N-MyristoyltransferaseSrc Kinase (inactive)->Src Kinase (active, myristoylated)

References

A Comparative Analysis of the Biological Activities of Iso- and Anteiso-Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of iso- and anteiso-branched-chain fatty acids (BCFAs). These fascinating lipids, characterized by a methyl branch near the end of their acyl chain, play crucial roles in the physiology of various organisms and are gaining attention for their potential therapeutic applications. This document summarizes key differences in their effects on cell membranes, gene expression, and antimicrobial activity, supported by experimental data and detailed methodologies.

Impact on Cell Membrane Fluidity

A primary distinction between iso- and anteiso-BCFAs lies in their influence on the physical properties of cell membranes. The position of the methyl group—on the penultimate (iso) or antepenultimate (anteiso) carbon from the methyl end—significantly affects their packing and, consequently, membrane fluidity.

Key Findings:

  • Anteiso-BCFAs are more effective at increasing membrane fluidity than their iso- counterparts. This is attributed to the greater disruption in acyl chain packing caused by the methyl group's location in the anteiso position.

  • This property is crucial for microorganisms, such as Listeria monocytogenes, which increase their proportion of anteiso-fatty acids to adapt to low temperatures and maintain membrane function.

  • In vivo studies using the bacterium Bacillus subtilis have confirmed that cells enriched with anteiso-BCFAs exhibit higher membrane fluidity compared to those enriched with iso-BCFAs.

Quantitative Data: Membrane Fluidity in Bacillus subtilis

Fatty Acid EnrichmentPredominant BCFA TypeDPH Anisotropy (Arbitrary Units)Implied Membrane Fluidity
Wild TypeMix of iso- and anteiso-~0.245Normal
Iso-BCFA Enriched~77% iso-BCFAs~0.250Lower
Anteiso-BCFA Enriched~77% anteiso-BCFAs~0.235Higher

Note: Lower DPH anisotropy values indicate higher membrane fluidity.

Differential Effects on Gene Expression

Recent research has unveiled that iso- and anteiso-BCFAs can exert distinct and sometimes opposing effects on gene expression, particularly in pathways related to lipid metabolism and inflammation.

Key Findings:

  • Lipid Metabolism in Hepatocytes: In the HepG2 human hepatocyte cell line, an iso-BCFA (14-methylpentadecanoic acid) was found to decrease the expression of genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1 (SREBP1). Conversely, an anteiso-BCFA (12-methyltetradecanoic acid) increased the expression of FASN.

  • Inflammation: The same study demonstrated that the iso-BCFA lowered the expression of the inflammatory markers C-reactive protein (CRP) and Interleukin-6 (IL-6), while the anteiso-BCFA had the opposite effect. In human visceral adipocytes, both iso- and anteiso-BCFAs were shown to decrease the expression of the pro-inflammatory enzyme arachidonate 15-lipoxygenase (ALOX-15).

Summary of Gene Expression Changes in HepG2 Cells

GeneFunctionEffect of Iso-BCFA (14-MPA)Effect of Anteiso-BCFA (12-MTA)
FASN Fatty Acid SynthesisDecreased ExpressionIncreased Expression
SREBP1 Regulation of Lipid MetabolismDecreased ExpressionNo Significant Effect
CRP Inflammatory MarkerDecreased ExpressionIncreased Expression
IL-6 Pro-inflammatory CytokineDecreased ExpressionIncreased Expression

Antitumor and Antimicrobial Activities

Both iso- and anteiso-BCFAs have demonstrated cytotoxic effects against cancer cells and inhibitory effects on bacterial growth. However, their potency can differ based on their structure.

Key Findings:

  • Antitumor Activity: A study on MCF-7 human breast cancer cells revealed that iso-BCFAs (iso-15:0 and iso-17:0) were significantly more potent in inhibiting cell growth and inducing apoptosis compared to their anteiso- counterparts (anteiso-15:0 and anteiso-17:0). The higher efficacy of iso-BCFAs was correlated with their greater incorporation into the cancer cells. Another study noted that while both forms are cytotoxic to breast cancer cells, the highest activity was observed with iso-16:0.

  • Antimicrobial Activity: While both types of BCFAs are integral components of bacterial membranes, their exogenous application can have antimicrobial effects. The precise comparative minimum inhibitory concentrations (MICs) are not well-documented across a wide range of bacteria. However, the disruption of the cell membrane is a likely mechanism of action.

Quantitative Data: Cytotoxicity in MCF-7 Breast Cancer Cells (at 200 µM)

Fatty AcidTypeCell Viability Reduction (after 72h)
iso-15:0Iso44 ± 6.8%
iso-17:0Iso57 ± 8.8%
anteiso-15:0AnteisoNo significant effect
anteiso-17:0AnteisoNo significant effect

Quantitative Data: Apoptosis-Related Gene Expression in MCF-7 Cells

Fatty AcidGeneEffect (Fold Change vs. Control)
iso-15:0Bcl-2 (anti-apoptotic)0.71 ± 0.6
Bax (pro-apoptotic)1.72 ± 0.14
iso-17:0Bcl-2 (anti-apoptotic)0.64 ± 0.09
Bax (pro-apoptotic)2.15 ± 0.24
anteiso-15:0 & anteiso-17:0Bcl-2 & BaxNo significant effect

Experimental Protocols

Measurement of Membrane Fluidity via Fluorescence Anisotropy

This protocol is based on the methodology used to assess in vivo membrane fluidity in Bacillus subtilis.

Principle: The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) intercalates into the hydrophobic core of the cell membrane. The extent of its rotational freedom, measured as fluorescence anisotropy, is inversely proportional to the membrane's fluidity.

Protocol:

  • Cell Culture: Grow bacterial cells to the mid-logarithmic phase in appropriate media. To study the specific effects of iso- or anteiso-BCFAs, auxotrophic strains can be used, supplemented with precursors like isobutyric acid (for iso-BCFAs) or 2-methylbutyric acid (for anteiso-BCFAs).

  • DPH Labeling: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS). Resuspend the cells in the same buffer containing a final concentration of DPH (e.g., 2 µM). Incubate in the dark at a specified temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to allow the probe to incorporate into the membranes.

  • Anisotropy Measurement: Measure the fluorescence anisotropy using a fluorometer equipped with polarizers.

    • Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.

    • Record the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light, with a correction factor (G) for the detection system's differential transmission of horizontally and vertically polarized light (G = IHV / IHH).

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Analysis of Fatty Acid Composition by Gas Chromatography (GC)

This protocol outlines the general steps for the extraction and analysis of bacterial fatty acids.

Principle: Fatty acids are extracted from whole cells, derivatized to volatile fatty acid methyl esters (FAMEs), and then separated and quantified using gas chromatography.

Protocol:

  • Cell Harvesting: Grow and harvest bacterial cells as described above.

  • Saponification: Resuspend the cell pellet in a strong base in an aqueous alcohol solution (e.g., 45g NaOH in 150ml methanol and 150ml distilled water). Heat the mixture (e.g., in a boiling water bath for 30 minutes) to hydrolyze lipids and release the fatty acids as salts.

  • Methylation: Acidify the mixture and add methanol (e.g., 325ml 6.0N HCl and 275ml methanol). Heat (e.g., 80°C for 10 minutes) to convert the fatty acids to their methyl esters (FAMEs).

  • Extraction: Cool the sample and add an organic solvent (e.g., a mixture of hexane and methyl tert-butyl ether). Mix thoroughly and then centrifuge to separate the phases. The upper organic phase containing the FAMEs is collected.

  • GC Analysis: Inject the extracted FAMEs into a gas chromatograph equipped with a suitable column (e.g., HP-5MS) and a flame ionization detector (FID) or a mass spectrometer (MS).

    • Use a temperature program to separate the FAMEs based on their boiling points and polarity.

    • Identify the individual FAMEs by comparing their retention times to those of known standards.

    • Quantify the fatty acids by integrating the peak areas.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to assess antimicrobial activity.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Fatty Acid Stock Solutions: Dissolve the iso- and anteiso-BCFAs in a suitable solvent (e.g., ethanol or DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the fatty acid stock solutions in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) and then dilute it in the growth medium to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted fatty acids. Include a positive control (bacteria in medium without fatty acid) and a negative control (medium only). Incubate the plate at a suitable temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the fatty acid at which no visible growth is observed.

Visualizations

Biosynthesis of Branched-Chain Fatty Acids

BCFAsynthesis cluster_initiation Initiation of Fatty Acid Synthesis Ile Isoleucine aC5CoA 2-methylbutyryl-CoA (aC5-CoA) Ile->aC5CoA Leu Leucine iC5CoA isovaleryl-CoA (iC5-CoA) Leu->iC5CoA Val Valine iC4CoA isobutyryl-CoA (iC4-CoA) Val->iC4CoA FabH FabH (Initiation) aC5CoA->FabH iC5CoA->FabH iC4CoA->FabH FASII FASII Elongation (FabG, FabZ, FabI) FabH->FASII MalonylACP Malonyl-ACP MalonylACP->FabH anteiso_FA anteiso-Fatty Acids (odd-carbon) FASII->anteiso_FA from aC5-CoA iso_odd_FA iso-Fatty Acids (odd-carbon) FASII->iso_odd_FA from iC5-CoA iso_even_FA iso-Fatty Acids (even-carbon) FASII->iso_even_FA from iC4-CoA

Caption: Biosynthesis pathway of iso- and anteiso-fatty acids from amino acid precursors.

Differential Effects on Hepatocyte Gene Expression

GeneExpression isoBCFA iso-BCFA FASN FASN (Fatty Acid Synthesis) isoBCFA->FASN Downregulates SREBP1 SREBP1 (Lipid Regulator) isoBCFA->SREBP1 Downregulates CRP CRP (Inflammation) isoBCFA->CRP Downregulates IL6 IL-6 (Inflammation) isoBCFA->IL6 Downregulates anteisoBCFA anteiso-BCFA anteisoBCFA->FASN Upregulates anteisoBCFA->CRP Upregulates anteisoBCFA->IL6 Upregulates

Caption: Opposing effects of iso- and anteiso-BCFAs on gene expression in hepatocytes.

cross-validation of different analytical methods for BCFA quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the cross-validation of analytical methods for the quantification of branched-chain fatty acids (BCFAs) is presented for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering insights into their respective methodologies and performance metrics.

Comparison of Analytical Methods

The choice between GC-MS and LC-MS for BCFA quantification depends on various factors, including the sample matrix, the required sensitivity, and the desired throughput. While GC-MS is a robust and well-established technique, often considered the gold standard, it typically requires derivatization to make the BCFAs volatile. LC-MS, on the other hand, can often analyze BCFAs directly, potentially simplifying sample preparation and increasing throughput.

Quantitative Performance Data

The following table summarizes key quantitative performance parameters for GC-MS and LC-MS methods based on published literature. These values can vary depending on the specific instrumentation, sample matrix, and BCFA species being analyzed.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.03 - 0.6 µg/mL[1]0.001 - 0.003 mM[2][3]
Limit of Quantification (LOQ) 0.04 - 0.06 µg/mLNot explicitly stated in reviewed sources
**Linearity (R²) **> 0.99[3]> 0.998[2][3]
Recovery 55.7% - 97.9%92% - 120%[2][3]
Precision (RSD) < 15%[4]< 12% (intra-day), < 20% (inter-day)[2][3]
Analysis Time ~20 minutes[5]~10 - 17 minutes[2][6]
Derivatization Typically required (e.g., esterification)[7]Often not required, but can be used to improve sensitivity[8]

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS are crucial for reproducible and accurate BCFA quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the analysis of BCFAs in biological samples.

1. Sample Preparation (Human Plasma/Serum): [9][10]

  • To 20 µL of serum or plasma in a microcentrifuge tube, add 30 µL of 0.1 M NaOH, 20 µL of an internal standard solution (e.g., deuterated BCFAs), and 430 µL of methanol.

  • Vortex the mixture for 10 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 RPM for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

2. Derivatization (Esterification): [10]

  • To the dried extract, add 40 µL of a derivatization solution (e.g., 2% H₂SO₄ in methanol).

  • Incubate at 60°C for 90 minutes.

  • Add 60 µL of a silylating agent (e.g., MTBSTFA) and incubate at 60°C for 30 minutes.

  • Vortex for 30 seconds and centrifuge at 14,000 RPM for 10 minutes at 4°C.

  • Transfer 70 µL of the supernatant to a GC vial insert and dilute with 140 µL of pyridine.

3. GC-MS Analysis: [10]

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 60°C held for 1 minute, then ramped to 325°C at 10°C/min and held for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 20 mL/min.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C (Electron Impact ionization)

  • Mass Scan Range: m/z 50-600

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a method for BCFA analysis that may not require derivatization.

1. Sample Preparation (Microbial Supernatants): [11]

  • To 200 µL of sample, add 10 µL of an internal standard mixture (e.g., ¹³C-labeled fatty acids).

  • Vortex and let equilibrate at room temperature for 5 minutes.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Centrifuge to separate the phases and transfer the organic layer to a new tube.

  • Evaporate the solvent and reconstitute the sample in the mobile phase.

2. (Optional) Derivatization: [11]

  • For enhanced sensitivity, derivatization can be performed.

  • To 50 µL of the sample, add 50 µL of water, 50 µL of 200 mM 3-nitrophenylhydrazine (3NPH) hydrochloride, and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • After reaction, quench with 200 µL of 0.1% formic acid.

3. LC-MS/MS Analysis: [6]

  • Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 1.9 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: 1:1 (v/v) Acetonitrile/Isopropanol

  • Gradient: A multi-step gradient from 5% to 60% B over approximately 15 minutes.

  • Injection Volume: 1 µL

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Visualizations

Diagrams illustrating the experimental workflows provide a clear visual representation of the analytical processes.

BCFA_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Data Data Processing Sample Biological Sample (e.g., Plasma, Feces) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., Esterification for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General workflow for BCFA quantification.

GCMS_vs_LCMS cluster_GCMS GC-MS cluster_LCMS LC-MS/MS BCFA_Quant BCFA Quantification GCMS_Adv Advantages: - High Resolution - Robust & Established BCFA_Quant->GCMS_Adv Choose for LCMS_Adv Advantages: - High Throughput - No Derivatization (often) - High Sensitivity BCFA_Quant->LCMS_Adv Choose for GCMS_Disadv Disadvantages: - Derivatization Required - Longer Runtimes LCMS_Disadv Disadvantages: - Matrix Effects - Isomer Separation can be challenging

References

Comparative Guide to the Determination of Enantiomeric Excess of (12S)-12-Methyltetradecanoic Acid in Natural Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for determining the enantiomeric excess (ee) of (12S)-12-Methyltetradecanoic acid, an anteiso-fatty acid, in various natural samples. The primary focus is on the most established method, chiral gas chromatography-mass spectrometry (GC-MS), with a discussion of alternative techniques. Experimental protocols and quantitative data are presented to aid researchers, scientists, and drug development professionals in selecting and implementing the appropriate analytical strategy.

Introduction

This compound is a chiral branched-chain fatty acid found in various natural sources, including dairy products, fish, and bacteria.[1][2][3] The determination of its enantiomeric excess is crucial for understanding its biological origins and functions.[3] Typically, the (S)-enantiomer is the predominant form in nature.[1][2][4] This guide details the methodologies for accurate enantioselective analysis.

Primary Method: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is the most widely reported and effective method for the enantioselective analysis of 12-methyltetradecanoic acid.[1][2][4] This technique involves the separation of the enantiomers on a chiral stationary phase followed by sensitive detection using a mass spectrometer.

Experimental Workflow

The overall workflow for the analysis of 12-methyltetradecanoic acid enantiomers in natural samples is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Enrichment cluster_analysis Analysis cluster_output Output Sample Natural Sample (e.g., Food, Tissue) LipidExtraction Lipid Extraction Sample->LipidExtraction SPE Solid-Phase Extraction (SPE) (Separation of Polar and Neutral Lipids) LipidExtraction->SPE FAME_Prep Fatty Acid Methyl Ester (FAME) Preparation SPE->FAME_Prep RPHPLC Reversed-Phase HPLC (Optional Enrichment) FAME_Prep->RPHPLC ChiralGCMS Chiral GC-MS Analysis RPHPLC->ChiralGCMS DataAnalysis Data Analysis (Peak Integration, ee Calculation) ChiralGCMS->DataAnalysis Result Enantiomeric Excess (% ee) DataAnalysis->Result method_selection Start Start: Need to determine ee of 12-Methyltetradecanoic acid IsSampleComplex Is the sample a complex natural matrix? Start->IsSampleComplex IsHighSensitivityNeeded Is high sensitivity required? IsSampleComplex->IsHighSensitivityNeeded Yes NMR Consider NMR with Chiral Shift Reagents (for pure, abundant samples) IsSampleComplex->NMR No (Pure Sample) IsPreparativeScale Is preparative scale separation needed? IsHighSensitivityNeeded->IsPreparativeScale No GCMS Use Chiral GC-MS IsHighSensitivityNeeded->GCMS Yes IsPreparativeScale->GCMS No HPLC Consider Chiral HPLC IsPreparativeScale->HPLC Yes

References

A Head-to-Head Battle: Unraveling the Antimicrobial Efficacy of Branched-Chain vs. Straight-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antimicrobial properties of fatty acids is crucial for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the antimicrobial efficacy of branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs), supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Executive Summary

While both branched-chain and straight-chain fatty acids exhibit antimicrobial properties, current research indicates that straight-chain fatty acids, particularly unsaturated and medium-chain saturated fatty acids, generally demonstrate broader and more potent antimicrobial activity against a range of pathogenic bacteria. Branched-chain fatty acids, while essential for the membrane fluidity of many bacteria, tend to show more specific and often less potent direct antimicrobial effects. Their primary role in a pathogenic context often relates to the modulation of bacterial virulence and stress responses rather than direct bactericidal or bacteriostatic action.

Quantitative Comparison of Antimicrobial Efficacy

To provide a clear comparison, the following tables summarize the Minimum Inhibitory Concentrations (MICs) of various branched-chain and straight-chain fatty acids against key pathogenic bacteria. MIC is the lowest concentration of a substance that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MIC) of Saturated Straight-Chain Fatty Acids (SCFAs) (µg/mL)

Fatty AcidCarbon ChainStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
Lauric AcidC12:0>400[1]--
Myristic AcidC14:0>400[2]--
Pentadecanoic AcidC15:0Inhibits growth[3]Inhibits growth[3]-
Palmitic AcidC16:0>400[1]--
Stearic AcidC18:0>400[1]--

Table 2: Minimum Inhibitory Concentrations (MIC) of Unsaturated Straight-Chain Fatty Acids (SCFAs) (µg/mL)

Fatty AcidCarbon ChainStaphylococcus aureus
Myristoleic AcidC14:1100[4]
Palmitoleic AcidC16:1< 5.0[5]
Oleic AcidC18:1>400[2]
Linoleic AcidC18:2200[4]

Table 3: Antimicrobial Activity of Branched-Chain Fatty Acids (BCFAs)

Fatty AcidCarbon ChainTarget MicroorganismObserved EffectConcentration
anteiso-C15:0C15:0Pseudomonas aeruginosaComplete inhibition of swarming motility10 µg/mL[6]
anteiso-C15:0C15:0Pseudomonas aeruginosa31% repression of biofilm formation[6]10 µg/mL[6]
Phenolic BCFA-Listeria innocuaMIC: 1.8 mg/mL-[7]
Phenolic BCFA-Bacillus subtilisMIC: 1.8 mg/mL-[7]
Phenolic BCFA-Enterococcus faeciumMIC: 3.6 mg/mL-[7]

Note: A direct comparison of MIC values for a comprehensive range of BCFAs against these specific pathogens is limited in the available literature. Much of the research on BCFAs focuses on their role in bacterial physiology.

Key Mechanisms of Antimicrobial Action

The antimicrobial activity of fatty acids is primarily attributed to their ability to disrupt the bacterial cell membrane and interfere with cellular processes.

Straight-Chain Fatty Acids (SCFAs):

  • Membrane Disruption: The amphipathic nature of SCFAs allows them to insert into the phospholipid bilayer of the bacterial cell membrane. This disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death. Unsaturated SCFAs, with their kinked structures, are particularly effective at disturbing the ordered structure of the membrane.

  • Inhibition of Cellular Processes: SCFAs can interfere with the electron transport chain, uncouple oxidative phosphorylation, and inhibit the activity of enzymes essential for bacterial metabolism.[8]

Branched-Chain Fatty Acids (BCFAs):

  • Modulation of Membrane Fluidity: BCFAs are integral components of the cell membranes of many bacteria, particularly Gram-positive species. They play a crucial role in maintaining membrane fluidity, which is essential for bacterial survival and adaptation to environmental stress.[9][10][11] Alterations in the BCFA composition of the membrane can impact the function of membrane-embedded proteins, including those involved in virulence.

  • Virulence Regulation: BCFAs can act as signaling molecules that modulate the expression of virulence factors. In Staphylococcus aureus, for example, BCFAs have been shown to influence the activity of the SaeRS two-component system, a key regulator of exotoxin production.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway: Fatty Acid-Mediated Regulation of Virulence in S. aureus

FattyAcid_Virulence_Regulation Fatty Acid Regulation of S. aureus Virulence cluster_SCFAs Straight-Chain Fatty Acids (SCFAs) cluster_BCFAs Branched-Chain Fatty Acids (BCFAs) cluster_Membrane Bacterial Cell Membrane cluster_Cytoplasm Cytoplasm SCFA e.g., Lauric Acid (C12:0) Myristic Acid (C14:0) Membrane Membrane Disruption SCFA->Membrane Direct Insertion BCFA e.g., anteiso-C15:0 SaeS SaeS (Sensor Kinase) BCFA->SaeS Modulates Activity Virulence Virulence Gene Expression (e.g., exotoxins) Membrane->Virulence Cell Lysis SaeR SaeR (Response Regulator) SaeS->SaeR Phosphorylation Cascade SaeR->Virulence Transcriptional Regulation

Caption: Fatty acid signaling in S. aureus virulence.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow Broth Microdilution MIC Assay Workflow A Prepare Serial Dilutions of Fatty Acids in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth (turbidity) C->D E Determine MIC: Lowest concentration with no growth D->E

Caption: Workflow for MIC determination.

Detailed Experimental Protocols

A standardized method for determining the antimicrobial efficacy of fatty acids is the broth microdilution assay.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Fatty acid stock solutions (dissolved in a suitable solvent like ethanol or DMSO)

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

2. Preparation of Fatty Acid Dilutions:

  • Prepare a 2-fold serial dilution of each fatty acid in the microtiter plate.

  • The first well should contain the highest concentration of the fatty acid, and subsequent wells will have progressively lower concentrations.

  • A solvent control well (containing the highest concentration of the solvent used to dissolve the fatty acids) and a growth control well (containing only broth and bacteria) must be included.

3. Preparation of Bacterial Inoculum:

  • Grow the test bacterium in broth to the logarithmic phase.

  • Dilute the bacterial culture in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Further dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the fatty acid dilutions, solvent control, and growth control.

  • Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the fatty acid at which there is no visible growth of the bacteria.

  • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion

The comparative analysis of branched-chain and straight-chain fatty acids reveals distinct profiles of antimicrobial efficacy. Straight-chain fatty acids, particularly medium-chain saturated and unsaturated variants, exhibit more potent and broad-spectrum antimicrobial activity, primarily through the disruption of bacterial cell membranes. In contrast, branched-chain fatty acids, while crucial for the physiological integrity of many bacteria, demonstrate a more nuanced role in directly inhibiting microbial growth. Their impact is more pronounced in the modulation of virulence and stress response pathways. This guide provides a foundational understanding for researchers and drug development professionals to inform the selection and design of fatty acid-based antimicrobial strategies. Further research focusing on a wider array of BCFAs and their direct comparative antimicrobial activity is warranted to fully elucidate their therapeutic potential.

References

Unveiling the Potential of (12S)-12-Methyltetradecanoic Acid as an Indirect Biomarker in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

(12S)-12-Methyltetradecanoic acid (12-MTA), a branched-chain fatty acid, has garnered attention for its potential anti-neoplastic properties, particularly in the context of prostate cancer. While direct evidence validating 12-MTA as a standalone biomarker is currently limited, its mechanism of action, centered on the inhibition of the 5-lipoxygenase (5-LOX) pathway, presents a compelling case for its consideration as an indirect modulator of cancer-related biomarkers. This guide provides a comprehensive comparison of the 5-LOX pathway, influenced by 12-MTA, with established and emerging biomarkers for prostate cancer, supported by experimental data and detailed methodologies.

The 5-Lipoxygenase Pathway: A Novel Target

The 5-lipoxygenase (5-LOX) pathway is a critical route in the metabolism of arachidonic acid, leading to the production of leukotrienes and 5-hydroxyeicosatetraenoic acid (5-HETE). In the context of prostate cancer, this pathway is often upregulated, contributing to cell proliferation and survival.[1][2][3]

This compound has been shown to inhibit the proliferation of prostate cancer cells by selectively inhibiting the 5-LOX pathway, leading to a reduction in 5-HETE levels and subsequent induction of apoptosis (programmed cell death). [4] This positions 5-HETE as a potential downstream biomarker that reflects the biological activity of 12-MTA.

Comparative Analysis of Biomarkers for Prostate Cancer

A direct comparison of 12-MTA as a biomarker is not feasible due to the lack of clinical data. However, we can compare the performance of its downstream target, 5-HETE, with established and emerging prostate cancer biomarkers.

BiomarkerTypeSamplePerformance Characteristics
Prostate-Specific Antigen (PSA) ProteinSerumSensitivity: Variable (e.g., 20.5% at a 4.0 ng/mL cutoff)[5] Specificity: Low (can be elevated in benign conditions)[5] Limitations: High rate of false positives leading to unnecessary biopsies.[6]
Prostate Cancer Antigen 3 (PCA3) Non-coding RNAUrine (post-DRE)Sensitivity: 53-69%[6] Specificity: 71-83%[6] AUC: 0.66-0.75[6] Notes: Outperforms PSA in specificity.[7][8]
TMPRSS2-ERG Gene Fusion Gene FusionUrine, TissueSpecificity: High (93%)[9] Sensitivity: Low (37%)[9] Notes: Often used in combination with other markers.[9]
Mi-Prostate Score (MiPS) Algorithm (PSA, PCA3, TMPRSS2:ERG)Serum, UrineSuperior to PSA for diagnosis and predicting high-grade cancer.[2]
5-Hydroxyeicosatetraenoic acid (5-HETE) (as a potential biomarker) Lipid MediatorTissue, PlasmaPreclinical Evidence: Levels are significantly higher in malignant prostate tissue compared to benign tissue.[1][3] Inhibition of 5-HETE production induces apoptosis in prostate cancer cells.[4] Clinical Validation: Limited. One study in pancreatic cancer suggested it may not be a sufficiently specific biomarker for that cancer type.[3]

Experimental Protocols

Quantification of this compound and other Fatty Acids in Biological Samples (Hypothetical Protocol)

This protocol is a generalized procedure for the analysis of branched-chain fatty acids like 12-MTA in serum or plasma using Gas Chromatography-Mass Spectrometry (GC-MS).

a. Lipid Extraction:

  • To 100 µL of serum/plasma, add an internal standard (e.g., deuterated 12-MTA).

  • Extract total lipids using a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

b. Saponification and Derivatization:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add methanolic NaOH and heat to saponify the fatty acids from their esterified forms.

  • Acidify the solution and extract the free fatty acids with hexane.

  • Evaporate the hexane and derivatize the fatty acids to their methyl esters (FAMEs) using a reagent such as boron trifluoride (BF3) in methanol or by silylation using BSTFA.[10][11]

c. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.

  • Use a suitable capillary column (e.g., DB-225ms) for separation of the FAMEs.[12]

  • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for quantification of the target analytes.

Measurement of 5-HETE Levels

5-HETE levels can be quantified using commercially available Enzyme Immunoassay (EIA) kits or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.

a. Sample Preparation for LC-MS/MS:

  • Spike the sample (plasma, tissue homogenate) with a deuterated internal standard of 5-HETE.

  • Perform solid-phase extraction (SPE) to isolate the eicosanoids.

  • Elute the analytes and evaporate the solvent.

b. LC-MS/MS Analysis:

  • Reconstitute the sample in a suitable solvent.

  • Inject the sample into a reverse-phase C18 column.

  • Use a gradient elution with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid.

  • Detect and quantify 5-HETE using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Visualizing the Pathways and Workflows

G Signaling Pathway of 12-MTA in Prostate Cancer AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 HETE5 5-Hydroxyeicosatetraenoic Acid (5-HETE) LOX5->HETE5 Apoptosis Apoptosis LOX5->Apoptosis Inhibits MTA (12S)-12-Methyltetradecanoic Acid (12-MTA) MTA->LOX5 Inhibits Proliferation Cell Proliferation & Survival HETE5->Proliferation

Caption: Mechanism of 12-MTA in prostate cancer cells.

G Experimental Workflow for Biomarker Validation cluster_0 Assay Development & Validation cluster_1 Clinical Cohort Studies cluster_2 Performance Evaluation AssayDev Develop Quantitative Assay (e.g., GC-MS for 12-MTA) Validation Analytical Validation (Accuracy, Precision, Linearity) AssayDev->Validation SampleCollection Collect Samples (Healthy vs. Prostate Cancer) Quantification Quantify Biomarker Levels SampleCollection->Quantification Stats Statistical Analysis (Correlation with Disease Status) Quantification->Stats ROC ROC Curve Analysis (Sensitivity & Specificity) Stats->ROC Comparison Compare with Existing Biomarkers (e.g., PSA, PCA3) ROC->Comparison

Caption: Workflow for validating a new biomarker.

Conclusion

While this compound shows promise as a therapeutic agent for prostate cancer through its inhibition of the 5-LOX pathway, its direct validation as a biomarker requires further investigation. The current body of evidence suggests that monitoring the downstream effector, 5-HETE, could serve as a potential pharmacodynamic biomarker to assess the biological activity of 12-MTA. A rigorous analytical and clinical validation, following established guidelines, is necessary to ascertain the utility of 12-MTA or its metabolic footprint as a reliable biomarker for prostate cancer diagnosis, prognosis, or therapeutic monitoring. Future research should focus on quantifying endogenous levels of 12-MTA and 5-HETE in large patient cohorts to establish a definitive link with prostate cancer.

References

A Comparative Review of Branched-Chain Fatty Acids: Unraveling Their Diverse Biological Roles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Branched-chain fatty acids (BCFAs) are a unique class of lipids that are increasingly recognized for their diverse and significant roles in cellular physiology and pathology. Unlike their straight-chain counterparts, the presence of methyl branches along the acyl chain imparts distinct physical and chemical properties, leading to differential effects on cell membranes, signaling pathways, and metabolic processes. This guide provides a comparative analysis of key studies investigating the biological effects of various BCFAs, with a focus on their impact on metabolic and inflammatory signaling pathways. Quantitative data from these studies are summarized for direct comparison, and detailed experimental protocols are provided to facilitate the replication and extension of these findings.

Comparative Analysis of BCFA Effects on Gene Expression

Recent studies have highlighted the differential effects of iso- and anteiso-BCFAs on gene expression related to lipid metabolism and inflammation. The structural difference, specifically the position of the methyl group, appears to be a key determinant of their biological activity.

Lipid Metabolism

A study by Gubarewicz et al. (2020) in HepG2 human hepatocyte cells demonstrated opposing effects of an iso-BCFA (14-methylpentadecanoic acid, 14-MPA) and an anteiso-BCFA (12-methyltetradecanoic acid, 12-MTA) on genes involved in fatty acid synthesis.[1] Notably, 14-MPA was found to downregulate the expression of Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1 (SREBP1), key regulators of lipogenesis.[1] In contrast, 12-MTA upregulated FASN expression, suggesting a potential to promote lipid synthesis.[1]

Similarly, in human visceral adipocytes, Czumaj et al. (2022) observed that both iso- and anteiso-BCFAs can modulate the expression of genes involved in lipid metabolism, but with distinct patterns. This highlights the cell-type-specific and structure-dependent activities of BCFAs.

GeneCell LineBCFA TypeConcentration (µM)Fold Change vs. ControlReference
FASN HepG2iso-14:0 (14-MPA)10↓ (Significant Decrease)[1]
HepG2anteiso-13:0 (12-MTA)10↑ (Significant Increase)[1]
SREBP1 HepG2iso-14:0 (14-MPA)10↓ (Significant Decrease)[1]
HepG2anteiso-13:0 (12-MTA)10No Significant Change[1]

Table 1: Comparative Effects of Iso- and Anteiso-BCFAs on the Expression of Genes Involved in Lipid Metabolism.

Inflammation

The inflammatory response is also differentially modulated by iso- and anteiso-BCFAs. In the study by Gubarewicz et al. (2020), 14-MPA (iso) treatment of HepG2 cells led to a significant decrease in the expression of the pro-inflammatory markers C-reactive protein (CRP) and Interleukin-6 (IL-6).[1] Conversely, 12-MTA (anteiso) treatment resulted in an increase in the expression of these inflammatory genes.[1]

GeneCell LineBCFA TypeConcentration (µM)Fold Change vs. ControlReference
CRP HepG2iso-14:0 (14-MPA)10↓ (Significant Decrease)[1]
HepG2anteiso-13:0 (12-MTA)10↑ (Significant Increase)[1]
IL-6 HepG2iso-14:0 (14-MPA)10↓ (Significant Decrease)[1]
HepG2anteiso-13:0 (12-MTA)10↑ (Significant Increase)[1]

Table 2: Comparative Effects of Iso- and Anteiso-BCFAs on the Expression of Inflammatory Genes.

Comparative Analysis of BCFA Effects on Cancer Cell Viability and Apoptosis

The structural isomers of BCFAs also exhibit differential effects on cancer cells. A study by Liu et al. (2019) investigated the impact of iso- and anteiso- forms of C15 and C17 BCFAs on the viability and apoptosis of MCF-7 human breast cancer cells. The results clearly indicated that iso-BCFAs possess anti-proliferative and pro-apoptotic properties, while their anteiso- counterparts had no significant effect.

BCFA TypeConcentration (µM)Cell Viability (% of Control)Bax/Bcl-2 Ratio (Fold Change)Reference
iso-15:0 20056%2.42
anteiso-15:0 200No Significant ChangeNo Significant Change
iso-17:0 20043%3.36
anteiso-17:0 200No Significant ChangeNo Significant Change

Table 3: Comparative Effects of Iso- and Anteiso-BCFAs on MCF-7 Breast Cancer Cell Viability and Apoptosis.

Signaling Pathways and Experimental Workflows

The biological effects of BCFAs are mediated through their influence on key cellular signaling pathways. The synthesis of BCFAs from branched-chain amino acids (BCAAs) is a fundamental process that provides the precursors for these bioactive lipids. Once synthesized, BCFAs can modulate critical pathways such as the mTOR and MAPK signaling cascades, which regulate cell growth, proliferation, and stress responses.

BCFA_Synthesis BCAA Branched-Chain Amino Acids (Val, Leu, Ile) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_Acyl_CoA Branched-Chain Acyl-CoA BCKA->BC_Acyl_CoA BCKDH FAS Fatty Acid Synthase BC_Acyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS BCFA Branched-Chain Fatty Acids FAS->BCFA

Caption: Biosynthesis of Branched-Chain Fatty Acids.

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and metabolism. While direct comparative quantitative data on the effects of different BCFAs on mTOR phosphorylation is still emerging, the existing literature suggests that fatty acids can influence this pathway.

mTOR_Signaling Nutrients Nutrients (e.g., Fatty Acids) mTORC1 mTORC1 Nutrients->mTORC1 Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis

Caption: Simplified mTOR Signaling Pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli. The influence of BCFAs on this pathway is an active area of research.

MAPK_Signaling Extracellular_Stimuli Extracellular Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK Extracellular_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression

Caption: General MAPK Signaling Cascade.

A typical experimental workflow to compare the effects of different fatty acids on cellular processes is outlined below.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2, MCF-7) FA_Treatment Fatty Acid Treatment (Control, iso-BCFA, anteiso-BCFA, SCFA) Cell_Culture->FA_Treatment Incubation Incubation (Time course) FA_Treatment->Incubation Harvesting Cell Harvesting Incubation->Harvesting Cell_Viability Cell Viability Assay Incubation->Cell_Viability Apoptosis_Assay Apoptosis Assay Incubation->Apoptosis_Assay RNA_Extraction RNA Extraction Harvesting->RNA_Extraction Protein_Extraction Protein Extraction Harvesting->Protein_Extraction qPCR Quantitative PCR (Gene Expression) RNA_Extraction->qPCR Western_Blot Western Blot (Protein Phosphorylation) Protein_Extraction->Western_Blot

Caption: Workflow for Comparative Fatty Acid Studies.

Experimental Protocols

To ensure the reproducibility and further investigation of the findings presented, detailed experimental protocols for the key techniques used in the cited studies are provided below.

Cell Culture and Fatty Acid Treatment
  • Cell Lines:

    • HepG2 (human hepatocellular carcinoma): Maintain in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • MCF-7 (human breast adenocarcinoma): Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density that allows for approximately 70-80% confluency at the time of treatment.

  • Fatty Acid Preparation:

    • Dissolve BCFAs (e.g., 14-MPA, 12-MTA, iso-15:0, anteiso-15:0, iso-17:0, anteiso-17:0) in ethanol to create a stock solution (e.g., 100 mM).

    • Complex the fatty acid stock solution with fatty acid-free bovine serum albumin (BSA). A typical molar ratio of fatty acid to BSA is 5:1.

    • Briefly, warm the BSA solution (e.g., 10% in serum-free medium) to 37°C. Add the fatty acid stock solution dropwise while vortexing to ensure proper complexing.

    • Sterile-filter the fatty acid-BSA complex solution before adding to the cell culture medium.

  • Treatment:

    • Replace the growth medium with serum-free or low-serum medium for a period of serum starvation (e.g., 12-24 hours) prior to treatment to reduce basal signaling.

    • Add the fatty acid-BSA complexes to the culture medium at the desired final concentrations. Include a BSA-only vehicle control.

    • Incubate the cells for the specified duration of the experiment (e.g., 24, 48, 72 hours).

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction:

    • Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the target genes (e.g., FASN, SREBP1, CRP, IL-6, Bax, Bcl-2) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.

    • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target signaling proteins (e.g., p-mTOR, mTOR, p-p44/42 MAPK, p44/42 MAPK) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibodies.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of activation.

Cell Viability and Apoptosis Assays
  • Cell Viability (MTT Assay):

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

  • Apoptosis (Annexin V/Propidium Iodide Staining):

    • Harvest the cells (including any floating cells in the medium).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

The presented comparative analysis of studies on branched-chain fatty acids reveals their complex and often structure-dependent biological activities. Iso- and anteiso-BCFAs can exert opposing effects on key cellular processes such as lipid metabolism and inflammation. Furthermore, the anti-cancer potential of BCFAs appears to be specific to the iso-form. These findings underscore the importance of considering the specific structure of BCFAs in nutritional and therapeutic research. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers aiming to further elucidate the mechanisms of action of these intriguing fatty acids and their potential applications in health and disease. Future research should focus on direct comparative studies of a wider range of BCFAs and their straight-chain counterparts to provide a more complete understanding of their structure-activity relationships, particularly in the context of key signaling pathways like mTOR and MAPK.

References

inter-laboratory comparison of (12S)-12-Methyltetradecanoic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of (12S)-12-Methyltetradecanoic acid, a chiral branched-chain fatty acid. While a formal inter-laboratory comparison study specifically for this analyte is not publicly available, this document consolidates data from established analytical techniques to offer a performance comparison. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the analysis of fatty acids in complex biological matrices.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of GC-MS and LC-MS/MS for the analysis of branched-chain fatty acids, including this compound. The data presented is a synthesis from multiple studies to provide a representative comparison.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and polarity, followed by mass-based detection.Separation of fatty acids in their native or derivatized form based on their polarity, followed by mass-based detection and fragmentation.
Sample Derivatization Typically required (e.g., methylation to FAMEs).Can be performed with or without derivatization. Derivatization can improve ionization efficiency.
Sensitivity Generally high, with detection limits in the ng/mL range.[1]Exceptional sensitivity, with detection limits as low as 0.5 ng/mL for some branched-chain fatty acids.[1]
Selectivity Good selectivity, but co-elution of isomers can be a challenge.[2]High selectivity, especially with Multiple Reaction Monitoring (MRM) mode, allowing for the differentiation of isomers.[3][4]
Reproducibility (CV%) Typically <15%.Can achieve <5% for intra-batch replicates.[1]
Throughput Moderate, with run times often exceeding 30 minutes.Higher throughput is possible with modern UHPLC systems.
Enantioselectivity Achievable with specialized chiral columns for the separation of (S) and (R) enantiomers.[5][6][7]Can be achieved with chiral chromatography or chiral derivatizing agents.
Matrix Effects Generally lower due to the volatility of the analytes and the nature of the ionization (Electron Ionization).Can be more susceptible to ion suppression or enhancement from co-eluting matrix components.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol is a generalized procedure based on common practices for the analysis of branched-chain fatty acids in biological samples.[2][8][9]

1. Lipid Extraction:

  • Homogenize the sample (e.g., tissue, plasma) in a mixture of chloroform and methanol (2:1, v/v).

  • Add an internal standard, such as a deuterated or odd-chain fatty acid, to the extraction solvent to correct for extraction losses and instrumental variability.[9]

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Collect the lower organic layer containing the lipids.

2. Saponification and Methylation (Derivatization):

  • Evaporate the organic solvent under a stream of nitrogen.

  • Add a methanolic sodium hydroxide solution to the lipid extract and heat to saponify the lipids into free fatty acids.

  • Acidify the mixture and add a methylation reagent, such as boron trifluoride in methanol, and heat to convert the free fatty acids to fatty acid methyl esters (FAMEs).[9]

  • Extract the FAMEs with a nonpolar solvent like hexane.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: A polar capillary column (e.g., DB-225ms) is often used for the separation of FAMEs.[10] For enantioselective analysis, a chiral column such as one coated with a cyclodextrin derivative is necessary.[5][6][7]

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at a low temperature and ramping up to a higher temperature.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound

This protocol is a generalized procedure for the targeted analysis of branched-chain fatty acids.[3][4][11]

1. Lipid Extraction:

  • Follow a similar lipid extraction procedure as for GC-MS, using a suitable internal standard.

2. Derivatization (Optional but Recommended):

  • While underivatized analysis is possible, derivatization can improve chromatographic retention and ionization efficiency. A common derivatizing agent is 1-naphthylamine for forming amide derivatives.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: A UHPLC system for high-resolution separation.

  • Column: A C18 reversed-phase column is commonly used. For isomer separation, specialized columns may be required.[11][12][13]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), typically in negative ion mode for underivatized fatty acids or positive ion mode for certain derivatives.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and internal standard.[3][4]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction Derivatization Derivatization Extraction->Derivatization Required for GC-MS, Optional for LC-MS/MS LC_Separation LC Separation (C18 column) Extraction->LC_Separation Direct Analysis GC_Separation GC Separation (FAMEs on polar/chiral column) Derivatization->GC_Separation Methylation Derivatization->LC_Separation e.g., Amidation EI_Ionization Electron Ionization (EI) GC_Separation->EI_Ionization MS_Detection_GC MS Detection (SIM) EI_Ionization->MS_Detection_GC Data_Analysis Data Analysis (Quantification) MS_Detection_GC->Data_Analysis ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MSMS_Detection MS/MS Detection (MRM) ESI_Ionization->MSMS_Detection MSMS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

References

Unveiling the Synergistic Potential of (12S)-12-Methyltetradecanoic Acid in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

While direct experimental data on the synergistic effects of (12S)-12-Methyltetradecanoic acid (12-MTA) with other compounds remains nascent, its established anti-cancer properties provide a strong foundation for exploring rational combination therapies. This guide summarizes the current understanding of 12-MTA's mechanism of action, presents its known efficacy as a standalone agent, and proposes potential synergistic combinations based on established principles in oncology. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research into this promising therapeutic avenue.

Mechanism of Action of this compound

This compound, a branched-chain fatty acid, has demonstrated anti-tumor activity in various cancer models.[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells.[1] This is achieved through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1]

Furthermore, 12-MTA has been shown to selectively inhibit the 5-lipoxygenase (5-LOX) pathway.[1] This pathway is involved in the production of leukotrienes, which are inflammatory molecules that can promote cancer cell survival and proliferation. By inhibiting 5-LOX, 12-MTA reduces the levels of pro-survival factors like 5-hydroxyeicosatetraenoic acid (5-HETE), thereby contributing to its anti-cancer effects.[1]

Efficacy of this compound as a Monotherapy

Quantitative data from preclinical studies highlight the potency of 12-MTA in inhibiting the proliferation of various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Reference
PC3Prostate Cancer17.99 - 35.44[1]
Other cell linesVarious17.99 - 35.44[1]

Table 1: In Vitro Efficacy of this compound. The table shows the half-maximal inhibitory concentration (IC50) of 12-MTA in different cancer cell lines.

Proposed Synergistic Combinations

Based on the known mechanism of 12-MTA and established strategies in cancer therapy, several promising synergistic combinations can be proposed for future investigation:

  • With Conventional Chemotherapy: Combining 12-MTA with cytotoxic agents could enhance tumor cell killing.[2] 12-MTA's ability to induce apoptosis could lower the threshold for chemotherapy-induced cell death.

  • With Targeted Therapies: For cancers driven by specific signaling pathways, combining 12-MTA with targeted inhibitors could create a multi-pronged attack.[3] For instance, in prostate cancer, a combination with androgen receptor antagonists could be explored.

  • With Immunotherapy: The tumor microenvironment plays a crucial role in cancer progression and response to immunotherapy.[4] By modulating inflammatory pathways through 5-LOX inhibition, 12-MTA could potentially enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.[5][6]

Experimental Protocols

Assessing Anti-Proliferative Effects (MTT Assay)

This protocol is based on the methodology described for evaluating the effect of 12-MTA on cancer cell proliferation.[1]

  • Cell Culture: Plate cancer cells (e.g., PC3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of 12-MTA (e.g., 0-100 µg/mL) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and potential experimental designs, the following diagrams are provided.

G cluster_0 Mechanism of this compound MTA (12S)-12-Methyl- tetradecanoic Acid LOX 5-Lipoxygenase MTA->LOX Inhibits Caspase Caspase-3 Activation MTA->Caspase HETE 5-HETE LOX->HETE Produces Survival Cell Survival & Proliferation HETE->Survival Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->Survival Inhibits G cluster_1 Workflow for Evaluating Synergistic Effects Start Start: Select Cancer Cell Line & Combination Agent Monotherapy Monotherapy Treatment: 1. 12-MTA alone 2. Agent X alone Start->Monotherapy Combination Combination Therapy: 12-MTA + Agent X Start->Combination Assay Perform Viability/Apoptosis Assay (e.g., MTT, Flow Cytometry) Monotherapy->Assay Combination->Assay Analysis Data Analysis: Calculate Combination Index (CI) Assay->Analysis Result Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) Analysis->Result

References

Safety Operating Guide

Safe Disposal of (12S)-12-Methyltetradecanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for (12S)-12-Methyltetradecanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. While the substance is not classified as hazardous, it is imperative to follow institutional and local protocols for chemical waste management.

I. Immediate Safety and Spill Response

In the event of a small spill, the area should be wiped with a cloth or similar absorbent material. The spill site can then be flushed with water. For larger spills, it is recommended to first cover the area with sand or earth before collection.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling this chemical.[2]

II. Disposal Protocol

The primary method of disposal for this compound is to treat it as a chemical waste product. Do not dispose of this chemical down the drain.[3] Evaporation is also not a permissible method of disposal for chemical waste.[4]

Step-by-Step Disposal Procedure:

  • Container Selection: Use a clean, compatible, and sealable container for waste collection. The container must be in good condition and chemically resistant to fatty acids.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" (or as per your institution's guidelines), the full chemical name "this compound," and the approximate quantity.[4][5] Do not use abbreviations.

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][6] Ensure that it is segregated from incompatible materials, particularly oxidizers.[2]

  • Collection: Arrange for the collection of the chemical waste through your institution's Environmental Health & Safety (EHS) department or equivalent authority.[5][6]

III. Empty Container Disposal

Proper disposal of empty containers is crucial to prevent chemical cross-contamination and ensure safety.

Container TypeDisposal Procedure
Non-P-listed Chemical Container 1. Thoroughly empty all contents. 2. Triple rinse the container with a suitable solvent (e.g., ethanol or water). 3. Collect the rinsate as chemical waste.[5][7] 4. Deface or remove the original label.[4][6] 5. Dispose of the clean, dry container in the appropriate recycling or trash receptacle as per institutional guidelines.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and its containers.

G cluster_0 start Start: Have (12S)-12-Methyl- tetradecanoic acid for disposal is_spill Is it a spill? start->is_spill small_spill Small Spill: Wipe up, then flush area with water. is_spill->small_spill Yes, small large_spill Large Spill: Cover with sand/earth, then collect. is_spill->large_spill Yes, large is_waste Is it waste chemical? is_spill->is_waste No small_spill->is_waste collect_waste Collect in a labeled, compatible container. large_spill->collect_waste is_waste->collect_waste Yes is_container Is it an empty container? is_waste->is_container No contact_ehs Contact EHS for pickup. collect_waste->contact_ehs contact_ehs->is_container triple_rinse Triple rinse container. is_container->triple_rinse Yes end End is_container->end No collect_rinsate Collect rinsate as chemical waste. triple_rinse->collect_rinsate deface_label Deface or remove label. collect_rinsate->deface_label dispose_container Dispose of clean container in trash/recycling. deface_label->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (12S)-12-Methyltetradecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with (12S)-12-Methyltetradecanoic acid (CAS 5502-94-3). The information is compiled to ensure safe laboratory practices and to build trust in operational safety protocols.

Hazard Identification and Classification

Safety data sheets for this compound present some conflicting classifications. One source indicates the substance is not classified as hazardous, while another identifies it as an irritant.[1] To ensure the highest safety standard, it is imperative to adhere to the more cautious classification, which identifies the compound as a potential irritant.

The following table summarizes the hazard information based on the Global Harmonized System (GHS).

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation
Signal Word -Warning

Source: Sigma-Aldrich Safety Information[2]

Personal Protective Equipment (PPE)

Based on the potential hazards, the following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentJustification
Eye and Face Safety glasses with side shields or safety goggles are required.[3] A face shield may be necessary for tasks with a high risk of splashes or dust generation.[4][5][6]To protect against eye irritation from dust particles or splashes.[2]
Hand Protection Chemical-resistant gloves, such as nitrile or latex, are required.[3][4][6]To prevent skin irritation upon contact.[2]
Body Protection A standard laboratory coat or coveralls should be worn to protect the skin and clothing.[6]Prevents incidental contact with the chemical.
Respiratory For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator is recommended.[2][5] Handling should occur in a well-ventilated area or under a chemical fume hood.[7]To avoid respiratory tract irritation from inhaling fine particles of the solid compound.[2] In case of fire, a respirator mask is necessary.[1]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is critical for maintaining a safe laboratory environment.

3.1. Handling and Storage

  • Engineering Controls : Handle the compound in a well-ventilated area. Use of a chemical fume hood is recommended for procedures that may generate dust, such as weighing or transferring solids.

  • Safe Handling Practices : Avoid contact with skin and eyes.[7] Do not breathe in dust.[7] Wash hands thoroughly after handling.[8] Avoid contact with oxidizers.[1]

  • Storage Conditions : Store in a dry, cool, and well-ventilated place.[1][8] The recommended storage temperature is 2-8°C. Keep containers tightly closed when not in use.

3.2. Spill Management

  • Minor Spills : For small spills, ensure proper PPE is worn. Sweep up the solid material and place it into a suitable, labeled container for disposal.[7] There is a risk of slipping if the product is spilled.[1]

  • Major Spills : Evacuate the area. Cover the spill with sand or earth to contain it.[1] Collect the material into a labeled container for disposal.[1] Ensure the area is cleaned and decontaminated afterward.

3.3. Disposal Plan

  • Waste Classification : While one source states the product is not classified as hazardous waste, it is crucial to follow local, state, and federal regulations for chemical disposal.[1]

  • Disposal Method : Dispose of the contents and container to an approved waste disposal plant.[8] Do not let the chemical enter drains or sewers.[7][9]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1][7]
Skin Contact Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water.[1][7] If irritation or other symptoms occur, seek medical attention.
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7][8] Remove contact lenses if present and easy to do.[8] If eye irritation persists, get medical advice/attention.[8]
Ingestion Clean the mouth with water.[7] Do not induce vomiting. If large amounts are swallowed or if symptoms persist, consult a physician.[1]

Experimental Protocols

This document focuses on the safe handling and logistical information for this compound. Detailed experimental protocols for its use in specific research applications are beyond the scope of this safety guide and should be developed independently by the research team.

Chemical Handling Workflow

The following diagram outlines the standard operational workflow for handling this compound safely from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Cleanup & Disposal A Receive Chemical B Review Safety Data Sheet (SDS) A->B Step 1 C Don Appropriate PPE (Gloves, Goggles, Lab Coat, Mask) B->C Step 2 D Weighing & Handling (in Ventilated Area / Fume Hood) C->D Step 3 E Perform Experiment D->E Step 4 F Store Securely (2-8°C, Tightly Closed) E->F Post-Use G Clean Work Area E->G Step 5 F->C For Re-use H Segregate & Label Waste G->H Step 6 I Dispose via Approved Waste Management Service H->I Step 7

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.